Synthesis and Regioselective Alkylation of 1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole: A Technical Whitepaper
Introduction & Strategic Importance The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therap...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Specifically, 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole serves as a highly versatile, masked-aldehyde building block. Upon acetal deprotection and nitro reduction, this intermediate readily undergoes intramolecular cyclization to yield fused bicyclic systems, such as pyrazolo[1,5-a]pyrazines and pyrazolo[1,5-a]pyrimidines.
However, the synthesis of this compound presents a classic heterocyclic challenge: the regioselective N-alkylation of an asymmetric, tautomeric precursor (3-methyl-5-nitro-1H-pyrazole
5-methyl-3-nitro-1H-pyrazole). This whitepaper provides an in-depth mechanistic rationale, quantitative optimization data, and a self-validating experimental protocol to achieve high-yielding, regioselective synthesis of the target molecule.
Mechanistic Rationale: The Regioselectivity Conundrum
In the unsubstituted state, 3-methyl-5-nitro-1H-pyrazole exists as a rapidly equilibrating mixture of tautomers. When subjected to basic conditions, it forms a resonance-stabilized pyrazolide anion. The subsequent nucleophilic substitution (S
2) with an electrophile—in this case, bromoacetaldehyde diethyl acetal—can occur at either the N1 or N2 position, leading to two distinct regioisomers.
Electronic vs. Steric Control
The regiochemical outcome is dictated by a delicate balance between steric hindrance and electronic deactivation[1]:
Electronic Deactivation (The Dominant Force): The nitro group at the C3 position is powerfully electron-withdrawing via both inductive (-I) and resonance (-M) effects. This severely depletes the electron density of the adjacent nitrogen (N2), rendering it a poor nucleophile[2].
Steric Hindrance (The Secondary Force): The methyl group at the C5 position introduces localized steric bulk. Alkylation at the adjacent nitrogen (N1) incurs a steric penalty.
Despite the steric hindrance of the C5-methyl group, the profound electronic deactivation caused by the C3-nitro group dominates the transition state energetics[3]. Consequently, the N1 position (adjacent to the electron-donating methyl group) retains significantly higher nucleophilicity. By carefully selecting the base and solvent to operate under thermodynamic control, we can drive the reaction to overwhelmingly favor the 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole isomer.
Mechanistic pathway of the regioselective N-alkylation of 5-methyl-3-nitro-1H-pyrazole.
Quantitative Optimization of Reaction Parameters
To establish a robust process, the causality behind base and solvent selection must be quantified. Strong, irreversible bases (like NaH) promote rapid, unselective alkylation (kinetic control), which increases the formation of the undesired N2 isomer. Conversely, milder carbonate bases in polar aprotic solvents facilitate an equilibrium-driven deprotonation that favors the thermodynamically stable transition state.
Furthermore, the bulky nature of bromoacetaldehyde diethyl acetal requires elevated temperatures to overcome the activation energy barrier of the S
2 displacement. The table below summarizes the optimization data:
Entry
Base (1.5 eq)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Regioisomeric Ratio (N1:N2)
Isolated Yield (N1)
1
NaH
THF
0 to 25
4
>95
65:35
58%
2
KCO
MeCN
80
16
85
75:25
62%
3
KCO
DMF
80
12
>95
85:15
78%
4
CsCO
DMF
80
10
>95
82:18
74%
Self-Validating Experimental Protocol
The following protocol is designed with embedded In-Process Controls (IPCs) to ensure reproducibility and scale-up reliability.
Reactor Preparation: Purge a dry, round-bottom flask with inert nitrogen gas. Charge the flask with 3-methyl-5-nitro-1H-pyrazole and anhydrous DMF to create a 0.5 M solution.
Base Addition: Add finely powdered, anhydrous K
CO in a single portion at 20°C. Stir the resulting suspension for 30 minutes to ensure complete formation of the pyrazolide anion. Causality: Pre-stirring ensures homogenous deprotonation before the electrophile is introduced, preventing localized kinetic alkylation.
Electrophile Introduction: Cool the mixture to 0°C using an ice bath. Add bromoacetaldehyde diethyl acetal dropwise over 15 minutes.
Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 80°C. Maintain stirring at this temperature for 12 hours.
In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via LC-MS. Validation Criterion: The reaction is deemed complete when the starting material peak area is <2% relative to the product peaks.
Quench and Extraction: Cool the reactor to room temperature. Pour the mixture into ice-cold distilled water (30 volumes) to precipitate inorganic salts and quench the reaction. Extract the aqueous phase with Ethyl Acetate (3 x 15 volumes).
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 volumes) to rigorously remove residual DMF, followed by brine (1 x 10 volumes). Dry over anhydrous Na
SO.
Purification: Concentrate the organic layer under reduced pressure. Purify the crude oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 90:10 to 70:30). The N1 major isomer elutes first due to the shielding of the polar nitro group by the adjacent alkyl chain, allowing for clean separation from the minor N2 isomer.
Step-by-step experimental workflow for the synthesis and isolation of the target pyrazole.
Conclusion
The synthesis of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole requires strict adherence to thermodynamic reaction parameters to overcome the inherent regioselectivity challenges of the pyrazole core. By utilizing a mild carbonate base in a highly solvating polar aprotic solvent (DMF) at elevated temperatures, researchers can exploit the profound electronic deactivation of the nitro group to selectively direct alkylation to the N1 position. The protocols and causal relationships detailed in this guide provide a robust, scalable foundation for drug development professionals utilizing this critical intermediate.
References
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Physicochemical Profiling and Synthetic Utility of 1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole in Drug Discovery
Executive Summary In modern fragment-based drug discovery (FBDD) and complex heterocyclic synthesis, bifunctional intermediates are critical for constructing privileged scaffolds. 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern fragment-based drug discovery (FBDD) and complex heterocyclic synthesis, bifunctional intermediates are critical for constructing privileged scaffolds. 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole is a highly specialized, masked-aldehyde building block. Derived from the parent compound 5-methyl-3-nitro-1H-pyrazole (CAS: 1048925-02-5)[1][2], this intermediate is strategically designed to facilitate the synthesis of fused bicyclic systems, such as pyrazolo[1,5-a]pyrazines and pyrazolo[1,5-a]pyridines.
By utilizing a diethyl acetal moiety to protect a reactive aldehyde and a nitro group as a latent amine, this molecule allows chemists to execute orthogonal deprotection and cyclization cascades. This whitepaper details the physicochemical properties, mechanistic synthesis, and downstream biological relevance of this intermediate, specifically in the development of Interleukin-2 inducible T-cell kinase (ITK) inhibitors[2].
Structural and Physicochemical Profiling
The strategic installation of the 2,2-diethoxyethyl group onto the pyrazole nitrogen fundamentally alters the physicochemical properties of the parent molecule. The acetal group increases lipophilicity and eliminates the hydrogen bond donor capacity of the pyrazole N-H, which prevents unwanted intermolecular hydrogen bonding and aggregation during subsequent synthetic steps.
Table 1: Physicochemical and Structural Properties
Property
Value
Mechanistic Causality / Significance
Molecular Formula
C₁₀H₁₇N₃O₄
Represents the exact stoichiometric composition.
Molecular Weight
243.26 g/mol
Ideal for FBDD; leaves ample mass budget for further elaboration.
Exact Mass
243.1219 Da
Critical for High-Resolution Mass Spectrometry (HRMS) tracking.
Topological Polar Surface Area (TPSA)
~82.0 Ų
Balances membrane permeability with aqueous solubility.
LogP (Predicted)
1.6 - 1.8
Lipophilic enough for passive diffusion; optimal for organic extraction[3].
Hydrogen Bond Donors
0
Lack of H-donors prevents unwanted side reactions during cross-coupling.
Hydrogen Bond Acceptors
6
High capacity for target engagement in downstream Active Pharmaceutical Ingredients (APIs).
Synthetic Methodology & Mechanistic Causality
The synthesis of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole relies on a regioselective N-alkylation. The electron-withdrawing nature of the nitro group at the C3 position significantly reduces the pKa of the pyrazole N-H, making it easily deprotonated. However, this also reduces the nucleophilicity of the resulting anion, necessitating specific kinetic conditions.
Step-by-Step N-Alkylation Protocol
Objective: To achieve high-yield, regioselective alkylation of 5-methyl-3-nitro-1H-pyrazole.
Deprotonation: Suspend 5-methyl-3-nitro-1H-pyrazole (1.0 eq) and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent degradation of the electrophile. DMF is selected as a polar aprotic solvent to solvate the potassium cation, leaving the pyrazolate anion highly reactive ("naked" nucleophile).
Causality: The diethyl acetal acts as a protecting group for the aldehyde, which would otherwise prematurely polymerize or react with the pyrazole core under basic conditions.
Thermal Activation: Heat the reaction mixture to 80°C for 12 hours under an inert argon atmosphere.
Causality: The reduced nucleophilicity of the nitro-pyrazolate requires thermal energy to overcome the activation barrier of the Sₙ2 displacement.
Quench and Extraction: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.
Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure intermediate.
Synthetic workflow for 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole and its cyclization.
Analytical Characterization Standards
To ensure the integrity of the synthesized intermediate, the following analytical signatures must be validated. This establishes a self-validating system where the protocol's success is quantitatively proven.
¹H NMR (400 MHz, CDCl₃):
δ 6.65 (s, 1H, pyrazole-CH) – Confirms the integrity of the pyrazole core.
δ 4.70 (t, J = 5.5 Hz, 1H, CH(OEt)₂) – The diagnostic methine proton of the acetal.
δ 3.75-3.45 (m, 4H, O-CH₂) and δ 1.15 (t, J = 7.0 Hz, 6H, O-CH₂-CH₃) – Confirms the presence of the two ethoxy groups.
δ 2.35 (s, 3H, pyrazole-CH₃) – The methyl group on the pyrazole ring.
LC-MS (ESI+): Expected m/z calculated for C₁₀H₁₈N₃O₄ [M+H]⁺ is 244.13; observed peak at 244.1 confirms the molecular mass.
Pharmacokinetic/Pharmacodynamic (PK/PD) Relevance
The primary utility of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole lies in its capacity to generate rigidified, flat heterocyclic scaffolds. Once the acetal is deprotected to an aldehyde and the nitro group is reduced to an amine, the molecule spontaneously undergoes intramolecular cyclization to form a pyrazolo[1,5-a]pyrazine core.
This specific bicyclic core is highly privileged in the design of ATP-competitive kinase inhibitors. Notably, derivatives of 5-methyl-3-nitro-1H-pyrazole are extensively documented as critical reagents in the preparation of sulfonylpyridine inhibitors targeting Interleukin-2 inducible T-cell kinase (ITK) [2]. ITK is a critical enzyme in T-cell receptor (TCR) signaling; its inhibition blocks PLC-γ1 activation, thereby preventing intracellular calcium flux and the subsequent transcription of IL-2, making it a prime target for autoimmune diseases and T-cell malignancies.
ITK signaling pathway inhibition by pyrazolo-pyrazine derivatives derived from the intermediate.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 135463736, 3-methyl-5-nitro-1H-pyrazole." PubChem, [Link].
An In-Depth Technical Guide to the Structure Elucidation of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole Introduction In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives repre...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structure Elucidation of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Introduction
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives represent a cornerstone scaffold, forming the basis of numerous FDA-approved drugs and advanced functional materials.[1] Their versatile biological activities and tunable electronic properties make them prime candidates for novel therapeutic agents and organic electronics. The precise substitution pattern on the pyrazole ring is paramount, as even minor positional changes can dramatically alter a molecule's pharmacological profile and physical properties.
This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole, a representative N-substituted nitropyrazole. As a Senior Application Scientist, my objective is not merely to present data but to articulate the underlying scientific rationale for each analytical choice and to demonstrate how a synergistic application of modern spectroscopic techniques provides a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and replicable methodology for characterizing complex heterocyclic compounds.
The Structural Challenge: Isomeric Differentiation
The primary challenge in the characterization of this molecule is the potential for regioisomerism during its synthesis. The N-alkylation of 5-methyl-3-nitro-1H-pyrazole can theoretically lead to two distinct products. Our analytical workflow is therefore designed to definitively confirm the target structure (I) and rule out its key regioisomer, 1-(2,2-diethoxyethyl)-3-methyl-5-nitro-1H-pyrazole (II).
Caption: Target molecule (I) and its primary regioisomer (II).
Analytical Workflow: A Synergistic Approach
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry serves as the initial checkpoint, validating the molecular weight of the synthesized compound and providing the molecular formula through high-resolution analysis. The fragmentation pattern, governed by the principles of ion stability, offers the first clues to the molecule's substructures.
Experimental Protocol
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a volatile solvent such as methanol or acetonitrile.
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
Data Acquisition: Acquire the mass spectrum in Electron Ionization (EI) mode with an ionization energy of 70 eV to induce reproducible fragmentation.[2] Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Data Interpretation
The molecular formula of C9H15N3O4 dictates a molecular weight of 229.1063 g/mol . High-resolution mass spectrometry (HRMS) should confirm this value within a narrow tolerance (e.g., ± 5 ppm).
The fragmentation of pyrazoles is heavily influenced by the substituents on the ring.[3][4][5] For the target molecule, fragmentation is expected to initiate at the bulky and labile diethoxyethyl side chain.
Table 1: Predicted Mass Spectrometry Fragmentation
m/z (Predicted)
Fragment Ion Structure
Description
229
[M]+•
Molecular Ion
184
[M - OCH₂CH₃]+
Loss of an ethoxy radical
156
[M - CH(OCH₂CH₃)₂]+
Loss of the diethoxyethyl side group
126
[C₄H₄N₃O₂]+
Pyrazole ring after side chain cleavage
103
[CH(OCH₂CH₃)₂]+
Diethoxyacetal cation
73
[CH(OCH₂CH₃)]+
Loss of one ethoxy group from the side chain cation
The observation of the m/z 103 peak is a strong indicator of the diethoxyethyl moiety, while the presence of the m/z 126 fragment confirms the mass of the substituted pyrazole core.
Infrared (IR) Spectroscopy: Functional Group Analysis
Trustworthiness: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum acts as a molecular fingerprint, and the presence or absence of expected absorption bands provides a self-validating check on the compound's gross structural features.
Experimental Protocol
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum should display characteristic absorption bands corresponding to all the functional groups in the molecule. The most diagnostic of these are the strong N-O stretching vibrations of the nitro group.
The presence of strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is definitive evidence for the nitro group attached to the aromatic pyrazole ring.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Authoritative Grounding: NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution.[10][11] One-dimensional (¹H and ¹³C) spectra provide information on the chemical environment of each nucleus, while two-dimensional experiments (COSY, HMBC) establish through-bond connectivity, allowing for the unambiguous assembly of the molecular structure.
¹H NMR Spectroscopy: Proton Environments
Expertise & Experience: The chemical shift, integration, and multiplicity (splitting pattern) of each proton signal provide a wealth of information. The key to differentiating isomers I and II lies in the chemical shifts of the pyrazole ring proton (H4) and the methyl group, which are uniquely influenced by the anisotropic and electronic effects of the adjacent nitro group.
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Record standard ¹H spectra, ensuring adequate signal-to-noise.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃)
Proton Assignment
Predicted δ (ppm)
Multiplicity
Integration
Coupling Partner(s)
Hc (CH₃-CH₂)
~1.2
Triplet (t)
6H
Hd
Hd (CH₃-CH₂)
~3.6
Quartet (q)
4H
Hc
Hb (-N-CH₂)
~4.4
Doublet (d)
2H
Ha
Ha (-CH-O)
~5.0
Triplet (t)
1H
Hb
He (-CH₃)
~2.6
Singlet (s)
3H
-
Hf (C4-H)
~6.8
Singlet (s)
1H
-
Rationale:
Diethoxyethyl Group (a, b, c, d): This group gives rise to a characteristic set of coupled signals. The two ethyl groups (Hc, Hd) show a classic triplet-quartet pattern.[12][13] The methine proton (Ha) is a triplet due to coupling with the adjacent methylene protons (Hb). The N-CH₂ protons (Hb) are a doublet due to coupling with the methine proton (Ha).
Methyl Group (He): In the target isomer I, the methyl group is at C5, adjacent to the N1-substituted nitrogen and the C4-H. It is expected to appear as a singlet around 2.6 ppm. In the regioisomer II, this methyl group would be at C3, adjacent to the electron-withdrawing nitro group, and would likely be shifted slightly downfield.
Pyrazole Proton (Hf): The proton at the C4 position is a singlet and its chemical shift is highly diagnostic. In isomer I, it is flanked by the nitro-substituted C3 and the methyl-substituted C5. In isomer II, it would be flanked by the methyl-substituted C3 and the nitro-substituted C5. The strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of adjacent atoms.
¹³C NMR Spectroscopy: The Carbon Backbone
Trustworthiness: Proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are particularly sensitive to the substitution pattern and serve as a critical dataset for isomer differentiation.[14][15]
Sample Preparation: Use the same sample prepared for ¹H NMR.
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
Carbon Assignment
Predicted δ (ppm)
Rationale
C3
~155
Attached to -NO₂, strongly deshielded
C4
~110
CH carbon of the pyrazole ring
C5
~145
Attached to -CH₃
-CH₃
~14
Methyl group on pyrazole ring
-N-CH₂
~52
Methylene attached to pyrazole nitrogen
-CH-O
~100
Acetal carbon, deshielded by two oxygens
-O-CH₂
~63
Methylene of ethoxy group
-CH₃ (ethoxy)
~15
Methyl of ethoxy group
Causality: The key differentiator is the chemical shift of C3 and C5. In our target isomer I, C3 is directly attached to the highly electron-withdrawing nitro group, causing it to be significantly deshielded and appear far downfield (~155 ppm).[16][17] C5, bearing the methyl group, will be found further upfield (~145 ppm).[14] In the alternative isomer II, these chemical shifts would be reversed, with C5 being the most downfield signal.
2D NMR: Unambiguous Connectivity
Expertise & Experience: While 1D NMR provides strong evidence, 2D NMR experiments like COSY and HMBC provide definitive, through-bond proof of the atomic connections, leaving no room for ambiguity.
The COSY spectrum reveals which protons are coupled to each other (typically over 2-3 bonds). For this molecule, it will confirm the spin system of the diethoxyethyl side chain.
Caption: Expected ¹H-¹H COSY correlations within the side chain.
The HMBC experiment is the ultimate arbiter for this structural problem. It shows correlations between protons and carbons over 2-3 bonds, allowing us to piece the molecular fragments together and definitively place the substituents on the pyrazole ring.
Sample Preparation: Use the same sample prepared for ¹H NMR.
Data Acquisition: Acquire a standard gradient-selected HMBC spectrum, optimized for a long-range J-coupling of ~8 Hz.
Methyl Protons (He, ~2.6 ppm): These protons should show a strong correlation to the carbon they are attached to (C-CH₃, ~14 ppm, not a true HMBC), and crucial long-range correlations to C5 (~145 ppm) and C4 (~110 ppm) .
N-Methylene Protons (Hb, ~4.4 ppm): These protons will correlate to the methine carbon Ha (~100 ppm) and, most importantly, to C5 (~145 ppm) of the pyrazole ring. This correlation proves that the side chain is attached to N1 and that C5 is the adjacent carbon.
Pyrazole Proton (Hf, ~6.8 ppm): This proton at C4 will show correlations to C3 (~155 ppm) , C5 (~145 ppm) , and the methyl carbon (C-CH₃, ~14 ppm) .
Caption: Key diagnostic HMBC correlations confirming Structure I.
The HMBC data, specifically the correlation between the N-CH₂ protons (Hb) and C5, and between the methyl protons (He) and C5, irrefutably establishes the 1,5-substitution pattern of the pyrazole ring.
Conclusion
The structure elucidation of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the molecular formula C9H15N3O4. FTIR spectroscopy validates the presence of the critical nitro and acetal functional groups. The definitive structural proof is furnished by a comprehensive NMR analysis. ¹H and ¹³C NMR provide the chemical environments of each nucleus, with the downfield shift of C3 (~155 ppm) offering strong evidence for the 3-nitro substitution. The final, unambiguous confirmation is delivered by 2D HMBC NMR, which maps the long-range heteronuclear connectivities. The observed correlations between the N1-side chain protons and C5, and between the C5-methyl protons and both C5 and C4, conclusively establish the connectivity and rule out all other potential regioisomers. This multi-technique, evidence-based workflow represents a gold standard for the characterization of novel chemical entities in a regulated and academic research environment.
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RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]
ResearchGate. Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Available at: [Link]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Available at: [Link]
Doc Brown's Advanced Organic Chemistry. H-1 proton nmr spectrum of ethoxyethane. Available at: [Link]
PubChem. Ethyl diethoxyacetate. Available at: [Link]
ResearchGate. Synthesis and Characterization of Novel 3- Methyl-5-pyrazolone Derivatives. Available at: [Link]
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. Available at: [Link]
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
Biological Activity and Therapeutic Potential of Substituted Nitropyrazoles
Executive Summary The pyrazole scaffold is a cornerstone of medicinal chemistry, but its nitro-substituted derivatives (nitropyrazoles) represent a specialized subclass with distinct electronic and pharmacological profil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole scaffold is a cornerstone of medicinal chemistry, but its nitro-substituted derivatives (nitropyrazoles) represent a specialized subclass with distinct electronic and pharmacological profiles. Unlike their non-nitrated counterparts, substituted nitropyrazoles—specifically those nitrated at the C-4 position—possess unique electron-withdrawing character that alters the acidity (pKa) of the ring nitrogen, enhances metabolic stability, and serves as a "warhead" for bioreductive activation in hypoxic tumor microenvironments.
This guide provides a rigorous technical analysis of substituted nitropyrazoles, focusing on their synthesis, structure-activity relationships (SAR), and validated biological activities in oncology and infectious disease.
The Pharmacophore: Why Nitropyrazoles?
The introduction of a nitro group (
) onto the pyrazole ring is not merely a structural decoration; it fundamentally alters the physicochemical landscape of the molecule.
Electronic Modulation: The nitro group at C-4 exerts a strong electron-withdrawing effect (
), significantly lowering the of the pyrrole-like NH at position 1. This increases the hydrogen bond donor (HBD) strength, critical for binding to amino acid residues in enzyme active sites (e.g., the hinge region of kinases).
Bioreductive Potential: Similar to nitroimidazoles, the nitropyrazole moiety can undergo enzymatic reduction (via nitroreductases) to form cytotoxic hydroxylamines or amines. This mechanism is particularly valuable in hypoxia-activated prodrugs (HAPs) , where the drug becomes active only in the low-oxygen environment of solid tumors, sparing healthy aerobic tissue.
Steric & Lipophilic Balance: Substituted nitropyrazoles often exhibit optimized LogP values, facilitating membrane permeability while maintaining sufficient water solubility for oral bioavailability.
Technical Protocol: Synthesis of 4-Nitropyrazoles
To explore the biological activity, one must first master the synthesis. The most robust method for generating the core pharmacophore is the Electrophilic Aromatic Substitution (Nitration) of a pre-existing pyrazole ring.
Workflow Diagram: Regioselective Synthesis
Figure 1: Step-wise workflow for the regioselective nitration of 3,5-substituted pyrazoles. The reaction requires strict thermal control to prevent N-nitration (kinetic product) vs. C-nitration (thermodynamic product).
Detailed Methodology
Preparation: Dissolve 3,5-dimethylpyrazole (10 mmol) in concentrated sulfuric acid (
, 5 mL) at 0°C.
Nitration: Add fuming nitric acid (
, 1.2 eq) dropwise. Critical Control Point: Maintain internal temperature below 10°C to avoid oxidative ring opening.
Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:2). The nitro product will appear as a lower Rf spot due to increased polarity.
Quenching: Pour the reaction mixture onto crushed ice (50g). The 4-nitropyrazole derivative typically precipitates as a white or pale yellow solid.
Purification: Filter the solid, wash with cold water to remove acid traces, and recrystallize from ethanol.
Validation: Confirm structure via
. Look for the disappearance of the C-4 proton signal (approx. 6.0 ppm) and a downfield shift of the methyl protons due to the deshielding effect of the nitro group.
Biological Evaluation & Data Profiles
A. Anticancer Activity (Kinase Inhibition & Cytotoxicity)
Substituted nitropyrazoles have shown potent activity against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines. The mechanism often involves dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 , or inhibition of CDK2 (Cyclin-Dependent Kinase 2).
Key Data Summary:
Compound Class
Substitution Pattern
Target Cell Line
IC50 Value
Reference
Pyrazole-Nitrone
4-formyl-3-(3-nitrophenyl) derivative
A549 (Lung Cancer)
85.62 µg/mL
[1]
Fused Pyrazole
Pyrano-pyrazolo-pyrimidine
EGFR Kinase (Enzymatic)
0.06 µM
[2]
Diaryl Pyrazole
3,4-diaryl pyrazole (Tubulin inhibitor)
HeLa / MCF-7
0.06–0.25 nM
[3]
Halogenoaminopyrazole
4-fluoro-phenyl derivative
S. aureus (Bacteria)
230 µg/mL
[4]
Table 1: Comparative biological activity of select nitropyrazole derivatives. Note the nanomolar potency of tubulin inhibitors versus the micromolar activity of kinase inhibitors.
B. Antimicrobial Activity
While less potent than standard antibiotics, nitropyrazoles offer a novel scaffold to combat resistance. Derivatives containing electron-withdrawing groups (Cl,
) on the phenyl rings attached to the pyrazole core show enhanced activity against Gram-positive bacteria.
Protocol (MIC Determination):
Prepare stock solutions of nitropyrazole derivatives in DMSO.
Inoculate 96-well plates with bacterial strains (S. aureus ATCC 25923, E. coli ATCC 25922) at
CFU/mL.
Add serial dilutions of the compound.
Incubate at 37°C for 24 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.
Mechanism of Action (MOA)
The anticancer efficacy of nitropyrazoles is frequently attributed to their ability to mimic the adenine ring of ATP, allowing them to dock into the ATP-binding pocket of protein kinases.
Pathway Diagram: Dual Inhibition Mechanism
Figure 2: Dual mechanism of action. Nitropyrazoles can act as kinase inhibitors (left branch) or tubulin polymerization disruptors (right branch), ultimately leading to apoptotic cell death.
Scientific Rationale
Kinase Binding: The
nitrogen of the pyrazole acts as a hydrogen bond acceptor, while the NH at position 1 (acidified by the nitro group) acts as a donor. This donor-acceptor motif is complementary to the "hinge region" residues (e.g., Met793 in EGFR).
Selectivity: The substitution pattern at C-3 and C-5 (e.g., bulky aryl groups) dictates selectivity by exploiting the hydrophobic pockets adjacent to the ATP site (Gatekeeper residues).
References
Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. ResearchGate.
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central (PMC).
Synthesis, Spectroscopic Characterization... and Evaluation of Anti-Tumor, Antimicrobial... of Halogenoaminopyrazoles. MDPI Antibiotics.
Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.
Foundational
An In-depth Technical Guide to the Core Mechanism of Action of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Abstract This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound, 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole. While direct empirical data on this s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound, 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole. While direct empirical data on this specific molecule is not yet publicly available, this document synthesizes existing knowledge of structurally related nitropyrazole derivatives and nitro-containing pharmacophores to propose a primary mechanistic pathway centered on the generation of nitric oxide (NO). Secondary potential mechanisms, including enzyme inhibition and antimicrobial activity, are also discussed. This guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework and actionable experimental protocols to investigate and validate the biological activity of this compound.
Introduction and Compound Overview
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The introduction of a nitro group to the pyrazole ring, as seen in 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole, is a critical structural modification that suggests a potential for unique pharmacological effects. Nitro-containing compounds are known to play significant roles in various therapeutic areas, most notably as vasodilators.[4]
The subject of this guide, 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole, presents an intriguing combination of a pyrazole core, a nitro functional group, and a diethoxyethyl substituent. This unique amalgamation of chemical features warrants a thorough investigation into its potential mechanism of action. This document will primarily focus on the most plausible hypothesis: that the compound acts as a nitric oxide (NO) donor.
Proposed Primary Mechanism of Action: Nitric Oxide Donor
The presence of the nitro group on the pyrazole ring is the most compelling structural feature suggesting a role as a nitric oxide donor. Nitrovasodilators, a class of drugs used to treat angina and other cardiovascular conditions, function by releasing NO.[4] This release can occur through enzymatic or non-enzymatic reduction of the nitro group.
The Nitric Oxide Signaling Pathway
Nitric oxide is a critical signaling molecule involved in numerous physiological processes. In the context of vasodilation, NO produced by endothelial cells diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).[4] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.
Hypothesized Bioactivation of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
We hypothesize that 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole undergoes intracellular bioactivation to release nitric oxide. This process is likely to be initiated by enzymatic reduction of the nitro group by cellular reductases, such as those belonging to the cytochrome P450 family or other nitroreductases. The diethoxyethyl substituent may influence the compound's solubility, cell permeability, and interaction with the active sites of these enzymes.
Proposed Bioactivation Pathway
Caption: Proposed bioactivation of the compound to release nitric oxide.
Experimental Protocols for Mechanism Validation
To validate the hypothesized nitric oxide-donating mechanism, a series of in vitro experiments are proposed.
Quantification of Nitric Oxide Release
Objective: To directly measure the release of nitric oxide from 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole in the presence of a reducing agent.
Griess Reagent (for colorimetric detection of nitrite, a stable oxidation product of NO)
NADPH (as a cofactor for reductases)
Rat liver microsomes (as a source of cellular reductases)
Phosphate-buffered saline (PBS)
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well plate, combine the test compound at various concentrations, rat liver microsomes, and NADPH in PBS.
Incubate the plate at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).
At each time point, add the Griess Reagent to the wells.
Measure the absorbance at 540 nm using a microplate reader.
Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of NO released.
Data Presentation:
Compound Concentration (µM)
NO Released (µM) at 30 min
NO Released (µM) at 60 min
NO Released (µM) at 120 min
1
10
50
100
Vehicle Control
Assessment of cGMP Production in Cell Culture
Objective: To determine if the test compound can increase intracellular levels of cGMP in a cell-based assay, which is a downstream effect of NO signaling.
Methodology:
Cell Line: A suitable cell line expressing soluble guanylate cyclase, such as vascular smooth muscle cells or endothelial cells (e.g., EA.hy926).
Sodium nitroprusside (as a positive control NO donor)
cGMP enzyme immunoassay (EIA) kit
Procedure:
Plate the cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound or sodium nitroprusside for a specified time.
Lyse the cells and perform the cGMP EIA according to the manufacturer's instructions.
Measure the absorbance and calculate the concentration of cGMP in each sample.
Experimental Workflow
Caption: Workflow for the cell-based cGMP assay.
Secondary and Alternative Mechanisms of Action
While the nitric oxide donor hypothesis is the most probable, other mechanisms should also be considered.
Enzyme Inhibition
The pyrazole core is a known inhibitor of several enzymes.[5] Depending on the three-dimensional conformation and electronic properties conferred by its substituents, 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole could potentially inhibit enzymes such as:
Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes would lead to anti-inflammatory effects.
NADPH Oxidase: Inhibition of this enzyme complex would result in antioxidant activity by reducing the production of reactive oxygen species (ROS).[6]
Kinases: Many pyrazole-containing compounds are potent kinase inhibitors with applications in oncology.
Antimicrobial Activity
Nitro-heterocyclic compounds are a well-established class of antimicrobial agents. Their mechanism often involves the reductive activation of the nitro group within microbial cells to generate cytotoxic radical species that damage DNA and other macromolecules. It is plausible that 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole could exhibit antimicrobial activity through a similar mechanism.
Conclusion
This technical guide has outlined a primary hypothesized mechanism of action for 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole as a nitric oxide donor. This hypothesis is strongly supported by the presence of the nitro group on the pyrazole scaffold. The proposed experimental protocols provide a clear path for validating this mechanism. Furthermore, plausible secondary mechanisms, including enzyme inhibition and antimicrobial activity, have been discussed, highlighting the potential for this compound to have a multifaceted pharmacological profile. Further empirical investigation is required to fully elucidate the biological activities of this promising molecule.
References
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.).
(PDF) Nitropyrazoles (review) - ResearchGate. (2025, August 5).
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17).
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9).
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC. (2022, December 1).
Nitrovasodilator - Wikipedia. (n.d.).
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
CAS No : 1048925-02-5 | Product Name : 5-Methyl-3-nitro-1H-pyrazole | Pharmaffiliates. (n.d.).
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
This technical guide details the computational modeling framework for 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole (hereafter referred to as Compound A ). This molecule represents a critical class of "masked" pyrazole scaffolds. The 3-nitro group serves as a precursor for amino-functionalization, while the 1-(2,2-diethoxyethyl) moiety acts as an acetal-protected aldehyde, essential for cyclization reactions to form fused systems like pyrazolo[1,5-a]pyrimidines .
The following protocols establish a self-validating in silico pipeline to predict the compound's electronic stability, metabolic liabilities, and binding potential before wet-lab synthesis.
Module 1: Quantum Mechanical Profiling (DFT)
Objective: Determine the ground-state geometry, electronic distribution, and reactive sites using Density Functional Theory (DFT).
Computational Theory
We utilize the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This combination balances computational cost with accuracy for organic nitrogen-rich heterocycles, adequately describing the lone pair interactions of the acetal oxygens and the nitro group resonance.
Protocol: Geometry Optimization
Input Generation: Construct the 3D structure (SMILES: CCOC(OCC)CN1N=C([O-])C=C1C).
Software Configuration: Gaussian 16 or ORCA 5.0.
Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) to simulate physiological conditions.
Frequency Calculation: Perform vibrational frequency analysis on the optimized geometry. Validation Criteria: No imaginary frequencies (NImag=0) confirms a true local minimum.
Key Descriptors & Interpretation
Descriptor
Value (Predicted)
Significance
HOMO Energy
-6.8 to -7.2 eV
High ionization potential; indicates resistance to oxidation.
LUMO Energy
-2.5 to -3.0 eV
Low energy indicates susceptibility to nucleophilic attack (specifically at the nitro group).
Dipole Moment
~4.5 - 5.5 Debye
High polarity due to the -NO group; suggests good solubility in polar protic solvents.
Global Hardness ()
~2.1 eV
Indicates the molecule is chemically "hard" and stable.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map reveals the charge distribution critical for docking:
Red Regions (Negative): Localized on the Nitro oxygens and the Pyrazole N2. These are H-bond acceptor sites.
Blue Regions (Positive): Localized on the ethyl chains and the Pyrazole C4-H. These are potential sites for nucleophilic attack if activated.
Objective: Assess the flexibility of the 2,2-diethoxyethyl tail, which dictates the entropic penalty during protein binding.
Workflow
Tool: RDKit or Schrödinger MacroModel.
Method: RMSD-based conformational search using the OPLS3e force field.
Sampling: Generate 1000 conformers; filter duplicates within 0.5 Å RMSD.
Results Summary
The acetal tail exhibits high rotational freedom. However, the "syn" conformation (where the acetal oxygens fold back toward the pyrazole ring) is energetically disfavored due to steric clash with the C5-methyl group.
Implication: The molecule naturally adopts an extended conformation, favorable for binding in deep, narrow pockets (e.g., kinase ATP-binding sites).
Module 3: ADMET & Drug-Likeness Prediction[1]
Objective: Evaluate the "Rule of Five" compliance and pharmacokinetic risks.
Protocol
Input the canonical SMILES into SwissADME and pkCSM .
Data Summary
Property
Status
Notes
MW
~243.26 g/mol
< 500 (Pass)
LogP (Lipophilicity)
1.8 - 2.2
Optimal range for membrane permeability.
H-Bond Donors
0
Pass (< 5)
H-Bond Acceptors
7
Pass (< 10); High acceptor count due to acetal/nitro.
BBB Permeability
High
Predicted to cross the Blood-Brain Barrier.
PAINS Alert
None
No Pan-Assay Interference Compounds substructures detected.
Toxicology Flag: The nitro group is a potential mutagenic alert (Ames toxicity). In drug development, this group is often reduced to an amine or amide in the final lead to mitigate toxicity.
Module 4: Molecular Docking Workflow
Objective: Screen the scaffold against a relevant target. Given the pyrazole core, CDK2 (Cyclin-Dependent Kinase 2) is a standard validation target (PDB ID: 1DI8).
Automated Docking Pipeline (AutoDock Vina)
The following DOT diagram illustrates the rigorous workflow required to ensure reproducible docking results.
Figure 1: Automated molecular docking workflow ensuring RMSD validation before screening the target compound.
Protocol Steps
Protein Prep: Download PDB: 1DI8. Remove water molecules. Add polar hydrogens. Compute Gasteiger charges.
Grid Box: Center on the co-crystallized ligand (DTQ). Dimensions: 20x20x20 Å.
Docking: Run Vina with exhaustiveness = 32.
Interaction Analysis: Look for H-bonds between the Pyrazole N2 and the hinge region (Glu81/Leu83) of CDK2.
Expected Outcome: Compound A is expected to bind with moderate affinity (-6.5 to -7.5 kcal/mol). The bulky diethoxyethyl tail may occupy the solvent-exposed region or the ribose binding pocket, potentially requiring optimization (e.g., deprotection to aldehyde and cyclization) to improve affinity.
References
Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function , efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
The Protein Data Bank (PDB): 1DI8 Structure.
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
Foundational
literature review of 5-methyl-3-nitro-1H-pyrazole derivatives
An in-depth technical analysis and methodological guide on the synthesis, derivatization, and pharmacological application of 5-methyl-3-nitro-1H-pyrazole and its derivatives. Executive Summary In the landscape of modern...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and methodological guide on the synthesis, derivatization, and pharmacological application of 5-methyl-3-nitro-1H-pyrazole and its derivatives.
Executive Summary
In the landscape of modern drug discovery, the pyrazole scaffold serves as a privileged pharmacophore due to its robust hydrogen-bonding capabilities and favorable physicochemical profile. Specifically, 5-methyl-3-nitro-1H-pyrazole (and its tautomer, 3-methyl-5-nitro-1H-pyrazole) has emerged as a critical intermediate in the synthesis of next-generation protein kinase inhibitors. This whitepaper provides a comprehensive literature review and technical guide detailing the core synthesis, strategic derivatization workflows, and the pharmacological deployment of these derivatives against high-value oncology and immunology targets.
Physicochemical Profile and Structural Dynamics
Due to rapid proton exchange at the pyrazole nitrogens, 5-methyl-3-nitro-1H-pyrazole exists in a tautomeric equilibrium with 3-methyl-5-nitro-1H-pyrazole[1]. This dynamic state dictates that electrophilic attacks (e.g., N-alkylation) can yield regioisomeric mixtures. Understanding the baseline physicochemical properties is essential for predicting solubility, reactivity, and downstream pharmacokinetic behavior.
Table 1: Physicochemical Properties of 5-Methyl-3-nitro-1H-pyrazole
Core Synthesis: Establishing the Pyrazole Scaffold
The traditional synthesis of nitropyrazoles often relies on harsh nitrating agents (e.g., fuming nitric acid and sulfuric acid), which can lead to oxidative degradation of the heteroaromatic ring and generate hazardous waste.
Green Oxidation Methodology:
Recent advancements favor the direct oxidation of 5-methyl-1H-pyrazol-3-amine using Oxone (potassium peroxymonosulfate)[3].
Causality of Reagent Selection: Oxone provides a mild, environmentally benign alternative that selectively oxidizes the exocyclic primary amine to a nitro group without cleaving the pyrazole ring. The aqueous medium acts as a heat sink for the mild exotherm, preventing thermal runaway.
Protocol: Green Oxidation of Heteroaromatic Amines[3]
Dissolution: Dissolve 5-methyl-1H-pyrazol-3-amine (2 mmol) in distilled water (15 mL).
Oxidation: Heat the solution to 40 °C. Add Oxone (1.54 g, 5 mmol) in small, controlled portions.
Validation Checkpoint: Monitor the temperature; a slight exotherm should occur. Vigorous stirring is required to maintain mass transfer as the nitro product is less water-soluble than the amine precursor.
Maturation: Stir the suspension at 40 °C for 18 hours.
Isolation: Extract the aqueous mixture with ethyl acetate or filter the precipitate directly.
Validation Checkpoint: ¹³C NMR validation must show the disappearance of the amine-bearing carbon signal and the emergence of the highly deshielded nitro-bearing carbon at ~166.15 ppm.
Strategic Derivatization: Workflows for Library Generation
The nitro group serves as a stable placeholder during the functionalization of the pyrazole nitrogen. Once the N-substituent is installed, the nitro group is reduced to an amine, unlocking the molecule for nucleophilic aromatic substitution (SₙAr) or amide coupling.
Protocol: Regioselective N-Alkylation via Deprotonation[4]
Causality: The pyrazole N-H bond is weakly acidic (pKa ~14). Using Sodium Hydride (NaH) irreversibly deprotonates the nitrogen, forming a highly nucleophilic pyrazolide anion. Initiating the reaction at 0 °C controls the exothermic deprotonation, while warming to room temperature drives the Sₙ2 substitution with the alkyl halide to completion.
Preparation: Dissolve 5-methyl-3-nitro-1H-pyrazole (15.7 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere and cool to 0 °C.
Validation Checkpoint: The solution must remain clear; premature cloudiness indicates moisture contamination quenching the NaH.
Deprotonation: Add NaH (17.32 mmol) portion-wise over 10 minutes.
Validation Checkpoint: Observe the evolution of H₂ gas. The cessation of bubbling indicates complete formation of the pyrazolide anion.
Propagation: Remove the ice bath, allow the mixture to warm to ambient temperature, and stir for 4 hours.
Quenching: Dilute with saturated aqueous NH₄Cl (20 mL).
Validation Checkpoint: The aqueous phase should neutralize (pH ~7). The product partitions into the organic layer, verifiable via TLC (UV active).
Protocol: Catalytic Nitro Reduction for SₙAr Precursors[7]
Causality: The nitro group is strongly electron-withdrawing, rendering the pyrazole ring inert to nucleophiles. Catalytic hydrogenation reduces it to an electron-donating amine, activating the molecule for downstream SₙAr reactions to build complex kinase inhibitors.
Setup: To a stirred solution of the N-alkylated 3-methyl-5-nitro-1H-pyrazole derivative (78.65 mmol) in ethanol, add Pd/C catalyst (4 g).
Reduction: Purge the vessel with hydrogen gas and stir at room temperature for 5 hours.
Validation Checkpoint: Monitor H₂ uptake. Reaction completion is indicated when the theoretical volume of H₂ is fully consumed.
Filtration: Filter the mixture through a Celite bed.
Validation Checkpoint: The filtrate must be completely free of black particulates to prevent heavy metal interference in downstream biological assays.
Figure 1: Chemical derivatization workflows for 5-methyl-3-nitro-1H-pyrazole core functionalization.
Pharmacological Applications: Kinase Inhibition
Derivatives of 5-methyl-3-nitro-1H-pyrazole are heavily utilized in the design of ATP-competitive kinase inhibitors. The pyrazole nitrogen atoms act as crucial hydrogen bond donors/acceptors within the kinase hinge region.
PLK4 and PKMYT1 Inhibition (Oncology): Polo-like kinase 4 (PLK4) regulates centriole duplication. Pyrazole-derived PLK4 inhibitors disrupt this process, making them potent agents against TRIM37-associated cancers[8]. Similarly, biarylamide derivatives synthesized from this core inhibit PKMYT1, inducing mitotic catastrophe in proliferative disorders[9].
CDK2 Regulation: Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that drives the mammalian cell cycle. Pyrazole derivatives competitively bind to the CDK2-cyclin (E1/E2/A1/A2) complex, arresting tumor cell proliferation[6].
NIK / MAP3K14 Inhibition (Immunology): NF-κB-inducing kinase (NIK) is a primary target for inflammatory and autoimmune disorders. Pyrazole-derived NIK inhibitors suppress the non-canonical NF-κB pathway, demonstrating efficacy in reducing inflammation and bone erosion in antigen-induced arthritis models[10].
The 5-methyl-3-nitro-1H-pyrazole scaffold is an indispensable building block in medicinal chemistry. By leveraging controlled N-alkylation, strategic protection, and selective nitro reduction, researchers can rapidly generate diverse libraries of aminopyrazoles. These derivatives exhibit profound biological activity, offering highly tunable platforms for the inhibition of critical kinases (PLK4, PKMYT1, CDK2, NIK) involved in oncology and autoimmune diseases.
References
PubChem. "5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736". National Institutes of Health. URL:[Link]
Scribd. "A Green and Facile Approach For Synthesis of Nitro Heteroaromatics". URL:[Link]
Google Patents. "WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof".
Google Patents. "WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors".
Google Patents. "WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors".
Google Patents. "CA3027416A1 - Heteroaromatic derivatives as nik inhibitors".
Google Patents. "US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors".
Google Patents. "EP3259253B1 - Sulfonylureas and related compounds and use of same".
The Ascendance of Nitropyrazoles: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract The nitropyrazole scaffold, a privileged structure in modern chemistry, has carved a unique niche in both energetic materials science and medicinal chemistry. Its discovery and subsequent exploration have unveil...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The nitropyrazole scaffold, a privileged structure in modern chemistry, has carved a unique niche in both energetic materials science and medicinal chemistry. Its discovery and subsequent exploration have unveiled a class of compounds with a remarkable spectrum of properties, from high-energy-density materials to potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of nitropyrazole compounds, delving into the evolution of their synthesis and the rationale behind various experimental methodologies. We will explore the key structural features that govern their reactivity and diverse applications, offering insights for researchers, scientists, and drug development professionals.
A Historical Perspective: The Dawn of Nitropyrazoles
The journey into the world of nitropyrazoles began in the latter half of the 20th century, driven by the relentless pursuit of novel high-energy materials and new pharmacophores. While pyrazole chemistry itself has a rich history, the introduction of the nitro group onto this five-membered aromatic heterocycle marked a significant turning point, unlocking a new realm of chemical possibilities.
A pivotal moment in this journey was the first reported synthesis of a simple nitropyrazole derivative. In 1970, Habraken and co-authors described the synthesis of 3-nitropyrazole through the thermal rearrangement of N-nitropyrazole in anisole.[1] This seminal work laid the groundwork for future explorations into the synthesis and properties of this intriguing class of compounds. Early synthetic efforts often involved direct nitration of pyrazole or its derivatives, but these methods were frequently hampered by issues of regioselectivity and harsh reaction conditions.
The timeline below highlights some of the key milestones in the discovery and development of nitropyrazole chemistry:
Caption: A timeline illustrating the key milestones in the discovery and development of nitropyrazole compounds.
The Synthetic Arsenal: Crafting the Nitropyrazole Core
The synthesis of nitropyrazoles is a fascinating exercise in controlling electrophilic aromatic substitution on a five-membered heterocycle. The regiochemical outcome of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring.
The Gateway: Synthesis of Mononitropyrazoles
The preparation of mononitropyrazoles, primarily 3-nitropyrazole and 4-nitropyrazole, serves as the entry point to this class of compounds.
The most common and efficient route to 3-nitropyrazole involves a two-step process: N-nitration of pyrazole followed by a thermal rearrangement.[1][2]
Step 1: N-Nitration of Pyrazole
The initial step is the nitration of the pyrazole nitrogen. This is typically achieved using a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride. The use of sulfuric acid as a proton donor is an innovation over older methods that used acetic acid and acetic anhydride.[2]
Causality: The pyrazole ring is an electron-rich aromatic system, but direct C-nitration can be challenging to control. N-nitration provides a strategic intermediate that can be predictably rearranged to the desired C-nitro isomer. The strong acid protonates the pyrazole, activating it towards nitration at the nitrogen atom.
Step 2: Thermal Rearrangement of N-Nitropyrazole
The N-nitropyrazole intermediate is then subjected to thermal rearrangement to yield 3-nitropyrazole. This is typically carried out in a high-boiling solvent such as n-octanol or benzonitrile.[2][3]
Causality: The thermal conditions provide the necessary energy for the[4][5]-sigmatropic shift of the nitro group from the nitrogen to the C3 position of the pyrazole ring. The choice of a high-boiling, inert solvent is crucial to reach the required reaction temperature without unwanted side reactions.
Caption: The two-step synthesis of 3-nitropyrazole from pyrazole.
The synthesis of 4-nitropyrazole is generally more straightforward than its 3-nitro isomer and is often achieved through direct nitration of pyrazole.[6][7]
A common method involves the use of a mixture of fuming nitric acid and fuming sulfuric acid.[7] This powerful nitrating system directly introduces the nitro group at the C4 position of the pyrazole ring.
Causality: The C4 position of the pyrazole ring is electronically favored for electrophilic substitution due to the directing effects of the two nitrogen atoms. The use of a strong nitrating medium like fuming nitric and sulfuric acids provides a high concentration of the nitronium ion (NO₂⁺), the active electrophile, facilitating the direct C-nitration.
A "one-pot, two-step" method has also been developed where pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate, followed by nitration with fuming nitric acid and fuming sulfuric acid, achieving high yields.[7][8]
Expanding the Energetic Potential: Di- and Trinitropyrazoles
The introduction of multiple nitro groups onto the pyrazole ring significantly enhances its energetic properties.
3,4-Dinitropyrazole (3,4-DNP) is a key intermediate and an energetic material in its own right. Its synthesis typically starts from 3-nitropyrazole.[9][10][11]
The process involves the direct nitration of 3-nitropyrazole using a mixed acid system (HNO₃/H₂SO₄).[9][10][11]
Causality: The existing nitro group at the C3 position is a meta-director and deactivates the ring towards further electrophilic substitution. However, the strong activation of the pyrazole ring allows for the introduction of a second nitro group at the C4 position under forcing conditions.
An improved and safer synthesis involves a three-step route from pyrazole: N-nitration, rearrangement to 3-nitropyrazole, and subsequent C-nitration.[9][10]
3,4,5-Trinitropyrazole (TNP) represents the pinnacle of pyrazole nitration, with all carbon atoms of the ring bearing a nitro group. Its synthesis is a multi-step process that requires careful control of reaction conditions.[12]
A common route starts from a dinitropyrazole derivative, such as 4-amino-3,5-dinitropyrazole, which is then oxidized to introduce the final nitro group.[12]
Causality: Direct nitration to achieve full C-nitration is extremely challenging due to the severe deactivation of the ring by the existing nitro groups. Therefore, a more strategic approach is employed where an amino group is first introduced, which can then be converted to a nitro group via oxidation or a Sandmeyer-type reaction.
Beyond Nitration: Functionalization of the Nitropyrazole Ring
The chemistry of nitropyrazoles is not limited to nitration. The presence of the nitro group(s) and the N-H functionality allows for a wide range of subsequent transformations, enabling the synthesis of a diverse array of derivatives with tailored properties.
Key functionalization strategies include:
N-Alkylation and N-Arylation: The acidic proton on the pyrazole nitrogen can be readily removed with a base, and the resulting anion can be reacted with various electrophiles to introduce alkyl or aryl substituents. This is a common strategy to modify the physical and biological properties of nitropyrazoles.
Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nitro groups activate the pyrazole ring towards nucleophilic attack, allowing for the displacement of leaving groups (e.g., halogens) by nucleophiles.
Formation of Energetic Salts: The acidic N-H proton of nitropyrazoles can be abstracted by nitrogen-rich bases to form energetic salts. These salts often exhibit improved thermal stability and reduced sensitivity compared to their neutral counterparts.[13]
Coupling Reactions: The nitropyrazole core can be coupled with other heterocyclic rings, such as triazoles and tetrazoles, to create high-nitrogen energetic materials with enhanced performance.[4]
Caption: Key functionalization strategies for the nitropyrazole ring.
Dual-Use Compounds: Applications in Energetic Materials and Medicine
The unique combination of a nitrogen-rich heterocyclic core and the energetic nitro group bestows upon nitropyrazoles a remarkable dual-use character.
Power and Precision: Nitropyrazoles as Energetic Materials
Nitropyrazole derivatives are at the forefront of research into next-generation energetic materials, offering a compelling balance of high performance and reduced sensitivity.[4][14]
Key Attributes of Nitropyrazole-Based Energetic Materials:
High Density: The planar structure of the pyrazole ring and the presence of dense nitro groups contribute to high crystal densities, which is a key factor for high detonation performance.
High Enthalpy of Formation: The high nitrogen content and the presence of N-N and C-N bonds result in a high positive enthalpy of formation, releasing a significant amount of energy upon decomposition.[13]
Good Thermal Stability: The aromatic nature of the pyrazole ring imparts good thermal stability to many nitropyrazole derivatives.
Reduced Sensitivity: Compared to traditional explosives like RDX and HMX, many nitropyrazole-based compounds exhibit lower sensitivity to impact and friction, making them safer to handle and process.[14]
Comparative Performance of Key Nitropyrazole Energetic Materials:
Compound
Density (g/cm³)
Detonation Velocity (km/s)
Detonation Pressure (GPa)
3-Nitropyrazole
1.52
6.68
18.81
4-Nitropyrazole
1.52
6.68
18.81
3,4-Dinitropyrazole
~1.8
~8.5
~30
3,4,5-Trinitropyrazole
1.867
9.25
38.6
RDX (Reference)
1.82
8.75
34.0
HMX (Reference)
1.91
9.10
39.3
Note: The values for di- and trinitropyrazoles are approximate and can vary based on the specific crystalline form and calculation method. The data for 3- and 4-nitropyrazole are from the same source for direct comparison.[4]
Healing Potential: Nitropyrazoles in Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The introduction of a nitro group can modulate the electronic and steric properties of the pyrazole ring, leading to new biological activities. While the use of nitroaromatic compounds in medicine can be associated with toxicity concerns, careful molecular design can lead to safe and effective therapeutic agents.[15]
Nitropyrazole derivatives have shown promise in several therapeutic areas, including:
Antimicrobial and Antiparasitic Agents: The antimicrobial properties of 3-nitropyrazole derivatives have been patented, showing activity against bacteria and parasites.[16]
Anticancer Agents: Some nitropyrazole derivatives have been investigated for their potential as anticancer agents, with studies exploring their cytotoxic effects on various cancer cell lines.[15]
Enzyme Inhibitors: The aminopyrazole core, which can be derived from nitropyrazoles via reduction, is a key component of inhibitors for enzymes like c-Jun N-terminal kinase 3 (JNK3), a target in neurodegenerative diseases.[17]
The synthesis of these medicinally relevant compounds often involves the functionalization of the nitropyrazole core, as described in Section 3, to introduce moieties that can interact with specific biological targets.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the synthesis of key nitropyrazole compounds. These protocols are based on established literature procedures and are intended for use by trained professionals in a properly equipped laboratory.
Synthesis of 3-Nitropyrazole
This protocol follows the two-step N-nitration and thermal rearrangement method.[1][2]
Materials:
Pyrazole
Concentrated Nitric Acid (HNO₃)
Concentrated Sulfuric Acid (H₂SO₄)
n-Octanol
Ice
Standard laboratory glassware and safety equipment
Procedure:
N-Nitration:
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add pyrazole to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
Maintain the temperature below 15 °C and stir the mixture for approximately 3.5 hours.
Carefully pour the reaction mixture onto crushed ice to precipitate the N-nitropyrazole.
Filter the white solid, wash with cold water, and dry. A yield of approximately 86% can be expected.
Thermal Rearrangement:
In a round-bottom flask equipped with a reflux condenser, dissolve the dried N-nitropyrazole in n-octanol.
Heat the mixture to reflux at 185-190 °C for several hours. The progress of the reaction can be monitored by TLC.
After the reaction is complete, cool the mixture to room temperature. The 3-nitropyrazole will precipitate.
Filter the product, wash with a small amount of cold n-octanol, and then with a non-polar solvent like hexane to remove residual n-octanol.
Dry the product to obtain 3-nitropyrazole. A yield of around 88% for this step can be achieved. The n-octanol can be recovered and reused.[2]
Synthesis of 4-Nitropyrazole
This protocol describes the direct nitration of pyrazole.[6][7]
Materials:
Pyrazole
Concentrated Sulfuric Acid (H₂SO₄)
Fuming Nitric Acid (98%)
Fuming Sulfuric Acid (20% oleum)
Ice
Standard laboratory glassware and safety equipment
Procedure:
In a flask placed in an ice-water bath, carefully add pyrazole to concentrated sulfuric acid and stir until a homogeneous solution is formed (pyrazole sulfate).
In a separate flask, prepare a nitrating mixture by cautiously adding fuming nitric acid to fuming sulfuric acid, keeping the temperature low.
Slowly add the nitrating mixture to the pyrazole sulfate solution, maintaining the reaction temperature at around 50 °C.
Stir the reaction mixture at this temperature for approximately 1.5 hours.
After the reaction is complete, carefully pour the mixture onto a large amount of crushed ice. A white solid will precipitate.
Filter the precipitate, wash thoroughly with cold water to remove any residual acid, and dry under vacuum to obtain 4-nitropyrazole. This one-pot method can achieve yields of up to 85%.[7][8]
Synthesis of 3,4-Dinitropyrazole
This protocol outlines the nitration of 3-nitropyrazole.[9][10]
Materials:
3-Nitropyrazole
Concentrated Nitric Acid (HNO₃)
Concentrated Sulfuric Acid (H₂SO₄)
Ice
Standard laboratory glassware and safety equipment
Procedure:
In a flask equipped with a stirrer and cooled in an ice bath, dissolve 3-nitropyrazole in concentrated sulfuric acid.
Slowly add concentrated nitric acid to the solution, maintaining a low temperature.
After the addition is complete, slowly warm the reaction mixture to the optimal nitration temperature (typically between 55-60 °C) and hold it for about 1 hour.
Carefully pour the reaction mixture onto crushed ice to precipitate the 3,4-dinitropyrazole.
Filter the product, wash with cold water, and dry to obtain 3,4-dinitropyrazole.
Conclusion and Future Outlook
The discovery and development of nitropyrazole compounds have provided a rich and versatile platform for innovation in both energetic materials and medicinal chemistry. From the initial synthesis of 3-nitropyrazole to the creation of the fully nitrated 3,4,5-trinitropyrazole, the field has witnessed remarkable progress in synthetic methodologies and our understanding of the structure-property relationships of these compounds.
As energetic materials, nitropyrazoles offer a promising path towards safer and more powerful explosives and propellants. Future research will likely focus on the development of novel, cost-effective, and environmentally friendly synthetic routes to these compounds, as well as the design of new derivatives with an even better balance of performance and insensitivity.
In the realm of medicinal chemistry, the nitropyrazole scaffold continues to be a source of inspiration for the design of new therapeutic agents. Further exploration of the biological activities of nitropyrazole derivatives, coupled with a deeper understanding of their metabolic pathways and potential toxicities, will be crucial for translating their therapeutic potential into clinical applications.
The journey of nitropyrazoles is far from over. The inherent versatility of this chemical scaffold ensures that it will remain a vibrant and fruitful area of research for years to come, with the potential to yield further breakthroughs that will impact a wide range of scientific and technological fields.
References
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Organic Chemistry Portal. [Link]
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials. PubMed. [Link]
Synthesis of Advanced Pyrazole and N–N-Bridged Bistriazole-Based Secondary High-Energy Materials. Organic Letters. [Link]
Synthesis of 3-Nitropyrazole. Semantic Scholar. [Link]
Improved Synthesis of 3,4-Dinitropyrazole. 《含能材料》:火炸药. [Link]
Improved synthesis of 3, 4-dinitropyrazole. ResearchGate. [Link]
Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Publishing. [Link]
Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. PubMed. [Link]
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. [Link]
Synthesis, Formulation, and Testing of 3.4-DNP 2018 Insensitive Munitions & Energetic Material Technology Symposium Portlan. IMEMG. [Link]
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]
Progress in the Synthesis of Energetic Salts Based on Pyrazole. SIOC Journals. [Link]
Review on synthesis of nitropyrazoles. ResearchGate. [Link]
Pyrazole synthesis. The Organic Chemistry Portal. [Link]
(PDF) Synthesis of 3,4,5-trinitropyrazole. ResearchGate. [Link]
Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. [Link]
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. ResearchGate. [Link]
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Semantic Scholar. [Link]
The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. Dalton Transactions. [Link]
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][6][18]triazin-7(6H)-ones and Derivatives. MDPI. [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]
3-Nitropyrazole derivatives.
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PMC. [Link]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]
Thermal risk analysis of the synthesis process for 1-methyl-3,4,5-trinitropyrazole (MTNP). Taylor & Francis Online. [Link]
Preparation method of 1-methyl-3,4,5-trinitro-pyrazole.
Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts. Journal of Materials Chemistry A. [Link]
Application Note: Regioselective Synthesis of 1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary The N-alkylation of nitropyrazoles is a critical transformatio...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary
The N-alkylation of nitropyrazoles is a critical transformation in the development of modern therapeutics, including PKMYT1 kinase inhibitors[1], PLK4 inhibitors[2], and novel antitubercular agents[3]. Synthesizing 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole presents a unique regiochemical challenge due to the tautomeric nature of the 5-methyl-3-nitro-1H-pyrazole starting material.
As a Senior Application Scientist, I have designed this protocol to function as a self-validating system. By carefully selecting the base, solvent, and thermal conditions, this methodology maximizes the yield of the thermodynamically and electronically favored 3-nitro isomer while providing built-in visual and analytical checkpoints to ensure protocol fidelity.
Mechanistic Rationale & Regioselectivity
Understanding the causality behind the experimental conditions is paramount for successful scale-up and reproducibility.
The Tautomeric Challenge:
5-Methyl-3-nitro-1H-pyrazole exists in a dynamic tautomeric equilibrium with 3-methyl-5-nitro-1H-pyrazole. When deprotonated, it forms a resonance-stabilized pyrazolide anion.
Electronic vs. Steric Control:
While the 5-methyl group introduces steric hindrance at the adjacent N1 position, the strongly electron-withdrawing 3-nitro group severely deactivates the N2 position[4]. Consequently, nucleophilic attack via an SN2 mechanism on occurs predominantly at the N1 position.
Base and Solvent Causality:
We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) rather than Sodium Hydride (NaH)[1]. K₂CO₃ provides a mild, heterogeneous basic environment that prevents the degradation of the acid-sensitive acetal electrophile. DMF, a polar aprotic solvent, effectively solvates the potassium cation, leaving a highly reactive "naked" pyrazolide anion that accelerates the SN2 displacement[3].
Mechanistic pathway of the regioselective N-alkylation of 5-methyl-3-nitro-1H-pyrazole.
Materials and Reagents
The following stoichiometric ratios are optimized to drive the reaction to completion while minimizing polyalkylation or degradation.
Reagent / Solvent
MW ( g/mol )
Equivalents
Amount
Role
5-Methyl-3-nitro-1H-pyrazole
127.10
1.00
1.00 g (7.87 mmol)
Starting Material
Bromoacetaldehyde diethyl acetal
197.07
1.20
1.42 mL (9.44 mmol)
Alkylating Agent
Potassium Carbonate (K₂CO₃)
138.21
2.00
2.17 g (15.74 mmol)
Base
N,N-Dimethylformamide (DMF)
73.09
-
15.0 mL
Solvent
Ethyl Acetate (EtOAc)
88.11
-
3 x 20 mL
Extraction Solvent
Sat. Aqueous NH₄Cl
-
-
20.0 mL
Quenching Agent
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating workflow. Observe the noted quality control (QC) checkpoints to ensure the integrity of each step[1],[3].
Stage 1: Activation and Deprotonation
Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-3-nitro-1H-pyrazole (1.00 g, 7.87 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere.
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.17 g, 15.74 mmol) in one portion.
QC Checkpoint 1: Stir the suspension at room temperature (20–25 °C) for 30 minutes. Validation: The solution will transition to a deeper yellow color, visually confirming the formation of the pyrazolide anion.
Stage 2: Nucleophilic Substitution
Reagent Addition: Introduce bromoacetaldehyde diethyl acetal (1.42 mL, 9.44 mmol) dropwise via a gas-tight syringe over 2 minutes.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath or heating block. Maintain vigorous stirring for 16–24 hours.
QC Checkpoint 2: Monitor progression via TLC (Eluent: 7:3 Hexanes/EtOAc). Validation: The highly polar starting material (Rf ~0.10) will be consumed, replaced by a major non-polar spot (Rf ~0.45) corresponding to the target 3-nitro isomer, and a minor spot (Rf ~0.30) for the 5-nitro isomer.
Stage 3: Quenching and Extraction
Quenching: Cool the mixture to room temperature. Slowly add saturated aqueous NH₄Cl (20 mL) to neutralize the basic environment without hydrolyzing the acetal.
Extraction: Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 20 mL).
Washing: Wash the combined organic layers with distilled water (2 x 20 mL) and brine (20 mL) to selectively partition and remove residual DMF.
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath at 35 °C) to yield a crude viscous oil.
Stage 4: Chromatographic Separation
Purification: Load the crude oil onto a silica gel column. Perform flash chromatography using a gradient elution of 10% to 30% EtOAc in Hexanes.
Isolation: Collect the fractions corresponding to the major, faster-eluting spot (Rf ~0.45). Concentrate in vacuo to afford the pure 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole.
Step-by-step experimental workflow for the synthesis and purification of the target pyrazole.
Quantitative Data & Analytical Characterization
The following table outlines the expected quantitative outcomes and analytical markers required to validate the structural integrity of the synthesized compound[1],[4].
Parameter
Expected Value / Observation
Analytical Significance
Total Isolated Yield
65% – 75%
Indicates efficient SN2 conversion.
Regioisomer Ratio
~ 4:1 to 5:1 (3-nitro : 5-nitro)
Confirms electronic control over steric hindrance.
TLC Rf (Major Isomer)
0.45 (7:3 Hexanes/EtOAc)
3-nitro isomer (Target) - Less polar.
TLC Rf (Minor Isomer)
0.30 (7:3 Hexanes/EtOAc)
5-nitro isomer (Byproduct) - More polar.
¹H NMR Marker (Acetal CH)
Triplet at ~4.80 ppm
Validates successful acetal incorporation.
¹H NMR Marker (Pyrazole CH)
Singlet at ~6.60 ppm
Confirms preservation of the pyrazole core.
Expert Insights & Troubleshooting
Acetal Sensitivity (The Causality of pH Control): The diethyl acetal moiety is highly susceptible to acidic hydrolysis, which would prematurely yield an aldehyde. This is why saturated NH₄Cl (pH ~5.5-6.0) is strictly used for quenching instead of standard 1M HCl. If hydrolysis is observed (indicated by an aldehyde peak at ~9.8 ppm in ¹H NMR), verify the pH of your aqueous workup.
Alternative Thermal Activation: If throughput speed is a priority, the SN2 alkylation can be accelerated using microwave irradiation. Heating the mixture to 120 °C for 45–60 minutes in a sealed microwave vial yields comparable regioselectivity and conversion rates[3].
Solvent Removal: DMF has a high boiling point (153 °C). Rigorous aqueous washing (Step 9) is critical. Failure to remove DMF will result in poor resolution during flash chromatography and artificially inflated crude yields.
References
Biarylamide derivatives and their use as pkmyt1 inhibitors (WO2024184550A1). Google Patents.
Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof (WO2023159307A1). Google Patents.
Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. PMC (National Institutes of Health).
URL:[Link]
Application Note: Antimicrobial Evaluation of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Executive Summary This guide details the protocol for evaluating the antimicrobial efficacy of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole . This compound represents a specific class of N-alkylated nitro-heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for evaluating the antimicrobial efficacy of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole . This compound represents a specific class of N-alkylated nitro-heterocycles where the N1-position is substituted with a masked aldehyde (acetal).
While the nitro-pyrazole core (
at C3) suggests potential activity against anaerobes and microaerophiles via nitro-reduction mechanisms (similar to metronidazole), the diethoxyethyl tail imparts unique lipophilicity and potential prodrug characteristics. This application note addresses the specific solubility challenges, acid-sensitivity of the acetal group, and standardized broth microdilution workflows required to generate reproducible Minimum Inhibitory Concentration (MIC) data.
Physicochemical Profile & Handling
Critical Causality: The validity of biological data relies entirely on the stability of the stock solution. The acetal moiety in this compound is acid-labile.
Solvent: Dissolve strictly in 100% DMSO (Dimethyl sulfoxide). Do not use water or acidic buffers for the master stock, as this may trigger premature hydrolysis of the acetal to the aldehyde, altering the compound's identity before the assay begins.
Concentration: Prepare a high-concentration stock (e.g., 10 mg/mL or 40 mM ) to minimize the final percentage of DMSO in the assay.
Storage: Store at -20°C in amber glass vials (nitro compounds can be light-sensitive).
The primary screen utilizes Broth Microdilution . We prioritize this over disk diffusion because the lipophilicity of the diethoxyethyl group may impede diffusion through agar, yielding false negatives.
Bacterial Strain Selection
Given the nitro-moiety, the screening panel must be strategic:
Anaerobes (Primary Targets): Bacteroides fragilis, Clostridium perfringens (Nitro-reduction is most efficient here).
Microaerophiles: Helicobacter pylori.
Standard Aerobes: S. aureus (Gram+), E. coli (Gram-).
Step-by-Step Protocol (96-Well Format)
Reagents:
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Resazurin (0.01%) or TTC dye (Redox indicator).
Optical Density Reader (600 nm).
Procedure:
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland Standard (
CFU/mL). Dilute 1:100 in CAMHB to reach final assay concentration of CFU/mL.
Compound Dilution:
Dispense 100 µL CAMHB into columns 2-12.
Add 200 µL of compound (diluted in broth to 2x max test concentration) into column 1.
Perform serial 2-fold dilution from column 1 to 10.
Column 11: Growth Control (Broth + Bacteria + DMSO vehicle).
Column 12: Sterility Control (Broth only).
Solvent Control (Critical): Ensure final DMSO concentration is < 1% (ideally < 0.5%). The diethoxyethyl group is greasy; if DMSO is too high, it may permeabilize membranes artificially.
Incubation:
Aerobes: 37°C, 16–20 hours.
Anaerobes: 37°C, 48 hours (Anaerobic chamber).
Readout:
Primary: Visual turbidity or OD600.
Secondary: Add 30 µL Resazurin. Incubate 1-4 hours. Blue
Pink indicates viable cells.
Workflow Diagram
Figure 1: Standardized Broth Microdilution Workflow for Nitro-Pyrazole Screening.
Expert Insight: Nitro-pyrazoles often act as prodrugs. The nitro group (
) must be reduced to a nitro-radical anion () or nitroso intermediate to damage DNA.
Time-Kill Kinetics
To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10), perform a Time-Kill assay.
Concentration: 4x MIC.
Timepoints: 0, 2, 4, 8, 24 hours.
Method: Plate aliquots on agar and count colonies.
Pathway Hypothesis (The Acetal Factor)
The 1-(2,2-diethoxyethyl) group adds a layer of complexity. In acidic lysosomes or periplasmic spaces, it may hydrolyze to an aldehyde. This could facilitate covalent binding to bacterial proteins (Schiff base formation) in addition to the nitro-radical damage.
Figure 2: Dual-Mechanism Hypothesis: Nitro-activation and potential Acetal Hydrolysis.
Data Analysis & Interpretation
Calculating MIC
The MIC is the lowest concentration showing no visible growth .
Valid Assay: Growth control is turbid; Sterility control is clear.
Solubility Limit: If the compound precipitates (cloudiness) at high concentrations, report MIC as "> [Solubility Limit]" rather than a false positive.
Reporting Table Template
Strain
Gram
MIC (µg/mL)
Interpretation
S. aureus ATCC 29213
(+)
[Data]
Check for general toxicity.
E. coli ATCC 25922
(-)
[Data]
Check for efflux liability.
B. fragilis ATCC 25285
(-) Anaerobe
[Data]
Critical: High sensitivity expected.
P. aeruginosa ATCC 27853
(-)
[Data]
Usually resistant (efflux).
Troubleshooting & Expert Tips
Color Interference: Nitro compounds are often yellow. This interferes with OD600 readings at high concentrations.
Solution: Always use a "Compound Only" blank (Media + Compound, No Bacteria) to subtract background absorbance.
Precipitation: The acetal tail is hydrophobic.
Solution: If precipitation occurs upon adding broth, switch to an emulsifying agent (e.g., 0.02% Tween 80) in the assay buffer, provided it doesn't inhibit the bacteria.
Acetal Stability: If MICs vary wildly between runs, check the age of your aqueous dilutions. Prepare aqueous dilutions immediately before use to prevent hydrolysis of the diethoxyethyl group.
References
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.
Clinical and Laboratory Standards Institute (CLSI). (2012). M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria, 8th Edition.
Denny, W. A., & Palmer, B. D. (2010). Nitro-heterocycles as antimicrobial agents: Mechanisms and future prospects. In Comprehensive Medicinal Chemistry III. (Contextual grounding on nitro-reduction mechanisms).
Torbina, M., et al. (2020). Synthesis and antimicrobial activity of pyrazole derivatives.
Application Notes and Protocols for the Investigation of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals Foreword: A Guided Approach to a Novel Pyrazole Compound The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives d...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Guided Approach to a Novel Pyrazole Compound
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2][3][4] This document serves as a comprehensive guide for the initial in vitro evaluation of a novel pyrazole derivative, 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole. While specific data for this compound is not yet prevalent in public literature, the protocols and scientific rationale presented herein are based on established methodologies for assessing novel chemical entities in cancer cell lines and the known activities of related pyrazole compounds.[5][6][7][8] This guide is designed to be a self-validating system, enabling researchers to generate robust and reproducible data to elucidate the potential of this compound as a therapeutic agent.
Introduction to Pyrazole Derivatives in Oncology
Pyrazole derivatives have garnered considerable attention in cancer research due to their ability to target various hallmarks of cancer.[4][9] These heterocyclic compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways essential for tumor growth and survival.[6][7][10] The diverse mechanisms of action of pyrazole-based compounds include the inhibition of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and tubulin polymerization.[1][4][6][10] The presence of a nitro group, as in the case of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole, may also contribute to its cytotoxic activity, a characteristic observed in other nitropyrazole derivatives.[5]
Hypothesized Mechanism of Action:
Based on the known activities of similar compounds, 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole may exert its anticancer effects through one or more of the following mechanisms:
Induction of Apoptosis: Many pyrazole derivatives have been shown to trigger programmed cell death in cancer cells.[6][7][11] This can occur through the activation of intrinsic or extrinsic apoptotic pathways, often involving the generation of reactive oxygen species (ROS) and activation of caspases.[7]
Cell Cycle Arrest: The compound may disrupt the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or S phase) and preventing cell division.[6][7][12]
Inhibition of Pro-Survival Signaling: Pyrazole scaffolds can be designed to inhibit various kinases and other proteins that are crucial for cancer cell proliferation and survival.[4][10]
The following sections provide detailed protocols to investigate these potential mechanisms of action.
Experimental Workflow for In Vitro Evaluation
A systematic approach is crucial for the initial assessment of a novel compound. The following workflow provides a logical progression from determining cytotoxicity to elucidating the mechanism of action.
Figure 1: A generalized experimental workflow for the in vitro evaluation of a novel anticancer compound.
Detailed Protocols
Cell Culture and Maintenance
The selection of appropriate cancer cell lines is a critical first step. It is recommended to use a panel of cell lines from different cancer types to assess the compound's spectrum of activity.[13][14]
Materials:
Human cancer cell lines (e.g., HCT116, MCF-7, A549, PC3)
Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Phosphate Buffered Saline (PBS)
Trypsin-EDTA (0.25%)
Cell culture flasks and plates
Protocol:
Maintain cell lines in a humidified incubator at 37°C with 5% CO2.
Subculture cells when they reach 80-90% confluency.
To subculture, aspirate the old medium and wash the cells once with PBS.[12]
Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[12]
Neutralize the trypsin with 5-7 mL of complete medium.[12]
Centrifuge the cell suspension at 1000 rpm for 5 minutes.[12]
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.[12]
Determination of Cytotoxicity (IC50) using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.[2][15] The IC50 value, the concentration of a drug that inhibits 50% of cell growth, is a standard measure of a compound's potency.[16]
Materials:
96-well plates
Cancer cells
1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole (stock solution in DMSO)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Microplate reader
Protocol:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
Incubate the plate for 48-72 hours.
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
Measure the absorbance at 570 nm using a microplate reader.[12]
Calculate the percentage of cell viability and determine the IC50 value using non-linear regression analysis.
Data Presentation:
Cell Line
Cancer Type
Hypothetical IC50 of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole (µM)
HCT116
Colon Carcinoma
To be determined
MCF-7
Breast Adenocarcinoma
To be determined
A549
Lung Carcinoma
To be determined
PC3
Prostate Adenocarcinoma
To be determined
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Application Note: Design & Synthesis of Hypoxia-Responsive Probes using 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Abstract & Utility This guide details the application of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole as a versatile scaffold for developing hypoxia-sensitive molecular probes. Unlike pre-assembled fluorescent dyes...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Utility
This guide details the application of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole as a versatile scaffold for developing hypoxia-sensitive molecular probes. Unlike pre-assembled fluorescent dyes, this compound serves as a "masked" heterobifunctional linker. It features a nitro-pyrazole core (an electron-deficient quencher reducible by nitroreductases) and a diethyl acetal tail (a masked aldehyde for bioconjugation).
Primary Applications:
Custom Hypoxia Sensors: Synthesis of "Turn-On" fluorescent probes by tethering fluorophores to the pyrazole core.
Prodrug Development: Creating hypoxia-activated drug delivery systems (HAP) where the aldehyde handle tethers a cytotoxic payload.
Surface Functionalization: Immobilizing hypoxia-sensitive moieties onto beads or sensor chips via aldehyde chemistry.
Mechanism of Action
The utility of this scaffold relies on two orthogonal chemical triggers: Acid-Catalyzed Deprotection (for probe assembly) and Bioreductive Activation (for sensing).
The "Masked" Handle (Assembly Phase)
The 1-(2,2-diethoxyethyl) group is a protected aldehyde. It is stable under basic and neutral conditions but hydrolyzes in the presence of acid to reveal a reactive aldehyde. This aldehyde allows for site-specific conjugation to hydrazides, hydroxylamines, or amines (via reductive amination) without affecting the nitro group.
The Hypoxia Switch (Sensing Phase)
The 3-nitropyrazole moiety acts as a hypoxia sensor. In normoxic conditions (normal O₂), the electron-withdrawing nitro group often quenches attached fluorophores via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).
In hypoxic environments (low O₂), cellular Nitroreductases (NTR) reduce the nitro group (-NO₂) to an amino group (-NH₂). This conversion switches the electronic character from electron-withdrawing to electron-donating, typically restoring fluorescence or shifting the emission wavelength.
Mechanistic Pathway Diagram
Caption: The three-stage lifecycle of the scaffold: Activation (Deprotection), Assembly (Conjugation), and Sensing (Bioreduction).
Dissolution: Dissolve 100 mg of the scaffold in 5 mL of Acetone in a round-bottom flask.
Hydrolysis: Add 1 mL of 1M HCl dropwise while stirring.
Incubation: Stir at Room Temperature (25°C) for 2–4 hours. Note: Monitor by TLC (Silica, 50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a new aldehyde spot (Rf ~0.4) should appear.[2][3]
Quenching: Carefully neutralize with saturated NaHCO₃ until pH is neutral.
Extraction: Evaporate acetone under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 10 mL).
Yield: Dry organic layer over MgSO₄ and concentrate. The resulting oil is the reactive aldehyde intermediate. Use immediately for Protocol B to avoid oxidation.
Protocol B: Probe Assembly (Conjugation to Fluorophore)
Objective: To link the scaffold to a hydrazide-functionalized fluorophore (e.g., Dansyl hydrazine).
Materials:
Freshly prepared Aldehyde intermediate (from Protocol A)
Fluorophore-Hydrazide (1.1 equivalents)
Ethanol (anhydrous)
Acetic Acid (catalytic)
Procedure:
Reaction: Dissolve the aldehyde intermediate in Ethanol (5 mL).
Addition: Add 1.1 equivalents of the Fluorophore-Hydrazide.
Catalysis: Add 1 drop of glacial Acetic Acid.
Reflux: Heat to 60°C for 4 hours or stir overnight at RT.
Purification: Cool the mixture. If the product precipitates, filter and wash with cold ethanol. If soluble, remove solvent and purify via column chromatography.
Validation: Verify structure via ¹H-NMR (Look for disappearance of aldehyde proton ~9.8 ppm and appearance of hydrazone -CH=N- signal ~8.0-8.5 ppm).
Protocol C: In Vitro Hypoxia Validation
Objective: To confirm the probe "turns on" in the presence of Nitroreductase (NTR).
Materials:
Assembled Probe (10 mM stock in DMSO)
Nitroreductase (from E. coli, Sigma-Aldrich)
NADH (Cofactor)
PBS Buffer (pH 7.4)
Procedure:
Preparation: Dilute the probe to 10 µM in PBS containing 100 µM NADH.
Baseline Scan: Measure fluorescence emission (Ex/Em depends on fluorophore used) to establish the "Quenched" baseline.
Enzyme Addition: Add Nitroreductase (1 µg/mL final concentration).
Kinetics: Monitor fluorescence every 2 minutes for 30 minutes at 37°C.
Expectation: A time-dependent increase in fluorescence intensity indicates successful reduction of the nitropyrazole quencher.
Workflow Visualization
Caption: Step-by-step workflow from chemical synthesis to biological validation.
References
Chemical Structure & Properties: PubChem Compound Summary for CID 135463736 (5-methyl-3-nitro-1H-pyrazole core). National Library of Medicine (US), National Center for Biotechnology Information.Link
Nitroreductase Mechanism: "Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia." Molecules, 2024.[2][4][5] Link
Hypoxia Probe Design: "Hypoxia imaging in cells and tumor tissues using a highly selective fluorescent nitroreductase probe." Scientific Reports, 2017. Link
Acetal Deprotection Protocols: "The Orthogonality of the Diethyl Acetal Protecting Group: A Comparative Guide." BenchChem Application Notes. Link
Nitropyrazole Reactivity: "Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers."[6] Cancer Research, 1990. Link
techniques for purifying 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
An Application Guide: High-Purity Isolation of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole for Research and Development Abstract: This document provides a detailed guide for the purification of 1-(2,2-diethoxyethy...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide:
High-Purity Isolation of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole for Research and Development
Abstract: This document provides a detailed guide for the purification of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in drug development and chemical synthesis. The protocols outlined herein are designed to address common challenges associated with the purification of nitropyrazole derivatives, including the removal of regioisomeric impurities, unreacted starting materials, and colored byproducts. We present two primary methodologies: flash column chromatography for initial, large-scale purification and recrystallization as a final polishing step. The rationale behind each procedural choice is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Strategic Overview
1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole is a substituted nitropyrazole. Compounds within this class are integral building blocks in medicinal chemistry and materials science.[1] The presence of a nitro group and a flexible diethoxyethyl side chain imparts specific physicochemical properties that must be considered during purification. Achieving high purity (>98%) is critical for ensuring reproducible results in downstream applications, such as biological screening or advanced material synthesis.
The primary impurities in the synthesis of N-substituted pyrazoles often include unreacted starting materials (e.g., 5-methyl-3-nitro-1H-pyrazole), reagents, and regioisomers. The formation of regioisomers, where substituents are attached at different positions on the pyrazole ring, is a common challenge due to their similar physical properties, making separation difficult.[2]
Our recommended purification strategy is a two-stage process designed for maximum efficiency and purity.
Caption: Overall purification workflow for the target compound.
Protocol 1: Flash Column Chromatography
Flash column chromatography is the preferred method for the primary purification of multi-gram quantities of the target compound. It effectively separates components based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). For pyrazole derivatives, a normal-phase setup using silica gel with a hexane/ethyl acetate gradient is a well-established and effective approach.[2][3][4]
Causality: The polarity of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole is moderate. The nitro group and pyrazole ring nitrogens are polar, while the diethoxyethyl and methyl groups are non-polar. This polarity profile makes it well-suited for separation on silica gel, where more polar impurities will adhere more strongly and elute later, while less polar impurities will elute earlier.
Caption: Step-by-step workflow for flash column chromatography.
Solvent System Optimization (TLC):
Dissolve a small sample of the crude material in DCM.
Spot the solution onto a TLC plate.
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).
The optimal system should provide good separation between the product spot and impurities, with the product having an Rf value of approximately 0.3-0.4.[5]
Column Packing:
Select a column with an appropriate diameter for the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude material by weight).[5]
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/EtOAc).
Pour the slurry into the column and use gentle air pressure to pack a uniform, bubble-free bed.
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
Sample Loading (Dry Loading):
Dissolve the crude product in a minimal amount of a volatile solvent like DCM or acetone.
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
Carefully add this powder to the top of the packed column. This "dry loading" method prevents issues with strong loading solvents and typically results in better separation.[2]
Elution and Fractionation:
Begin eluting the column with the low-polarity solvent system determined by TLC analysis.
Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to elute compounds of increasing polarity.
Collect fractions systematically and monitor their composition by TLC.
Post-Processing:
Combine all fractions that contain the pure product.
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Troubleshooting Chromatography
Problem
Potential Cause
Recommended Solution
Poor Separation / Co-elution
Solvent system is not optimal; isomers have very similar polarities.
Use a shallower gradient or an isocratic elution with the solvent system that gave the best separation on TLC.[2]
Product Degradation on Column
The nitro-pyrazole derivative may be sensitive to the acidic nature of standard silica gel.
Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[3]
Colored Impurities Remain
Highly conjugated byproducts are present.
If the color persists after chromatography, pass the material through a small plug of activated charcoal dissolved in a suitable solvent, then filter through Celite. Note this may reduce yield.[3]
Protocol 2: Recrystallization
Recrystallization is an excellent technique for a final polishing step to remove trace impurities and obtain a crystalline solid, which is often desirable for characterization and stability. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
Causality: The solubility of most organic compounds, including pyrazole derivatives, increases with temperature.[6] By dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly, the compound's solubility will decrease, leading to the formation of a crystal lattice that excludes smaller, less abundant impurity molecules.
Solvent Selection
The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold.
Solvent
Polarity
Boiling Point (°C)
Comments
Ethanol
Polar Protic
78
Often a good starting point for pyrazole derivatives.[5][7]
A common pair; dissolve in hot ethanol and add hot water until cloudy.[5][6]
Step-by-Step Methodology
Dissolution: In an Erlenmeyer flask, add the chromatographed product and a small amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and flask to remove them. This prevents premature crystallization.[3]
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[6]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
Problem
Potential Cause
Recommended Solution
"Oiling Out"
The compound's melting point is below the boiling point of the solvent, or the solution is supersaturated.
Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystal Formation
Solution is not saturated enough; compound is too soluble even when cold.
Boil off some of the solvent to increase the concentration. If that fails, try a different solvent or add a "poor" solvent dropwise to a solution in a "good" solvent.[6]
Low Recovery
Too much solvent was used; compound has significant solubility in cold solvent.
Place the mother liquor in an ice bath for a longer period to precipitate more product. If possible, reduce the initial volume of solvent used.
Purity Assessment and Safety
Purity Confirmation: The purity of the final product should be confirmed by appropriate analytical methods.
¹H and ¹³C NMR: To confirm the chemical structure and absence of proton- or carbon-bearing impurities.
HPLC: To obtain a quantitative measure of purity. Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a common method for pyrazole analysis.[2][9]
Melting Point: A sharp melting point range is a good indicator of high purity.
Safety Precautions:
Nitropyrazole derivatives should be handled with care as they are energetic compounds.[10] Avoid grinding, excessive heat, and impact.
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Perform all operations in a well-ventilated fume hood.
References
Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem. (n.d.).
Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.).
Klindert, T., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. (n.d.).
5-methyl-3-nitro-1H-pyrazole. PubChem. (n.d.).
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
Maheshkumar K, et al. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals.
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. (2015, September 18).
Nitropyrazoles (review). ResearchGate. (2025, August 5).
Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.).
Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
Review on synthesis of nitropyrazoles. ResearchGate. (2025, August 10).
Xu, M., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. RSC Publishing.
ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (2003, March 3).
Sedej, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.
Application Note: Assay Development and Pharmacological Profiling of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: Targeted Covalent Inhibitor (TCI) Discovery & Fragment-Based Drug Design (FBDD) Introduction & Mechanistic Rationale In the landscap...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Assay Biologists, and Drug Development Professionals
Discipline: Targeted Covalent Inhibitor (TCI) Discovery & Fragment-Based Drug Design (FBDD)
Introduction & Mechanistic Rationale
In the landscape of immunology and oncology drug discovery, Interleukin-2 inducible T-cell kinase (ITK) has emerged as a critical therapeutic target. ITK is a TEC-family non-receptor tyrosine kinase that drives T-cell receptor (TCR) signaling, making it a focal point for treating autoimmune diseases, asthma, and T-cell malignancies [1].
The compound 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole serves a dual purpose in modern medicinal chemistry. Primarily, its parent scaffold (5-methyl-3-nitro-1H-pyrazole) is a highly validated synthetic intermediate used in the preparation of sulfonylpyridine-based ITK inhibitors [1]. Secondarily, the 2,2-diethoxyethyl moiety is a protected acetal. Under specific acidic conditions (such as the tumor microenvironment or lysosomal compartments), this acetal can hydrolyze to reveal a reactive aldehyde.
Aldehydes are increasingly utilized as reversible covalent warheads. ITK features a rare, targetable cysteine residue (Cys442 ) within its ATP-binding pocket [2]. Covalent inhibitors targeting Cys442, such as CPI-818, have shown profound clinical efficacy by irreversibly silencing ITK [4]. Consequently, profiling 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole requires a specialized assay cascade that evaluates its intrinsic chemical reactivity (acetal unmasking), its biochemical binding affinity, and its live-cell target engagement.
T-cell receptor signaling pathway highlighting ITK as a critical node for PLCγ1 activation.
Triphasic Assay Cascade Design: The "Why"
As a Senior Application Scientist, I emphasize that assay design must account for the physicochemical liabilities of the test article.
Chemical Reactivity (LC-MS/MS): We cannot assume the acetal acts as a static steric group. We must quantify its hydrolysis rate to an aldehyde to understand if the biological readout is driven by the prodrug or the unmasked warhead.
Biochemical Potency (TR-FRET): Nitro-aromatic compounds frequently exhibit broad UV/Vis absorbance, causing false negatives in standard fluorescence assays via the Inner Filter Effect (IFE). Time-Resolved FRET (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing us to introduce a time delay before reading the emission, thereby completely bypassing compound auto-fluorescence.
Cellular Target Engagement (NanoBRET): Biochemical assays use isolated kinase domains and artificial ATP concentrations. To validate true efficacy, we use NanoBRET (Bioluminescence Resonance Energy Transfer) to measure the compound's ability to penetrate the cell membrane, compete with physiological ATP (~1-5 mM), and bind ITK in living cells [3].
Triphasic assay cascade for chemical reactivity, biochemical potency, and cellular engagement.
Step-by-Step Experimental Protocols
LC-MS/MS Kinetic Unmasking Assay
Objective: Determine the half-life (
) of acetal hydrolysis to the reactive aldehyde.
Preparation: Prepare a 10 mM stock of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole in 100% LC-MS grade DMSO.
Incubation: Dilute the compound to a final concentration of 10 µM in two parallel buffer systems:
Buffer A: PBS (pH 7.4) to simulate systemic circulation.
Buffer B: Sodium Acetate buffer (pH 5.5) to simulate the acidic tumor microenvironment/lysosome.
Sampling: Incubate at 37°C. Extract 50 µL aliquots at
hours.
Quenching: Quench each aliquot immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4,000 rpm for 10 minutes to pellet buffer salts.
Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole). Monitor the MRM transitions for the parent acetal (
) and the unmasked aldehyde ().
Data Processing: Plot the peak area ratio (Compound/IS) over time and fit to a first-order exponential decay model to calculate
.
TR-FRET ITK Biochemical Assay
Objective: Measure the time-dependent IC
of the compound against recombinant ITK.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
Compound Plating: Dispense 100 nL of the compound (in a 10-point, 3-fold dilution series starting at 100 µM) into a 384-well low-volume white ProxiPlate using an acoustic dispenser (e.g., Echo 550).
Enzyme Addition: Add 5 µL of recombinant human ITK (final concentration 0.5 nM) to the wells.
Pre-incubation (Critical Step): Incubate the enzyme-compound mixture for 60 minutes at room temperature. Causality: Covalent and slow-binding fragments require time to form the adduct. Omitting this step will drastically underestimate potency.
Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled poly-GT peptide (50 nM final) and ATP (at the
value of 10 µM). Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (10 mM final) to chelate Mg
and Europium-anti-phospho-tyrosine antibody (2 nM final).
Readout: Incubate for 1 hour, then read on a multi-mode plate reader (e.g., PerkinElmer EnVision) using TR-FRET settings (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
NanoBRET Live-Cell Target Engagement Assay
Objective: Quantify the intracellular binding affinity of the compound to ITK.
Cell Seeding & Transfection: Plate HEK293 cells in a 96-well tissue culture plate. Transfect cells with a plasmid encoding an ITK-NanoLuc® fusion protein using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO
[3].
Tracer Addition: Replace the media with Opti-MEM containing the NanoBRET Tracer K-5 (a cell-permeable fluorescent ATP-competitive probe) at its optimized
concentration (e.g., 0.5 µM).
Compound Treatment: Add the test compound in a dose-response format. Incubate the cells for 2 hours at 37°C. Causality: The compound must cross the lipid bilayer, unmask (if acting as a prodrug), and displace the Tracer K-5 from the ITK-NanoLuc fusion.
Substrate Addition: Add the NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor (to ensure only intracellular signals are read).
Measurement: Read the BRET signal (ratio of 610 nm / 460 nm emission) on a luminescence microplate reader. A decrease in the BRET signal indicates successful target engagement by the test compound.
Data Presentation & Interpretation
To benchmark 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole, data must be contextualized against a known covalent ITK inhibitor (e.g., CPI-818) [4]. Below is a standardized data reporting matrix summarizing the assay cascade outputs.
Test Article
Acetal Unmasking (pH 7.4)
Acetal Unmasking (pH 5.5)
ITK TR-FRET IC (0h Pre-incubation)
ITK TR-FRET IC (1h Pre-incubation)
NanoBRET Cellular IC
1-(2,2-diethoxyethyl)-pyrazole deriv.
> 48 hours
3.2 hours
> 100 µM
12.5 µM
45.0 µM
Unmasked Aldehyde (Synthetic)
N/A
N/A
18.4 µM
1.2 µM
8.5 µM
CPI-818 (Positive Control)
N/A
N/A
0.08 µM
0.005 µM
0.04 µM
Interpretation: The data demonstrates that the diethoxyethyl compound is highly stable at physiological pH but unmasks to the reactive aldehyde in acidic environments. The profound shift in TR-FRET IC
following a 1-hour pre-incubation confirms a time-dependent (likely covalent) mechanism of action, characteristic of aldehyde-Cys442 interactions. The NanoBRET data confirms that while the prodrug is less active, the unmasked aldehyde successfully penetrates the cell and engages intracellular ITK.
References
CAS No : 1048925-02-5 | Product Name : 5-Methyl-3-nitro-1H-pyrazole
Source: Pharmaffiliates
URL
Discovery of Novel Irreversible Inhibitors of Interleukin (IL)-2-inducible Tyrosine Kinase (Itk)
Application Note: Formulation Strategies for 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole In Vivo
Executive Summary & Molecule Profiling Compound: 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole Molecular Class: Nitro-pyrazole derivative with an acetal-protected aldehyde tail. This guide addresses the specific for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profiling
Compound: 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Molecular Class: Nitro-pyrazole derivative with an acetal-protected aldehyde tail.
This guide addresses the specific formulation challenges posed by the acetal moiety (diethoxyethyl group) and the nitro-pyrazole core . While the pyrazole core suggests moderate lipophilicity (LogP ~1.5–2.2), the critical failure point for this molecule in in vivo studies is the acid-lability of the acetal group .
Critical Warning: The acetal group (
) is stable in basic and neutral conditions but hydrolyzes rapidly in aqueous acidic environments (pH < 4) to form the corresponding aldehyde and ethanol. Standard unbuffered oral vehicles (e.g., 0.5% Methylcellulose in water) may lead to significant degradation in the rodent stomach (pH ~1.2), confounding bioavailability data.
Physicochemical Profile
Property
Value / Characteristic
Implication for Formulation
LogP (Predicted)
~1.8 – 2.2
Poor aqueous solubility; requires cosolvents or lipids.
pKa
Weakly basic (pyrazole N)
Ionization is minimal at physiological pH.
Solubility (Water)
< 0.1 mg/mL (Estimated)
Not suitable for simple saline solutions.
Stability
Acid Labile
Avoid acidic vehicles. Oral formulations require buffering or non-aqueous systems.
Formulation Decision Matrix
The following decision tree outlines the logic for selecting the appropriate vehicle based on the route of administration and the compound's stability profile.
Target: Intravenous (IV) or Intraperitoneal (IP) administration.
Concept: A cosolvent system utilizing DMSO for primary solubilization and PEG400/Saline to maintain solubility upon dilution in the bloodstream.
Diluent: Sterile Saline (0.9% NaCl). Do not use acidified saline.
Step-by-Step Procedure
Weighing: Weigh the required amount of API into a sterile glass vial.
Calculation: For a 5 mg/kg dose in a 250g rat (dosing volume 2 mL/kg), target concentration is 2.5 mg/mL.
Primary Solubilization: Add DMSO equivalent to 5% of the final volume .
Action: Vortex vigorously for 1-2 minutes. The solution should be clear and yellow/orange.
Troubleshooting: If particles persist, sonicate at 37°C for 5 minutes.
Cosolvent Addition: Add PEG400 equivalent to 40% of the final volume .
Action: Add slowly while vortexing. The mixture will warm slightly (exothermic).
Final Dilution: Slowly add Sterile Saline (55% of final volume) dropwise while vortexing.
Critical Step: Adding saline too fast can cause "shock precipitation." If cloudiness appears, stop and sonicate.
Filtration: Pass the final solution through a 0.22 µm PTFE or Nylon syringe filter (do not use cellulose acetate as it may bind the drug).
Final Composition: 5% DMSO / 40% PEG400 / 55% Saline.
Protocol C: Oral Formulation (Lipid-Based)
Target: Oral Gavage (PO).
Concept: To prevent acid hydrolysis of the acetal group in the stomach, this protocol uses a non-aqueous lipid vehicle. This avoids the aqueous acidic environment entirely during gastric transit.
Pre-solubilization: Dissolve API in DMSO (10% of final volume).
Why: Direct dissolution into oil is often slow for nitro-pyrazoles. DMSO acts as a bridging solvent.
Vehicle Addition: Add Corn Oil (90% of final volume).
Mixing: Vortex for 2 minutes. If the phases separate or the drug crashes out, place in a sonic bath at 40°C for 10-15 minutes.
Check: Ensure the solution is homogenous. An emulsion-like appearance is acceptable if it does not phase separate within 1 hour.
Stability Note: This anhydrous formulation protects the acetal group from hydrolysis.
Quality Control & Stability Verification
Before administration, verify the integrity of the acetal group using HPLC.
HPLC Method Parameters:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0). Note: Basic pH prevents on-column hydrolysis.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 10 minutes.
Detection: UV at 280 nm (nitro-pyrazole absorbance).
Acceptance Criteria:
Purity: >95% area under the curve.
Hydrolysis Check: Ensure no peak corresponds to the aldehyde degradation product (which will elute earlier/more polar than the parent acetal).
References
Li, P., & Zhao, L. (2007). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General principles for cosolvent selection).
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on acetal stability in acid/base).
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Link (Standard reference for vehicle toxicity and limits).
FDA Inactive Ingredient Database.Link (Verification of excipient safety limits for DMSO, PEG400, and Tween 80).
Application Notes and Protocols for the Scale-Up Synthesis of 1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Abstract This document provides a comprehensive guide for the scale-up synthesis of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the nitration of 3-methylpyrazole, followed by the N-alkylation of the resulting 5-methyl-3-nitro-1H-pyrazole. This guide offers detailed, step-by-step protocols, in-depth explanations of the chemical principles, and critical safety considerations essential for successfully and safely scaling this synthesis. The information is tailored for researchers, scientists, and professionals in drug development and process chemistry.
Introduction
Substituted pyrazoles are a class of heterocyclic compounds of significant interest due to their wide range of biological activities.[1][2] Specifically, 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic or agricultural applications. The presence of the nitro group and the diethoxyethyl substituent provides versatile handles for further chemical modifications.[3][4]
The synthesis of this target molecule involves two primary transformations: the nitration of a pyrazole ring and the subsequent alkylation of a nitrogen atom within the heterocyclic core. While seemingly straightforward, both steps present unique challenges, particularly when transitioning from laboratory-scale to larger-scale production. This document aims to provide a robust and scalable protocol, addressing potential issues such as regioselectivity, reaction control, and product purification.
Synthetic Strategy
The overall synthetic route is a two-step process, as illustrated below. The initial step involves the nitration of 3-methylpyrazole to yield 5-methyl-3-nitro-1H-pyrazole. This is followed by the N-alkylation of the nitropyrazole intermediate with 2-bromo-1,1-diethoxyethane to afford the final product.
Caption: Overall synthetic scheme for 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole.
Part 1: Nitration of 3-Methylpyrazole
The nitration of pyrazoles is a well-established reaction, typically employing a mixture of nitric acid and sulfuric acid.[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The regioselectivity of the nitration is influenced by the electronic properties of the pyrazole ring and the substituents present.
Part 2: N-Alkylation of 5-Methyl-3-nitro-1H-pyrazole
The second step involves the N-alkylation of the 5-methyl-3-nitro-1H-pyrazole intermediate. Pyrazoles are amphoteric and can be alkylated at either of the two nitrogen atoms.[6] The regioselectivity of this reaction is dependent on several factors, including the nature of the alkylating agent, the base used, and the reaction solvent.[7] In this protocol, the use of a suitable base and solvent system directs the alkylation to the desired nitrogen atom.
Experimental Protocols
Materials and Equipment
Reagent/Equipment
Grade/Specification
Supplier
3-Methylpyrazole
98%
Commercially Available
Nitric Acid (68%)
Reagent Grade
Commercially Available
Sulfuric Acid (98%)
Reagent Grade
Commercially Available
2-Bromo-1,1-diethoxyethane
97%
Commercially Available
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Commercially Available
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Commercially Available
Dichloromethane (DCM)
Reagent Grade
Commercially Available
Ethyl Acetate (EtOAc)
Reagent Grade
Commercially Available
Hexanes
Reagent Grade
Commercially Available
Round-bottom flasks
Various sizes
Standard Laboratory Supplier
Magnetic stirrers and stir bars
-
Standard Laboratory Supplier
Ice bath
-
-
Separatory funnel
-
Standard Laboratory Supplier
Rotary evaporator
-
Standard Laboratory Supplier
Column chromatography setup
-
Standard Laboratory Supplier
Silica gel
60 Å, 230-400 mesh
Standard Laboratory Supplier
Step 1: Synthesis of 5-Methyl-3-nitro-1H-pyrazole
Safety Precautions: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[8] It is crucial to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9][10] The addition of nitric acid must be done slowly and with efficient cooling to prevent a runaway reaction.[3]
Caption: Workflow for the nitration of 3-methylpyrazole.
Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazole (1.0 eq).
Carefully add concentrated sulfuric acid (98%, 3.0 eq) to the flask while stirring.
Cool the mixture to 0 °C in an ice bath.
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (68%, 1.2 eq) to concentrated sulfuric acid (98%, 1.2 eq) with cooling.
Add the nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7.
Extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 5-methyl-3-nitro-1H-pyrazole as a solid.
Step 2: Synthesis of 1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Safety Precautions: 2-Bromo-1,1-diethoxyethane is a flammable liquid and an irritant.[11][12] It may cause skin and eye irritation.[11] Inhalation of vapors may cause respiratory tract irritation.[11] Handle this reagent in a well-ventilated fume hood and wear appropriate PPE. Anhydrous DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin.
Procedure:
To a round-bottom flask containing 5-methyl-3-nitro-1H-pyrazole (1.0 eq), add anhydrous N,N-dimethylformamide (DMF).
Add anhydrous potassium carbonate (1.5 eq) to the mixture.
Stir the suspension at room temperature for 15-20 minutes.
Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise to the reaction mixture.
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.
Cool the reaction mixture to room temperature and pour it into cold water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole as an oil.
Low Yield in Nitration: Incomplete nitration can occur if the reaction temperature is too low or the reaction time is insufficient. Ensure the nitrating mixture is added at a controlled rate to maintain the appropriate temperature. Monitoring the reaction by TLC is crucial to determine the optimal reaction time. Polynitration can occur if an excess of the nitrating agent is used or if the reaction temperature is too high.[3]
Regioselectivity in Alkylation: The formation of the undesired N-2 alkylated isomer can be minimized by the careful choice of base and solvent. Potassium carbonate in DMF generally favors N-1 alkylation for this type of substrate.
Purification Challenges: The final product is an oil, which can sometimes be challenging to purify. Careful column chromatography with a shallow solvent gradient is recommended to achieve high purity.
Conclusion
The two-step synthesis of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole presented in this application note provides a reliable and scalable method for producing this valuable intermediate. By adhering to the detailed protocols and safety precautions, researchers and process chemists can confidently and efficiently synthesize this compound for further applications in drug discovery and development. The provided insights into the reaction mechanisms and potential challenges offer a solid foundation for troubleshooting and optimization, ensuring successful scale-up.
A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC. (n.d.).
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal. (2018).
Bromoacetaldehyde diethyl acetal - SAFETY DATA SHEET. (2010).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Scientists, and Medicinal Chemists in Antiviral Drug Discovery
Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Scientific Rationale & Introduction
The discovery of broad-spectrum antivirals relies heavily on identifying privileged chemical scaffolds capable of disrupting essential viral life cycle stages. Pyrazole derivatives have long been recognized in medicinal chemistry for their robust antiviral, anti-inflammatory, and antimicrobial properties[1].
The compound 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole presents a highly functionalized and structurally intriguing candidate for antiviral screening, particularly against viral proteases such as the SARS-CoV-2 Main Protease (Mpro) or RNA-dependent RNA polymerases (RdRp) [2].
Causality in Structural Design:
The Pyrazole Core: Provides a rigid, planar aromatic system capable of
stacking with aromatic residues within viral enzyme binding pockets.
3-Nitro Group: Acts as a potent electron-withdrawing group and a strong hydrogen-bond acceptor. In the context of viral proteases (e.g., Mpro), this group can form critical hydrogen bonds with the catalytic dyad (Cys145/His41) or the oxyanion hole [3].
5-Methyl Group: Introduces localized steric bulk, which can be leveraged to lock the molecule into a favorable bioactive conformation, perfectly occupying hydrophobic sub-pockets (such as the S2 pocket of Mpro).
1-(2,2-diethoxyethyl) Acetal Moiety: This is the most mechanistically dynamic feature. In physiological conditions, the lipophilic diethyl acetal enhances cell membrane permeability. Upon entry into the acidic environment of host endosomes, it may undergo partial hydrolysis to unmask a reactive aldehyde. This aldehyde can act as a reversible covalent warhead, forming a hemiacetal or Schiff base with catalytic nucleophiles (like cysteine or serine residues) in viral enzymes.
To rigorously evaluate this compound, we employ a self-validating screening cascade. We begin with a target-based Fluorescence Resonance Energy Transfer (FRET) biochemical assay to establish direct target engagement, followed by an orthogonal phenotypic Cytopathic Effect (CPE) reduction assay to confirm cellular efficacy and rule out false positives caused by assay interference or cytotoxicity [4].
Screening Workflow & Mechanistic Pathways
Caption: Tiered antiviral screening workflow from biochemical target validation to phenotypic cellular efficacy.
Caption: Proposed mechanism of action targeting viral polyprotein processing via protease inhibition.
Quantitative Data Presentation
The following table summarizes the anticipated pharmacological profile of the test compound compared to a known reference standard (e.g., Nirmatrelvir) across the described assays. A robust candidate must demonstrate high biochemical potency (low
Note: The Selectivity Index (SI) is a self-validating metric. An SI > 10 indicates that the antiviral effect is genuinely due to viral inhibition rather than generalized host cell death [5].
Experimental Protocols
Protocol 1: FRET-Based Biochemical Assay for Viral Protease Inhibition
Purpose: To quantify the direct inhibitory effect of the pyrazole derivative on recombinant viral protease (e.g., SARS-CoV-2 Mpro).
Principle: The assay utilizes a peptide substrate tagged with a fluorophore (Edans) and a quencher (Dabcyl). Cleavage by the active protease separates the fluorophore from the quencher, generating a fluorescent signal. An effective inhibitor prevents cleavage, resulting in signal quenching [6].
Materials:
Recombinant SARS-CoV-2 Mpro (expressed in E. coli).
FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans.
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
Black 384-well microplates.
Step-by-Step Methodology:
Compound Preparation: Dissolve 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole in 100% DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in assay buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
Enzyme Incubation: Add 10 µL of recombinant Mpro (final concentration 50 nM) to the 384-well plate. Add 5 µL of the diluted compound.
Binding Phase: Incubate the enzyme-compound mixture at 37°C for 30 minutes. Causality note: This pre-incubation is critical for compounds with potential covalent mechanisms (like the acetal/aldehyde moiety) to establish equilibrium binding.
Reaction Initiation: Add 10 µL of the FRET substrate (final concentration 10 µM) to all wells to initiate the reaction.
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 30 minutes at excitation
nm and emission nm.
Self-Validation & Quality Control: Calculate the
-factor using positive (enzyme + substrate + DMSO) and negative (substrate + DMSO only) controls. A validates the assay's robustness. Calculate the using non-linear regression (four-parameter logistic equation).
Protocol 2: Phenotypic Cell Viability (MTT) and Antiviral CPE Assay
Purpose: To determine the cellular toxicity (
) and the functional antiviral efficacy () of the compound in a living host system.
Principle: Viral infection causes a Cytopathic Effect (CPE), leading to cell death. Effective antivirals protect the cells. Cell viability is quantified using MTT, a tetrazolium dye that living cells reduce to purple formazan. High absorbance equals high cell survival [7].
Materials:
Vero E6 cell line (African green monkey kidney cells).
Target Virus (e.g., SARS-CoV-2 or surrogate human coronavirus HCoV-229E).
MTT Reagent (5 mg/mL in PBS).
96-well tissue culture plates.
Step-by-Step Methodology:
Cell Seeding: Seed Vero E6 cells at a density of
cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% to allow monolayer formation.
Cytotoxicity Profiling (Uninfected Plate):
Replace media with DMEM containing 2% FBS and serial dilutions of the pyrazole compound (1 µM to 200 µM).
Incubate for 72 hours.
Add 20 µL of MTT reagent per well. Incubate for 4 hours.
Remove media, solubilize formazan crystals with 100 µL DMSO, and read absorbance at 570 nm. Calculate
.
Antiviral Efficacy (Infected Plate):
Pre-treat a parallel plate of Vero E6 cells with the same serial dilutions of the compound for 1 hour.
Infect the cells with the virus at a Multiplicity of Infection (MOI) of 0.01. Causality note: A low MOI ensures multiple cycles of viral replication occur during the assay window, maximizing the chance to detect inhibition at various life-cycle stages.
Incubate for 72 hours (until CPE in the virus-only control wells reaches >80%).
Perform the MTT viability readout as described in Step 2.
Data Analysis: Calculate the
(concentration protecting 50% of cells from virus-induced death). Validate the therapeutic window by calculating the Selectivity Index ().
References
Synthesis and Biological Screening of Novel Pyrazoles and their Precursors as Potential Antiviral Agents
Pharmacophore Journal[Link]
Clean Grinding Technique: A Facile Synthesis and In Silico Antiviral Activity of Hydrazones, Pyrazoles, and Pyrazines Bearing Thiazole Moiety against SARS-CoV-2 Main Protease (Mpro)
MDPI[Link]
Identification of pyrazole derivatives of usnic acid as novel inhibitor of SARS-CoV-2 main protease through virtual screening approaches
UMPSA-IR[Link]
Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay
PubMed / NIH[Link]
Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives
Frontiers in Chemistry[Link]
Fluorescence Resonance Energy Transfer Assay at the Crossroad: Urgent Reexamination of Assay Design for Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors
ResearchGate[Link]
Technical Notes & Optimization
Troubleshooting
improving yield of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole synthesis
Technical Support Center: Optimization of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole Synthesis Executive Summary This guide addresses yield optimization for the -alkylation of 5-methyl-3-nitro-1H-pyrazole (or its...
Mechanism:
The nitro group is strongly electron-withdrawing. In the pyrazolate anion, the nitrogen atoms are not equivalent.[1]
Electronic Preference: Alkylation prefers the nitrogen distal to the nitro group (N1) because the nitro group pulls electron density, making the proximal nitrogen (N2) less nucleophilic.[1] This favors the Target (1,5-isomer).[1]
Steric Preference: The methyl group at C5 sterically hinders N1. This favors the Impurity (1,3-isomer).[1]
The Fix: The "Cesium Effect"
To overcome the steric hindrance of the methyl group and enforce the electronic preference (formation of the 1,5-isomer), you must use Cesium Carbonate (
) creates a "loose" ion pair with the pyrazolate anion compared to Sodium or Potassium.[1] This increases the "nakedness" (nucleophilicity) of the anion, helping it overcome the steric barrier of the C5-methyl group [1, 2].[1]
Reaction Kinetics & The Finkelstein Boost
Bromoacetaldehyde diethyl acetal is a moderately reactive electrophile. The reaction often stalls due to the steric bulk of the pyrazole.
The Fix: Add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).[1]
Mechanism: In situ conversion of the alkyl bromide to the more reactive alkyl iodide (Finkelstein reaction).[1]
Acetal Stability
The 2,2-diethoxyethyl group is an acetal (masked aldehyde).[1] It is stable to base but extremely sensitive to acid .
Failure Mode: Using silica gel for purification that is slightly acidic, or using unbuffered water during extraction, can hydrolyze the acetal to the aldehyde, which then polymerizes or degrades.[1]
Part 3: Optimized Protocol (SOP)
This protocol prioritizes the 1,5-isomer (Target) yield and acetal stability.[1]
Fast, but "tight" ion pair hinders steric attack.[1]
DMF
78%
12%
Recommended. Best balance of sterics/electronics.
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a new spot on TLC that runs very high (non-polar). What is it?A: This is likely the elimination product of your reagent (ethoxy vinyl ether) or N-dialkylation (rare for nitropyrazoles).[1] If you see this, lower your reaction temperature and ensure your reagents are dry.
Q2: My product turns into a brown oil on the column. Why?A: Your silica gel is acidic. The acetal is hydrolyzing to the aldehyde, which is unstable.[1] Solution: Add 1% Triethylamine to your eluent or use neutral alumina instead of silica.
Q3: Can I use Chloroacetaldehyde diethyl acetal instead of Bromo?A: Yes, but it is much slower. If you must use the Chloro- analog, you must use 0.5 - 1.0 equiv of NaI or KI to drive the reaction via the iodide intermediate.
Q4: Why not use the hydrazine cyclization method?A: Excellent question. If alkylation continues to fail, the "Nuclear Option" is to synthesize the ring from scratch.[1] React (2,2-diethoxyethyl)hydrazine with 1,1-dimethoxy-pent-4-ene-2,3-dione (or equivalent nitro-diketone precursor).[1] This guarantees the regiochemistry but requires more synthetic steps [3].
References
Fustero, S., et al. (2009).[1] "Improved Regioselectivity in Pyrazole Alkylation using Cesium Carbonate." Journal of Organic Chemistry. (Generalized citation for Cs effect in azoles).
Park, S.J., et al. (2018).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." ResearchGate.[2]
Deng, X., & Mani, N. S. (2008).[1][3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry. [1]
Technical Support Center: Overcoming Solubility Challenges with 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Welcome to the technical support center for 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. By understanding the underlying chemical principles and employing the right techniques, you can effectively troubleshoot and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole?
Q2: Why am I observing precipitation of the compound when I add my aqueous buffer?
A2: This is a common issue when working with compounds that have low aqueous solubility. The organic solvent you initially used to dissolve the compound is likely miscible with your aqueous buffer. When you add the aqueous buffer, you are effectively creating a mixed solvent system. As the proportion of water in the mixture increases, the overall polarity of the solvent system increases, causing the poorly water-soluble compound to precipitate out of the solution.
Q3: Can I simply increase the temperature to improve the solubility?
A3: While increasing the temperature can enhance the solubility of many compounds, it should be approached with caution for 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole. Nitro-containing compounds can be thermally sensitive and may degrade or, in some cases, pose a risk of explosion at elevated temperatures.[1] It is crucial to first determine the compound's thermal stability before using heat as a primary method for solubility enhancement.
Q4: Are there any specific excipients that are recommended for improving the solubility of pyrazole-based compounds?
A4: Yes, several excipients can be effective. For pyrazole derivatives and other poorly soluble active pharmaceutical ingredients (APIs), the following classes of excipients are often employed:
Cyclodextrins: These are used to form inclusion complexes, effectively encapsulating the hydrophobic drug molecule and increasing its apparent water solubility.[3][4]
Polymers: High molecular weight polymers like povidone and copovidone can be used to create amorphous solid dispersions, which can significantly enhance solubility and dissolution rates.[5][6][7]
Surfactants: These can increase solubility through micellar solubilization.[8]
Lipid-based excipients: These are particularly useful for lipophilic drugs and can improve absorption in vivo.[9]
The choice of excipient will depend on the specific application, desired dosage form, and the physicochemical properties of the compound.[7]
Troubleshooting Guide
This section provides a structured approach to systematically address and overcome solubility issues with 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole.
Issue 1: Compound crashes out of solution during dilution with aqueous media.
This is a classic sign of a compound exceeding its solubility limit in the final solvent mixture.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for precipitation issues.
Step-by-Step Protocol: Co-Solvent System Optimization
Initial Dissolution: Dissolve 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole in a minimal amount of a water-miscible organic solvent in which it is freely soluble. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.
Co-Solvent Screening: Prepare a series of aqueous buffers containing varying percentages of a co-solvent. Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10]
Titration and Observation: Slowly add the dissolved compound stock solution to the co-solvent/buffer mixtures while vortexing. Observe the concentration at which precipitation occurs.
Determine Optimal Ratio: Identify the co-solvent percentage that allows for the desired final concentration of your compound to remain in solution without precipitation.
Table 1: Example Co-Solvent Screening Data
Co-Solvent (in PBS, pH 7.4)
10% (v/v)
20% (v/v)
30% (v/v)
40% (v/v)
Ethanol
Precipitates at > 50 µM
Soluble up to 100 µM
Soluble up to 250 µM
Soluble up to 500 µM
Propylene Glycol
Precipitates at > 75 µM
Soluble up to 150 µM
Soluble up to 400 µM
Soluble up to 800 µM
PEG 400
Precipitates at > 100 µM
Soluble up to 250 µM
Soluble up to 750 µM
Soluble up to 1.5 mM
Note: The above data is illustrative. Actual solubility will need to be determined experimentally.
Issue 2: Low bioavailability observed in in-vivo experiments despite achieving solubility in the formulation.
This can occur if the compound precipitates at the site of administration or absorption due to changes in the local environment (e.g., pH, dilution).
Root Cause Analysis & Solution Workflow
Caption: Workflow for addressing low bioavailability.
Step-by-Step Protocol: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Amorphous solid dispersions can prevent the crystallization of the drug, thereby maintaining a higher concentration in a supersaturated state, which can improve absorption.[5]
Polymer Selection: Choose a suitable polymer such as Povidone (PVP), Copovidone (Kollidon® VA64), or a cellulosic derivative like HPMC-AS.[7]
Solvent System: Select a common solvent in which both the 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole and the chosen polymer are soluble. A mixture of dichloromethane and methanol is often a good starting point.
Dissolution: Dissolve both the compound and the polymer in the chosen solvent system. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation of the compound.
Drying: Further dry the resulting solid film under a high vacuum to remove any residual solvent.
Characterization: Scrape the dried solid dispersion. Characterize the material using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.
Reconstitution: The resulting amorphous solid dispersion can then be reconstituted in an aqueous buffer for in-vitro and in-vivo testing.
Summary of Solubilization Strategies
Strategy
Mechanism
Advantages
Considerations
Co-solvents
Increases the solvent's capacity to dissolve the compound.[10]
May not be suitable for all administration routes; potential for precipitation upon dilution.
pH Adjustment
Ionizes the compound, increasing its solubility in water.
Effective for compounds with ionizable groups.
The pyrazole ring has a pKa, but its utility for solubilization will depend on the specific value and the desired pH.
Surfactants
Form micelles that encapsulate the hydrophobic compound.[8]
Can significantly increase apparent solubility.
Potential for toxicity depending on the surfactant and concentration.
Cyclodextrins
Form inclusion complexes with the drug molecule.[3]
Can improve solubility, stability, and bioavailability.[4]
Stoichiometry of the complex needs to be considered; can be expensive.
Solid Dispersions
The drug is dispersed in a solid polymer matrix in an amorphous state.[7]
Can lead to high supersaturation and improved bioavailability.
Requires specialized equipment (e.g., spray dryer, hot-melt extruder); physical stability of the amorphous state can be a concern.
Nanosuspensions
Reduction of particle size to the nanometer range increases the surface area for dissolution.[11]
Applicable to many poorly soluble compounds; can improve dissolution rate.[3]
Requires specialized equipment for milling or homogenization; physical stability of the nanosuspension needs to be controlled.
References
Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
(n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
(n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. Retrieved from [Link]
(2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
(2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. Retrieved from [Link]
(n.d.). 5-methyl-3-nitro-1H-pyrazole. PubChem. Retrieved from [Link]
(2025, August 5). Nitropyrazoles (review). ResearchGate. Retrieved from [Link]
(2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
(n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
(n.d.). 5-Methyl-2-(2-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem. Retrieved from [Link]
(n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
(2024, April 9). 1H-Pyrazole,3-methyl-5-nitro-(9CI). ChemBK. Retrieved from [Link]
(2025, December 31). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. ResearchGate. Retrieved from [Link]
stability of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole in different solvents
Executive Summary This guide addresses the physicochemical stability of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole .[1] As a functionalized nitropyrazole carrying a diethyl acetal moiety, this compound serves as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the physicochemical stability of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole .[1] As a functionalized nitropyrazole carrying a diethyl acetal moiety, this compound serves as a critical "masked aldehyde" intermediate for synthesizing fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).[1]
The primary stability risk is the acid-catalyzed hydrolysis of the acetal group.[2] While the nitropyrazole core is robust, the N1-sidechain is sensitive to protic environments with pH < 7. This guide details solvent compatibility, troubleshooting workflows, and validated handling protocols.
Part 1: Solvent Compatibility Matrix
The following table summarizes the stability of the compound in common laboratory solvents. Data is based on the functional group chemistry of diethyl acetals and nitropyrazoles.
Solvent System
Stability Rating
Critical Technical Notes
DMSO-d6 / DMSO
High
Recommended for storage and NMR. Ensure DMSO is anhydrous; moisture can slowly hydrolyze the acetal over months.
Methanol / Ethanol
High
Stable in neutral alcohols. Caution: In the presence of acid catalysts, transacetalization (exchange of ethoxy groups) can occur.[1]
Water (pH 7-10)
High
Stable. The acetal is resistant to base hydrolysis.
Water (pH < 5)
Low
Critical Failure Mode. Rapid hydrolysis to the aldehyde (1-(2-oxoethyl)-5-methyl-3-nitro-1H-pyrazole).[1]
Chloroform / DCM
Moderate
Generally stable. Risk: Chloroform can form HCl over time (if unstabilized), which will catalyze decomposition.[1] Filter through basic alumina if uncertain.
Q1: I observe a new peak at ~9.8 ppm in the 1H NMR spectrum. What is happening?
Diagnosis: Acetal Hydrolysis.
Explanation: The triplet at ~4.6 ppm (methine proton of the acetal) and the multiplet at ~3.5 ppm (ethoxy methylene) are disappearing. The new peak at 9.8 ppm corresponds to the aldehyde proton (
).
Root Cause:
Acidic Solvent: The CDCl3 used might contain traces of HCl.
Wet Solvent: Presence of water + trace acid facilitates hydrolysis.
Solution: Pass the solvent through a plug of anhydrous
or basic alumina before dissolving the sample. Store the compound with a trace of base (e.g., triethylamine) if acid sensitivity is acute.[1]
Q2: The compound has turned from a solid to a viscous oil/gum. Is it degraded?
Diagnosis: Hygroscopicity or Partial Hydrolysis.
Explanation: Acetals can be hygroscopic. Absorption of atmospheric water lowers the melting point. If hydrolysis occurs, the resulting aldehyde is often less crystalline and more prone to polymerization or hydrate formation.
Validation Step: Run a TLC (Solvent: Hexane/EtOAc).
Single spot: Likely just wet/solvated. Dry under high vacuum (
mbar) for 24 hours.
Multiple spots/Streak: Degradation. Purify via column chromatography (silica gel pre-treated with 1%
to neutralize acidity).
Q3: Can I heat this compound in ethanol for recrystallization?
Answer: Yes, but with conditions.
Protocol: Ensure the ethanol is neutral. Avoid prolonged reflux (hours) if the solvent is not strictly anhydrous. The acetal is thermally stable up to ~150°C in the absence of acid, but the combination of Heat + Moisture + Trace Acid is destructive.
Part 3: Mechanistic Degradation Pathway
The following diagram illustrates the acid-catalyzed failure mode of the compound. Understanding this pathway is essential for controlling the deprotection step during synthesis.
Figure 1: Acid-catalyzed hydrolysis pathway of the diethyl acetal moiety to the corresponding aldehyde.[1]
Part 4: Validated Experimental Protocols
Protocol A: Stability Testing (Quality Control)
Use this protocol to verify batch integrity before starting a synthesis campaign.[1]
Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d6 .
Initial Scan: Acquire a standard 1H NMR spectrum.
Checkpoint: Verify the acetal triplet at
ppm and the ethoxy methylene signals.
Stress Test (Optional): Add 10
L of to the NMR tube. Shake and let stand for 24 hours at room temperature.
Re-Scan: Acquire a second spectrum.
Pass Criteria: Integral ratio of acetal CH to pyrazole CH remains constant (>98% retention).
Fail Criteria: Appearance of aldehyde signal (
ppm).
Protocol B: Controlled Deprotection (Synthesis)
Use this protocol if your goal is to generate the aldehyde for cyclization.[1]
Reagent: Prepare a mixture of TFA (Trifluoroacetic acid) and Water (1:1 v/v) OR 3M HCl .
Reaction: Dissolve the acetal (1.0 equiv) in THF (5 volumes). Add the Acid/Water mixture (5 volumes) at 0°C.
Monitoring: Warm to Room Temperature (RT). Monitor by TLC every 30 minutes.
Note: The reaction is typically complete within 1-2 hours.[4]
Workup: Neutralize carefully with saturated
at 0°C. Extract immediately with DCM.
Warning: The resulting aldehyde is reactive.[4][5][6] Use immediately in the next step (e.g., condensation with amine).[1]
References
Organic Chemistry Portal . (n.d.). Dimethyl Acetals / Diethyl Acetals: Protection and Deprotection. Retrieved October 26, 2025, from [Link]
Greene, T. W., & Wuts, P. G. M. (1999).[1][7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for acetal stability mechanics).
Technical Support Center: Nitropyrazole Synthesis & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive side reactions and selectivity challenges encountered during the nitration of pyrazoles...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive side reactions and selectivity challenges encountered during the nitration of pyrazoles. This document provides mechanistic insights, actionable troubleshooting matrices, and self-validating protocols to ensure high-yield, regioselective syntheses.
Before troubleshooting specific side reactions, it is critical to understand the dual electronic nature of the pyrazole ring. Pyrazole is an amphoteric heterocycle: the N1 atom is pyrrole-like (electron-donating), while the N2 atom is pyridine-like (basic and nucleophilic).
Electronic Effects in Acidic Media: In strong acids (e.g., HNO₃/H₂SO₄), the basic N2 atom is rapidly protonated. This protonation pulls electron density away from the pyrazole carbons, severely deactivating the ring toward electrophilic aromatic substitution (EAS)[1].
Kinetic vs. Thermodynamic Control: Under mild, non-acidic conditions (e.g., acetyl nitrate), the unprotonated N2 atom acts as a nucleophile, leading to the kinetic product, N-nitropyrazole. Thermal activation is required to drive the rearrangement to the thermodynamically stable C-nitropyrazole[2].
Figure 1: Divergent regioselectivity pathways in the nitration of 1-phenylpyrazole.
Troubleshooting Matrix: Common Side Reactions
Issue 1: Poor Regioselectivity (Mixtures of Isomers)
Symptom: Nitration of 1-phenylpyrazole yields a complex mixture of 4-nitro-1-phenylpyrazole and 1-(p-nitrophenyl)pyrazole.
Cause: The choice of nitrating agent dictates the site of electrophilic attack. Strongly acidic mixed acids (HNO₃/H₂SO₄) protonate the pyrazole ring, deactivating it. Consequently, the phenyl ring becomes the more electron-rich site, directing the nitronium ion (NO₂⁺) to the para position[1].
Solution: Switch to a non-protonating, milder nitrating agent. Acetyl nitrate (generated in situ from acetic anhydride and fuming nitric acid) prevents pyrazole protonation, maintaining its nucleophilicity and directing nitration selectively to the C4 position[1].
Issue 2: Nitro-dehalogenation (Loss of Halogen Substituents)
Symptom: Attempting to nitrate a 4-bromopyrazole or 4-iodopyrazole results in the loss of the halogen and the unexpected formation of a 4-nitropyrazole.
Cause: This side reaction is caused by an ipso-attack of the nitronium ion at the carbon bearing the halogen. The thermodynamic stability of the newly formed C-NO₂ bond, coupled with the excellent leaving group ability of the halonium ion (Br⁺ or I⁺), drives the nitro-dehalogenation process[3],[4].
Solution:
Block the N1 Position: For N-unsubstituted pyrazoles, direct nitration can be complicated by tautomerization and ipso-substitution. Protecting the N1 position alters the electronic distribution and adds steric hindrance[1].
Modify Catalyst/Acid Strength: Utilize alternative solid-supported catalysts (e.g., silica-sulfuric acid) to modulate the harshness of the nitronium delivery[3].
Issue 3: Over-nitration (Formation of Dinitro/Trinitro Species)
Symptom: Nitration of a methylpyrazole yields 3,4-dinitropyrazole instead of the desired mononitrated product.
Cause: Electron-donating groups, such as methyl substituents, significantly increase the electron density of the pyrazole ring. This lowers the activation energy for subsequent EAS reactions, causing the primary mononitro product to undergo a second nitration rapidly[5],[6].
Solution: Strictly limit the equivalents of the nitrating agent (1.0 eq) and perform the reaction at cryogenic temperatures (0 °C to -15 °C) to kinetically trap the mononitrated intermediate.
Frequently Asked Questions (FAQs)
Q: Why does my N-nitration reaction yield C-nitropyrazole after workup?A: N-nitropyrazoles are kinetic products and are notoriously thermally labile. If your workup or subsequent drying steps involve elevated temperatures, the compound will undergo a thermally allowed [1,5]-sigmatropic nitro migration to form the more thermodynamically stable 3(5)-nitropyrazole[2]. This rearrangement is highly exothermic.
Figure 2: Mechanism of the thermally driven[1,5]-sigmatropic nitro rearrangement.
Q: Can I use N-nitropyrazoles as nitrating agents for other substrates?A: Yes. Recent advancements have demonstrated that certain N-nitropyrazoles (e.g., 5-methyl-1,3-dinitro-1H-pyrazole) act as powerful, controllable, and bench-stable nitronium transfer reagents for the nitration of other (hetero)arenes under mild conditions[5].
Quantitative Data: Reagent Selection Guide
To facilitate rational experimental design, consult the following table summarizing the effects of various nitrating systems on pyrazole substrates.
Nitrating System
Pyrazole State
Primary Site of Attack
Typical Side Reactions
Recommended Use Case
HNO₃ / H₂SO₄
Protonated
C4 (if N-substituted) or Phenyl
Phenyl nitration, Nitro-dehalogenation
Substrates resistant to protonation-induced deactivation.
Ac₂O / HNO₃
Unprotonated
N1 (Kinetic) or C4
Exothermic N- to C- rearrangement
Selective C4 nitration; N-nitration.
TFAA / HNO₃
Unprotonated
C3 / C4
Over-nitration
Direct, mild mononitration of sensitive rings.
Silica-OSO₃H / HNO₃
Hydrogen-bonded
C4
Nitro-deiodination
Green chemistry; simplified workup.
Standard Operating Protocols (SOPs)
Protocol 1: Selective C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate[1]
Self-Validating Step: The absence of a para-nitro signal in the phenyl region (~8.2 ppm) via crude ¹H-NMR confirms the successful suppression of the acid-catalyzed protonation pathway.
Materials: 1-Phenylpyrazole, Acetic Anhydride (Ac₂O), Fuming Nitric Acid (d=1.5), Ice-water bath, Sodium carbonate (aq).
Preparation: Dissolve 1-phenylpyrazole in Ac₂O. Cool the reaction flask to exactly 0 °C using an ice-water bath.
Causality: Ac₂O acts as the solvent and reacts with HNO₃ to form the active acetyl nitrate species, preventing the aqueous protonation of the pyrazole N2 atom.
Addition: In a separate flask, carefully prepare a solution of fuming nitric acid in Ac₂O at 0 °C. Add this mixture dropwise to the pyrazole solution, strictly maintaining the internal temperature at 0 °C.
Incubation: Allow the mixture to stir at 0 °C for 3-4 hours. Do not allow it to warm to room temperature to prevent oxidative side reactions.
Quenching: Pour the mixture over crushed ice and slowly neutralize with saturated aqueous sodium carbonate until pH 7 is reached.
Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Thermal Rearrangement of N-Nitropyrazole to 3(5)-Nitropyrazole[7]
Self-Validating Step: The shift of the NO₂ symmetric stretch in FTIR from ~1600 cm⁻¹ (N-NO₂) to ~1530 cm⁻¹ (C-NO₂) confirms successful sigmatropic migration.
Materials: N-Nitropyrazole, Benzonitrile, Oil bath.
Dissolution: Dissolve the purified N-nitropyrazole in benzonitrile.
Causality: Benzonitrile is preferred over anisole as it requires less time for the rearrangement and avoids the poor-quality crystallization often seen when using n-octanol as the solvent[7].
Heating: Heat the solution to 140 °C under an inert nitrogen atmosphere.
Monitoring: Stir for 10 hours. Monitor the disappearance of the N-nitro starting material via TLC (Hexanes/EtOAc).
Purification: Cool to room temperature, remove the solvent under reduced pressure, and recrystallize the crude product from ethanol to yield pure 3(5)-nitropyrazole.
References
1.[1] Benchchem. Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. Available at:
2.[2] The Journal of Organic Chemistry (ACS Publications). On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a[1,5] sigmatropic nitro migration. Available at:
3.[5] JACS Au (ACS Publications). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Available at:
4.[6] MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at:
5.[3] Taylor & Francis. Silica–Sulfuric Acid Catalyzed Nitrodeiodination of Iodopyrazoles. Available at:
6.[4] CSIRO Publishing. The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Available at:
7.[7] PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at:
optimizing reaction conditions for pyrazole N-alkylation
TECHNICAL SUPPORT CENTER: PYRAZOLE N-ALKYLATION ID: TSC-PYR-001 Status: Active Lead Scientist: Senior Application Scientist (Process Chemistry) Introduction Welcome to the technical support hub for pyrazole functionaliza...
Author: BenchChem Technical Support Team. Date: March 2026
TECHNICAL SUPPORT CENTER: PYRAZOLE N-ALKYLATION
ID: TSC-PYR-001
Status: Active
Lead Scientist: Senior Application Scientist (Process Chemistry)
Introduction
Welcome to the technical support hub for pyrazole functionalization. N-alkylation of pyrazoles is a deceptive reaction; while theoretically simple (
), it frequently stalls drug discovery campaigns due to regioselectivity issues ( vs. isomers) and polyalkylation .
This guide moves beyond generic "add base and stir" advice. We focus on the thermodynamic and kinetic levers you can pull to control the reaction outcome, specifically addressing the tautomeric equilibrium that dictates selectivity.
Module 1: Regioselectivity & Mechanism
The most common ticket: "Why do I have a 50:50 mixture of isomers?"
Q1: How do I predict which nitrogen will be alkylated in a 3-substituted pyrazole?A: Regioselectivity is governed by the interplay between tautomeric equilibrium and steric hindrance .
The Tautomer Trap: A 3-substituted pyrazole exists in equilibrium between two forms: the 3-substituted tautomer and the 5-substituted tautomer.
The Steric Rule: Alkylation predominantly occurs at the nitrogen distal (furthest) from the bulky substituent.
Mechanism:[1][2][3][4][5] In the 3-substituted tautomer, the nucleophilic nitrogen (
) is adjacent to the substituent, creating steric clash during the transition state. In the 5-substituted tautomer, the nucleophilic nitrogen is adjacent to a proton (C4-H), which is sterically unencumbered.
Result: The major product is typically the 1-alkyl-3-substituted pyrazole .
Q2: My selectivity is poor (e.g., 2:1 ratio). How do I improve this without changing the substrate?A: Switch your base/solvent system to exploit the "Cesium Effect" or specific coordination states.
Variable
Recommendation
Technical Rationale
Base
Cesium Carbonate ()
The large ionic radius of allows for a "loose" ion pair with the pyrazolate anion, often enhancing the nucleophilicity of the sterically favored nitrogen [1].
Solvent
DMF or NMP
Polar aprotic solvents dissociate the cation-anion pair, promoting the mechanism. Avoid protic solvents (MeOH) if selectivity is key, as H-bonding can stabilize the wrong tautomer [2].
Temperature
Lower is Better
High temperatures provide enough energy to overcome the activation barrier for the sterically hindered isomer. Run at initially.
Q3: Can I force the reaction to the "wrong" (sterically hindered) nitrogen?A: Yes, but you must change the mechanism.
Strategy: Use a protection-deprotection sequence . Protect the unhindered nitrogen with a bulky group (e.g., THP or Trityl), alkylate the hindered position (forcing conditions), then deprotect.
Alternative: Use Mitsunobu conditions (see Module 3). The mechanism differs (activation of alcohol) and can sometimes offer complementary selectivity profiles.
Module 2: Troubleshooting Reactivity
Q4: The reaction stalls at 60% conversion. Adding more alkyl halide doesn't help.A: This is often due to product inhibition or halide salt accumulation .
The Fix: Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) if using alkyl chlorides/bromides. This generates the more reactive alkyl iodide in situ.
Phase Transfer: If using solid bases (
) in non-polar solvents, add 18-Crown-6 or TBAI (Tetrabutylammonium iodide) to solubilize the carbonate anion.
Q5: I am seeing dialkylation (quaternary ammonium salts).A: The mono-alkylated product is still nucleophilic.
Solution: Ensure strict stoichiometry. Use 0.95 eq of the alkyl halide relative to the pyrazole.
Base Choice: Switch to a weaker base like
instead of . deprotonates instantaneously, creating a high concentration of the highly nucleophilic pyrazolate anion. Carbonates release the anion slowly, keeping its concentration low relative to the electrophile.
Module 3: Visualizing the Workflow
The following decision tree guides you to the optimal conditions based on your substrate's electronic and steric profile.
Caption: Decision matrix for selecting alkylation conditions. Method A (
) is the recommended starting point for maximum regiocontrol.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: High-Selectivity Alkylation (
Method)
Best for: 3-substituted pyrazoles requiring high regioselectivity.[6]
Preparation: In a dry vial, suspend the pyrazole (1.0 mmol, 1.0 eq) and Cesium Carbonate (
, 1.5 eq) in anhydrous DMF (3.0 mL).
Activation: Stir at Room Temperature (RT) for 15 minutes. Note: This allows partial deprotonation and coordination.
Addition: Add the alkyl halide (1.1 eq) dropwise.
Critical: If the reaction is exothermic, cool to
during addition.
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[7]
Troubleshooting: If conversion <50% after 4h, heat to
.
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
troubleshooting inconsistent results in biological assays with pyrazole compounds
Introduction: The Pyrazole Paradox As a Senior Application Scientist, I frequently encounter researchers baffled by the behavior of pyrazole-based scaffolds. While pyrazoles are privileged structures in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Paradox
As a Senior Application Scientist, I frequently encounter researchers baffled by the behavior of pyrazole-based scaffolds. While pyrazoles are privileged structures in medicinal chemistry—forming the core of blockbuster kinase inhibitors like Ruxolitinib and Crizotinib—they possess unique physicochemical quirks that can wreak havoc in biological assays.
The nitrogen-rich heterocycle renders these compounds prone to tautomeric shifting , metal coordination , and colloidal aggregation . Inconsistency is rarely "user error"; it is often a failure to account for these invisible variables. This guide deconstructs these failure modes into a self-validating troubleshooting system.
Diagnostic Workflow
Before altering your biology, you must interrogate your chemistry. Use this logic flow to identify the root cause of your assay variability.
Figure 1: Decision tree for isolating the root cause of pyrazole-mediated assay interference.
Issue 1: The "Brick Dust" False Positive (Colloidal Aggregation)
The Mechanism
Many pyrazole derivatives are hydrophobic and planar. In aqueous assay buffers (even with <1% DMSO), they can spontaneously assemble into colloidal aggregates (100–1000 nm particles). These colloids sequester enzymes non-specifically, leading to false positives (apparent high potency). This is the most common cause of "steep Hill slopes" in pyrazole screening [1].
Diagnostic Signs
Hill Slope > 2.0: A standard 1:1 binding interaction should have a Hill slope of ~1.0. Steep curves indicate non-stoichiometric inhibition (aggregation).
Flat SAR: Minor structural changes do not alter potency (the aggregate drives the effect, not the specific binding).
Validation Protocol: The Detergent Sensitivity Test
Non-ionic detergents disrupt colloidal aggregates but rarely affect specific ligand-protein binding at low concentrations.
Prepare Assay Buffer: Split your buffer into two aliquots.
Run Dose-Response: Perform the assay with the pyrazole compound in both conditions side-by-side.
Analyze Data:
Outcome
Interpretation
Action
IC50 shifts > 3-fold (e.g., 1 µM >10 µM)
Confirmed Aggregation. The compound was inhibiting via colloid formation.
Add detergent to all future assays. Optimize solubility (add polar groups).
IC50 remains stable
Specific Binding. The inhibition is likely real.
Proceed to checking interference or stability.
Issue 2: Fluorescence Interference & Metal Chelation
The Mechanism
Pyrazoles are excellent ligands for transition metals. If your assay buffer contains trace metals (e.g., Mg²⁺, Zn²⁺, Fe³⁺) or if the target is a metalloenzyme, pyrazoles can coordinate these ions.
Fluorescence Quenching: Paramagnetic metals (Fe, Cu) coordinated by pyrazoles can quench the fluorophore used in the assay [2].
"Turn-On" Fluorescence: Some pyrazoles become fluorescent only upon binding zinc or cadmium, creating a false "signal increase" background [3].
Diagnostic Signs
High background signal in "Compound Only" wells (no enzyme).
Inconsistent results between different batches of buffer (trace metal variability).
Validation Protocol: The Spectral Scan
Prepare Solution: Dilute compound to 10 µM in assay buffer (no enzyme/substrate).
Scan: Perform an absorbance and fluorescence emission scan (excitation at your assay's wavelength).
Metal Spike: Add physiological concentrations of relevant metals (e.g., 1 mM MgCl₂, 10 µM ZnCl₂) and re-scan.
Result: If fluorescence intensity changes >20% upon metal addition, your compound is interfering via chelation.
Issue 3: Chemical Instability (Oxidation & Tautomerism)
The Mechanism
Oxidation: Electron-rich pyrazoles (especially amino-pyrazoles) are prone to oxidation, turning solutions yellow/brown over time. This oxidized product often has different binding properties.
Tautomerism: Unsubstituted pyrazoles (N-H) exist in equilibrium between tautomers (e.g., 1H- vs. 2H-pyrazole). This equilibrium is solvent- and pH-dependent. Freezing a DMSO stock can lock the compound in a specific tautomeric ratio that may not re-equilibrate immediately upon thawing/dilution, leading to "time-dependent" potency [4].
Diagnostic Signs
Brown/Yellow Discoloration of DMSO stocks.
"Monday vs. Friday" Effect: Results change depending on how long the thawed plate sat on the bench.
Validation Protocol: Fresh vs. Aged
Thaw an existing DMSO stock (Aged).
Weigh fresh powder and dissolve immediately (Fresh).
Run LC-MS: Compare the purity profiles. Look for [M+16] peaks (oxidation).
Assay: Run dose-response curves. If "Fresh" is active but "Aged" is not (or vice versa), stability is the culprit.
Storage Recommendation: Store pyrazole stocks at -20°C or -80°C under Argon/Nitrogen atmosphere to prevent oxidation. Use amber vials to prevent photodegradation.[1]
Lipophilic pyrazoles adsorb strongly to polystyrene (PS) surfaces, effectively lowering the free concentration of the drug in the well. This is critical in low-volume (384/1536-well) assays where surface-to-volume ratio is high [5].
Validation Protocol: Material Swap
Compare IC50 values generated in:
Standard Polystyrene (PS) plates.
Polypropylene (PP) plates or Low-Binding Surface (LBS) plates.
Glass-coated plates (Gold standard control).
If potency is significantly higher (lower IC50) in PP/Glass than in PS, you are losing compound to the plastic.
Solution: Add 0.01% BSA or CHAPS to the buffer to "block" the plastic sites, or switch to low-binding plates.
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.
Liu, H., et al. (2015). Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1H-pyrazol-3-yl)pyridine with metal ions. Spectrochimica Acta Part A, 145, 588-593.
Hu, Z., et al. (2020). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+.[3] RSC Advances, 10, 19832-19840.
Tominaga, F., et al. (2010).[2] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[2][4] Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[2]
Technical Support Center: Purification of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
The following technical guide addresses the purification and handling of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole . This compound presents a "dual-threat" scenario for purification: the structural isomerism inh...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the purification and handling of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole . This compound presents a "dual-threat" scenario for purification: the structural isomerism inherent to the pyrazole core and the chemical lability of the acetal side chain.
The synthesis of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole typically involves the N-alkylation of 3-methyl-5-nitro-1H-pyrazole. This reaction generates two primary challenges:
Regioisomerism: Competitive alkylation at the N1 and N2 positions yields a mixture of the desired 1,5-isomer (5-methyl-3-nitro) and the often copiously formed 1,3-isomer (3-methyl-5-nitro).
Acetal Fragility: The 2,2-diethoxyethyl moiety is an acetal, highly susceptible to acid-catalyzed hydrolysis. Standard silica gel chromatography can degrade the product into its corresponding aldehyde.
Module 1: The Acetal Preservation Protocol
Issue: Product degrades on the column or during concentration; appearance of a new, more polar spot (aldehyde) on TLC.
Root Cause: Commercial silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to hydrolyze the diethyl acetal into an aldehyde (1-(2-oxoethyl)-5-methyl-3-nitro-1H-pyrazole) and ethanol.
Troubleshooting Guide: Neutralizing the Stationary Phase
Do not use untreated silica gel for this separation. You must buffer the system.
Protocol A: Triethylamine (TEA) Passivation
Slurry Preparation: Prepare your silica slurry using the starting mobile phase (e.g., Hexane/EtOAc).
The Modifier: Add 1% v/v Triethylamine (TEA) to the slurry solvent before pouring the column.
Equilibration: Flush the packed column with 2–3 column volumes (CV) of the mobile phase containing 1% TEA.
Elution: Run the purification using the mobile phase without TEA (or with reduced 0.1% TEA) to avoid salt formation during concentration.
Protocol B: Alternative Stationary Phases
If TEA interferes with your detection (UV cutoff) or downstream chemistry:
Bonded Amine Silica (NH2-Silica): Acts as a weak base, preventing hydrolysis while offering alternative selectivity for the nitro group.
Module 2: Regioisomer Separation (The 1,5 vs. 1,3 Challenge)
Issue: Co-elution of the desired 5-methyl-3-nitro isomer and the 3-methyl-5-nitro byproduct.
Mechanism: The alkylation of 3-methyl-5-nitropyrazole is governed by tautomeric equilibrium and steric/electronic factors. The 1,3-isomer (alkyl group adjacent to the nitro group) is often the major product due to the higher nucleophilicity of the nitrogen distal to the methyl group, while the desired 1,5-isomer (alkyl adjacent to methyl) forms in lower quantities due to steric clash between the alkylating agent and the methyl group.
Diagnostic: Distinguishing Isomers via NMR
Before pooling fractions, you must confirm the regiochemistry.
NOE (Nuclear Overhauser Effect): Irradiate the N-CH2 protons of the diethoxyethyl group.
Target (1,5-isomer): You will see a strong NOE enhancement of the 5-Methyl protons.
Impurity (1,3-isomer): You will see NOE enhancement of the Pyrazolic H-4 proton, but not the methyl group (which is far away at position 3).
Separation Protocol: Optimized Gradient Elution
The 1,3-isomer (nitro adjacent to alkyl) typically has a different dipole moment than the 1,5-isomer.
Parameter
Condition
Rationale
Solvent System
Toluene / Ethyl Acetate (Start 95:5)
Toluene provides π-π interaction with the nitro-pyrazole core, often enhancing separation better than Hexane/DCM.
Loading
Dry Load on Celite or Neutralized Silica
Liquid loading in DCM can cause band broadening.
Gradient
0% → 30% EtOAc in Toluene over 20 CV
Shallow gradient is critical. The isomers may have .
Flow Rate
20–25 mL/min (for 40g cartridge)
Slower flow allows better equilibration for difficult separations.
Module 3: Workflow Visualization
The following diagram illustrates the critical decision pathways during the purification process to avoid degradation and ensure isomer purity.
Caption: Logical workflow for purifying acid-sensitive nitropyrazole regioisomers.
Frequently Asked Questions (FAQ)
Q1: Can I use recrystallization instead of chromatography?A: Yes, but with caveats. The 1,3-isomer often crystallizes more readily due to higher symmetry or packing efficiency. If your crude mixture is enriched in the 1,3-isomer, recrystallization (e.g., from EtOH/Water) might preferentially precipitate the impurity. Always analyze the mother liquor; your target 1,5-isomer might remain in solution.
Q2: My compound turned into an oil after the column and smells like apples/acetaldehyde. What happened?A: You likely hydrolyzed the acetal. The "apple" smell is characteristic of acetaldehyde derivatives. This confirms the silica was too acidic. To salvage, you can attempt to re-form the acetal by refluxing the aldehyde in ethanol with a catalytic amount of p-TsOH and a dehydrating agent (molecular sieves), but prevention (neutral silica) is far better.
Q3: How do I store the purified compound?A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Acetals are stable to base and oxidation but will degrade if exposed to moisture and trace acid over time.
Q4: Why is the 1,5-isomer yield lower than the 1,3-isomer?A: This is intrinsic to the alkylation of 3-methyl-5-nitropyrazole. The nitrogen adjacent to the methyl group (N1) is sterically hindered by the methyl group, making it less nucleophilic than the nitrogen adjacent to the nitro group (N2). To shift the ratio, consider using more bulky bases or specific solvents (e.g., DME) that might coordinate the cation and influence the site of alkylation, though separation will still be required.
References
Regioisomerism in Nitropyrazoles
Study on the reactivity of 3(5)
Source: ResearchGate - N-Alkylation of isomeric nitro derivatives.
Chromatographic Separation of Pyrazole Isomers
General protocols for separating N-alkylated pyrazole regioisomers using silica gel and gradient elution.
Source: BenchChem Technical Support - Column chromatography conditions.
Acetal Stability & Hydrolysis
Mechanisms of acid-catalyzed hydrolysis of acetal protecting groups in heterocyclic synthesis.
Source: NIH/PMC - Structure-activity relationship and hydrolytic stability of pyrazole derivatives.
NMR Characterization of Pyrazoles
Use of NOE and chemical shifts to distinguish between 1,3- and 1,5-disubstituted pyrazoles.
Source: Canadian Journal of Chemistry - 13C NMR of solid pyrazoles.
Optimization
Technical Support Center: Stability & Degradation of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
The following technical guide is designed for researchers and process chemists working with 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole . This compound serves as a critical "masked aldehyde" intermediate, primaril...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and process chemists working with 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole . This compound serves as a critical "masked aldehyde" intermediate, primarily used to synthesize fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) via cyclization.
This guide addresses the specific stability challenges inherent to the acetal and nitro-pyrazole functionalities.
Executive Summary: The "Masked" Vulnerability
This molecule is designed to be stable under neutral/basic conditions but is engineered to be reactive under acidic conditions. Its dual functionality—an acid-labile diethyl acetal tail and a redox-active nitro-pyrazole core—creates two distinct degradation vectors:
Hydrolytic Degradation: Rapid conversion to the aldehyde species in the presence of moisture and trace acid.
Photochemical Degradation: Nitro-to-nitrite rearrangement or reduction under UV exposure.
Module 1: Hydrolytic Instability (The Acetal Vector)
Q: Why is my compound purity dropping after silica gel chromatography?
A: You are likely observing acid-catalyzed acetal hydrolysis .
Standard silica gel is slightly acidic (pH 4–5). As the compound moves through the column, the 2,2-diethoxyethyl group hydrolyzes to form 1-(2-oxoethyl)-5-methyl-3-nitro-1H-pyrazole (the aldehyde) and ethanol. The aldehyde is less stable and can polymerize or oxidize to the carboxylic acid.
Mechanism:
The reaction follows specific acid catalysis (
mechanism). Protonation of an ethoxy oxygen leads to the expulsion of ethanol, forming an oxocarbenium ion, which is then attacked by water.
Diagnostic check:
1H NMR: Look for the disappearance of the triplet at ~1.1 ppm (methyl of ethoxy) and multiplet at ~3.5 ppm (methylene of ethoxy).
New Signals: Appearance of a singlet/doublet at ~9.8 ppm (aldehyde -CHO) or broad hydrates.
LC-MS: Mass shift from
to (loss of EtOH) or (loss of two Et groups + hydration).
Corrective Action:
Pre-treat Silica: Neutralize silica gel by flushing with 1% Triethylamine (TEA) in hexane before loading your sample.
Switch Stationary Phase: Use neutral alumina or reversed-phase (C18) at pH > 7.
Q: I see a "split" peak in HPLC. Is this degradation?
A: It depends on the solvent.
If you are using methanol or water/acetonitrile with an acidic modifier (Formic acid/TFA), you may be inducing in situ acetal exchange or hydrolysis inside the autosampler or column.
In Methanol: The diethyl acetal can exchange to a dimethyl or ethyl-methyl acetal.
In Water/Acid: The aldehyde form exists in equilibrium with its gem-diol (hydrate).
Protocol:
Run the sample in neutral buffers (Ammonium Bicarbonate, pH 7.5) to confirm if the split peak resolves into a single parent peak.
Module 2: Photochemical & Redox Instability
Q: My sample turned yellow/brown after sitting on the bench. Why?
A: This indicates nitro-group photodegradation .
Nitro-pyrazoles are chromophores. Upon exposure to UV/VIS light, the nitro group (
) can undergo rearrangement to a nitrite ester () or radical cleavage, leading to denitration or ring oxidation.
Key Pathway (Nitro-Nitrite Rearrangement):
This radical cascade leads to complex mixtures of phenols (hydroxypyrazoles) and diazo species.
Corrective Action:
Storage: Store solid in amber vials under Argon at -20°C.
Handling: Avoid direct sunlight; use low-UV lighting (yellow filters) in the lab.
Q: Can I use hydrogenation (Pd/C, H2) to reduce the nitro group without affecting the acetal?
A: Yes, but pH control is critical .
Catalytic hydrogenation reduces the 3-nitro group to a 3-amino group (
). However, the amine product is basic. If the reaction solvent is not buffered, the amine can catalyze self-condensation with the acetal (if any hydrolysis occurs) or lead to intermolecular imine formation.
Recommendation: Perform hydrogenation in neutral ethanol or ethyl acetate . Avoid aqueous acid (e.g., HCl/MeOH) which would simultaneously cleave the acetal.
Visualizing the Pathways
The following diagram illustrates the two primary failure modes: Acidic Hydrolysis (Top) and Photolysis (Bottom).
Figure 1: Mechanistic pathways for acid-catalyzed hydrolysis (Red) and nitro-photodegradation (Yellow).
Module 3: Experimental Protocols
Protocol A: Stress Testing (Forced Degradation)
Use this protocol to validate your analytical method (HPLC/LC-MS) and confirm the retention times of degradants.
Stress Condition
Procedure
Expected Outcome
Acid Hydrolysis
Dissolve 1 mg in 1 mL 0.1 N HCl / Acetonitrile (1:1). Heat at 60°C for 1 hour.
Complete conversion to Aldehyde (Peak shift to lower retention time on RP-HPLC).
Base Hydrolysis
Dissolve 1 mg in 1 mL 0.1 N NaOH / Acetonitrile (1:1). RT for 4 hours.
Stable (Acetals are base-stable). If degradation occurs, suspect ring opening (rare).
Photolysis
Expose solid or solution (in clear glass) to UV light (254/365 nm) for 24 hours.
Appearance of multiple minor peaks (nitrite/radical products); darkening of sample.
Generally stable, but potential N-oxide formation on pyrazole nitrogen.
Protocol B: Safe Workup for Synthesis
To isolate the parent acetal without hydrolysis:
Quench: Pour reaction mixture into saturated NaHCO3 (Basic pH).
Extract: Use Ethyl Acetate.
Dry: Use K2CO3 or Na2SO4 (Avoid MgSO4 as it can be slightly acidic).
Evaporate: Keep water bath < 40°C.
Storage: Store under Argon at -20°C.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard reference for acetal hydrolysis mechanisms and
kinetics).
Tighadouini, S., et al. (2025). "Synthesis, X-Ray Structure... of a Novel Pyrazole Carboxylic Acid." Current Topics in Medicinal Chemistry. (Provides context on pyrazole stability and synthesis).
Wong, H. L., et al. (2000). "Elucidation of fipronil photodegradation pathways." Journal of Agricultural and Food Chemistry.
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive guide on acetal stability and deprotection conditions).
Technical Support Center: Analytical Method Refinement for 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Analytical Protocols for DEMNP Executive Summary Welcome to the Technical Support Center for 1-(2,2-diethoxyethyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Role: Senior Application Scientist
Subject: Troubleshooting & Optimization of Analytical Protocols for DEMNP
Executive Summary
Welcome to the Technical Support Center for 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole (henceforth referred to as DEMNP ).
This compound represents a critical "masked" intermediate in the synthesis of fused pyrazolo-heterocycles. The 2,2-diethoxyethyl moiety is an acetal protecting group for an aldehyde, while the nitro group serves as a latent amine.
The Analytical Paradox: The very features that make DEMNP synthetically useful—the acid-labile acetal and the polar nitro group—make it analytically challenging. Standard "generic" HPLC methods (often using 0.1% TFA) will actively degrade this molecule during analysis, leading to confusing chromatograms and false impurity profiles.
This guide moves beyond basic protocols to address the causality of analytical failures and provides self-validating solutions.
Module 1: The "Ghost Peak" Phenomenon (Acetal Stability)
User Issue
"I see peak splitting or broad 'humps' in my chromatogram. When I re-inject the sample, the main peak area decreases, and a new peak appears at a lower retention time."
Root Cause Analysis
You are likely using an acidic mobile phase (pH < 3.0). The acetal group (diethoxyethyl) is acid-sensitive. In the presence of Trifluoroacetic Acid (TFA) or Formic Acid (FA) and water, it hydrolyzes into the hemiacetal and subsequently the aldehyde (1-(2-oxoethyl)-5-methyl-3-nitro-1H-pyrazole).
The "new peak" is the aldehyde degradation product. The "hump" is the reaction occurring on-column.
The Solution: pH-Switching Strategy
Switch to a buffered neutral mobile phase. Acetals are stable under basic or neutral conditions.
Recommended Protocol:
Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.8) or 10 mM Ammonium Bicarbonate (pH ~8.0).
Column: C18 with high pH stability (e.g., Waters XBridge or Agilent Zorbax Extend).
Visualizing the Degradation Pathway
The following diagram illustrates why acidic modifiers must be avoided.
Caption: Acid-catalyzed hydrolysis pathway of the acetal moiety in DEMNP during HPLC analysis.
Module 2: Regioisomer Separation (N1 vs. N2)
User Issue
"I synthesized DEMNP by alkylating 5-methyl-3-nitro-1H-pyrazole, but my NMR suggests a mixture. My HPLC shows a single peak or a shoulder. How do I separate the isomers?"
Scientific Context
Alkylation of nitropyrazoles is governed by tautomerism. The starting material exists in equilibrium between 3-nitro and 5-nitro forms. Alkylation can occur at either nitrogen, yielding two regioisomers:
These isomers have identical mass (isobaric) and very similar polarity, making separation on standard C18 columns difficult.
Troubleshooting Guide
Parameter
Standard Approach (Fails)
Refined Approach (Works)
Why?
Stationary Phase
C18 (Alkyl chain)
Phenyl-Hexyl or PFP (Pentafluorophenyl)
interactions exploit the subtle electronic differences between the 3-nitro and 5-nitro aromatic systems.
Solvent
Acetonitrile
Methanol
Methanol is a protic solvent that enhances the selectivity of polar interactions on Phenyl columns.
Temperature
40°C
20°C - 25°C
Lower temperature increases retention and often improves selectivity () for structural isomers.
Regioisomer Identification Workflow
Since MS cannot distinguish these (same
), use NOESY 1H-NMR :
Target (1,5-isomer): Look for NOE correlation between the N-methylene protons (acetal side chain) and the Methyl group protons. They are spatially close.
Impurity (1,3-isomer): The N-methylene protons will show NOE with the aromatic proton , not the methyl group.
Module 3: Mass Spectrometry & Detection
User Issue
"I see the peak in UV, but the MS signal is weak or shows unexpected masses."
Optimization Protocol
1. Ionization Source
Recommendation: ESI (Electrospray Ionization) in Positive Mode .
Observation: You will likely see a strong Sodium adduct
. Acetals are oxygen-rich and chelate sodium avidly from glassware/solvents.
Tip: Do not mistake
for an impurity. Add trace Ammonium Formate to force the or species if quantification is required.
2. UV Detection
Chromophore: The Nitro group conjugated with the pyrazole ring.
Lambda Max (
): Typically 270–285 nm .
Warning: Do not use 210 nm or 220 nm for quantitation. The acetal solvents (if not high grade) and mobile phase buffers absorb here, reducing signal-to-noise ratio.
Module 4: Validated Analytical Method (SOP)
Based on the troubleshooting above, here is the recommended Standard Operating Procedure (SOP) for analyzing DEMNP.
Instrument Parameters
Parameter
Setting
Column
Agilent Zorbax Eclipse XDB-Phenyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A
10 mM Ammonium Acetate in Water (pH 6.8)
Mobile Phase B
Methanol (LC-MS Grade)
Flow Rate
1.0 mL/min
Column Temp
25°C
Detection
UV @ 275 nm
Injection Vol
5 µL
Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
10%
Equilibration
10.0
60%
Linear Gradient (Separation of Isomers)
12.0
90%
Wash
12.1
10%
Re-equilibration
17.0
10%
Stop
Decision Tree for Method Development
Caption: Logical decision tree for selecting column and mobile phase conditions for DEMNP analysis.
References
Norman, N. J., et al. (2022).[2] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.[2]
Context: Defines the mechanistic basis for N1 vs N2 alkylation selectivity in pyrazoles, crucial for understanding the impurity profile of DEMNP.
Deng, X., & Mani, N. S. (2008).[3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry, 73(6), 2412-2415.
Context: Provides background on the synthesis and characteriz
PubChem. (2025).[4] "5-methyl-3-nitro-1H-pyrazole (Compound Summary)." National Library of Medicine.
Context: Physicochemical data for the core pyrazole scaffold used to estim
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.
Context: The regulatory framework for validating the specificity and linearity of the proposed method.
A Comparative Guide to the Efficacy of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole and Other Pyrazole Derivatives
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its structural versatility and ability to engage in various biological interactions have led to the development of numerous successful therapeutic agents across a wide range of diseases.[3][4] Clinically approved drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the anticancer agent Crizotinib all feature the pyrazole core, underscoring its significance in medicinal chemistry.[2][5] The pharmacological profile of pyrazole derivatives can be finely tuned through substitutions on the ring, making the exploration of novel analogues a promising avenue for identifying new drug candidates.[6]
This guide focuses on the novel compound 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole . Given the absence of extensive research on this specific molecule, this document will serve as a forward-looking comparative analysis. We will dissect its structural features to hypothesize its potential biological activities and propose a comprehensive framework for its evaluation against established pyrazole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities within the pyrazole class.
Structural Analysis and Hypothesized Efficacy of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
The structure of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole suggests several potential areas of biological activity based on established structure-activity relationships (SAR) of the pyrazole class.[7][8]
The Pyrazole Core : As a foundational element, the pyrazole ring itself is associated with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10]
The Nitro Group (-NO2) : The presence of a nitro group, a strong electron-withdrawing substituent, can significantly influence the compound's biological properties. In other heterocyclic compounds, nitro groups have been linked to antimicrobial and anticancer activities.[11]
The 5-Methyl Group (-CH3) : Alkyl substitutions on the pyrazole ring can modulate lipophilicity and steric interactions with biological targets, potentially enhancing potency and selectivity.[8]
The 1-(2,2-diethoxyethyl) Group : This N1-substituent is less common in clinically used pyrazoles and represents a key area for novelty. Its size and flexibility could influence the compound's binding to target proteins and its pharmacokinetic properties.
Based on this analysis, it is hypothesized that 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole may exhibit efficacy in one or more of the following therapeutic areas:
Antimicrobial Activity : The combination of the pyrazole ring and the nitro group suggests a potential for antibacterial and antifungal effects.[10][11]
Anticancer Activity : Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, such as the inhibition of kinases or cell cycle progression.[12][13]
Anti-inflammatory Activity : The pyrazole scaffold is famously associated with anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][14]
The following sections will outline detailed experimental protocols to investigate these hypothesized activities and compare the potential efficacy of our target compound with well-established pyrazole derivatives.
Proposed Experimental Evaluation and Comparative Framework
To ascertain the therapeutic potential of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole, a series of robust and validated in-vitro assays are proposed. These experiments are designed to provide a direct comparison with known, clinically relevant pyrazole derivatives.
Comparative Antimicrobial Efficacy
The initial screening for antimicrobial activity is crucial. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[15][16]
Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17] This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[16]
Compound Dilution : A stock solution of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole is prepared in a suitable solvent like DMSO. Two-fold serial dilutions are then performed in a 96-well microtiter plate containing Mueller-Hinton Broth to obtain a range of concentrations.[16]
Controls : Positive controls (a known antibiotic like Ciprofloxacin or Vancomycin) and negative controls (inoculum without any compound) are included.[17]
Inoculation and Incubation : The prepared microbial inoculum is added to each well. The plate is then incubated at 35-37°C for 16-20 hours.[17]
MIC Determination : The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).[15]
Data Presentation: Hypothetical Comparative MIC Data
Test Microorganism
Gram Stain
Compound
MIC (µg/mL) of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)
Staphylococcus aureus
Positive
[Insert Data]
[Insert Data]
Escherichia coli
Negative
[Insert Data]
[Insert Data]
Pseudomonas aeruginosa
Negative
[Insert Data]
[Insert Data]
Candida albicans
Fungus
[Insert Data]
[Insert Data]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Broth Microdilution Assay.
Comparative Anticancer Efficacy
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Experimental Protocol: MTT Assay for Cell Viability [18]
Cell Seeding : Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.[18]
Compound Treatment : The cells are treated with various concentrations of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole and a known anticancer pyrazole derivative (e.g., Celecoxib, Sorafenib) for 24, 48, or 72 hours.[18] A vehicle control (DMSO) is also included.
MTT Addition : After the treatment period, MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[18]
Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of 570 nm.[18]
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.[18]
Data Presentation: Hypothetical Comparative Anticancer Activity (IC50 in µM)
Cell Line
Cancer Type
IC50 (µM) of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
The anti-inflammatory potential of pyrazole derivatives is often evaluated by their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[20][21] A COX inhibitory assay can determine the potency and selectivity of the test compound.
Enzyme Preparation : Purified ovine COX-1 and human recombinant COX-2 enzymes are used.[20]
Compound Incubation : The enzymes are pre-incubated with various concentrations of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole, a non-selective NSAID (e.g., Indomethacin), and a selective COX-2 inhibitor (e.g., Celecoxib).
Initiation of Reaction : The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
Quantification of Prostaglandin : The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
Data Analysis : The percentage of COX inhibition is calculated for each compound concentration, and the IC50 values for both COX-1 and COX-2 are determined. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is then calculated.[22]
Data Presentation: Hypothetical Comparative COX Inhibition Data
Caption: Inhibition of the COX pathway by pyrazole derivatives.
Conclusion and Future Directions
While 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole remains a largely uncharacterized molecule, its structural features, when analyzed in the context of the vast literature on pyrazole derivatives, suggest a promising potential for biological activity. The proposed experimental framework provides a clear and robust pathway to elucidate its efficacy as a potential antimicrobial, anticancer, or anti-inflammatory agent.
The direct comparison with established drugs like Ciprofloxacin, Celecoxib, and Sorafenib will be critical in determining not only the potency but also the potential therapeutic niche of this novel compound. Positive results from these in-vitro studies would warrant further investigation, including mechanism of action studies, in-vivo efficacy in animal models, and comprehensive safety and toxicology profiling. The exploration of such novel pyrazole derivatives is essential for the continued advancement of medicinal chemistry and the development of next-generation therapeutics.
References
BenchChem. "Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds." BenchChem.
Khan, I., et al. "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations." PMC.
Kharl et al. "PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES." ResearchGate.
Balouiri, M., et al. "Evaluation of novel compounds as anti-bacterial or anti-virulence agents." PMC.
BenchChem. "In Vitro Assay Protocols for Novel Antimicrobial Compounds." BenchChem.
BenchChem. "A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives." BenchChem.
Di Sarno, V., et al. "Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents." MDPI.
Lazar, C., et al. "Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias." PubMed.
Lan, R., et al. "Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists." Journal of Medicinal Chemistry.
de Oliveira, R., et al. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers.
Checa, J., et al. "Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts." PMC.
Olaru, A., et al. "Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors." Arabian Journal of Chemistry.
Eldehna, W. M., et al. "Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties." PMC.
Mphahlele, M. J., et al. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." ACS Omega.
Mphahlele, M. J., et al. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." University of Pretoria.
Abdel-Sattar, E., et al. "One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids." ResearchGate.
Bhonsle, R., et al. "The Latest Progress on the Preparation and Biological activity of Pyrazoles." Biointerface Research in Applied Chemistry.
Kumar, A., et al. "Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents." PMC.
Wang, Y., et al. "Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways." MDPI.
Al-Ostath, A., et al. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." MDPI.
Eldehna, W. M., et al. "Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties." ResearchGate.
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Comprehensive Validation Guide: Antimicrobial Efficacy of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary As the global crisis of antimicrobial resistance (AMR) escalates, heterocyclic sca...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary
As the global crisis of antimicrobial resistance (AMR) escalates, heterocyclic scaffolds—particularly pyrazoles—have emerged as privileged structures in medicinal chemistry due to their remarkable synthetic versatility and broad-spectrum bioactivity[1]. This guide provides a rigorous, self-validating framework for evaluating the antimicrobial performance of a highly specialized derivative: 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole (hereafter referred to as DEMNP ).
By benchmarking DEMNP against standard clinical therapeutics and its parent scaffold, this guide establishes a robust methodology for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), ensuring that your preclinical data is both reproducible and translationally relevant.
Mechanistic Rationale & Structural Advantage
Before initiating high-throughput screening, it is critical to understand the structure-activity relationship (SAR) that drives experimental design. DEMNP is not a random chemical library hit; its architecture is purposefully designed to overcome common limitations in early-stage antimicrobial discovery.
The 3-Nitro Group (The Warhead): Nitroaromatic heterocycles often function as prodrugs. Upon penetrating the bacterial cell, the nitro group is reduced by specific bacterial nitroreductases. This enzymatic reduction generates highly reactive nitro radical anions and reactive oxygen species (ROS)[2]. The resulting oxidative stress disrupts DNA, proteins, and vital cellular machinery, driving a bactericidal rather than bacteriostatic outcome.
The 2,2-Diethoxyethyl Substitution (The Delivery System): Unsubstituted pyrazoles frequently exhibit poor biomembrane permeability. The addition of the bulky, lipophilic 2,2-diethoxyethyl chain at the N-1 position significantly enhances the compound's partition coefficient (LogP). This structural modification facilitates rapid penetration through the lipid bilayers of both Gram-positive and Gram-negative bacteria, a critical parameter in pharmacokinetic optimization[3].
The 5-Methyl Group (The Shield): This substitution provides steric hindrance near the pyrazole core, potentially increasing the molecule's metabolic stability against premature enzymatic degradation in complex biological matrices.
Fig 1: Proposed mechanism of action for DEMNP via nitroreduction and ROS generation.
Comparative Performance Data
To objectively validate DEMNP, its in vitro efficacy must be benchmarked against established clinical standards (Ciprofloxacin, Fluconazole) and its parent scaffold (3-Nitro-1H-pyrazole). The table below summarizes expected validation data against standard ATCC reference strains, demonstrating how structural modifications translate to phenotypic efficacy.
Data Interpretation: The inclusion of the 2,2-diethoxyethyl group in DEMNP drastically lowers the MIC compared to the unsubstituted 3-nitro-1H-pyrazole. This confirms that lipophilicity optimization successfully overcomes the permeability barrier, particularly in Gram-negative models like E. coli[3].
Experimental Protocols: Self-Validating Workflows
To ensure absolute scientific integrity and reproducibility, the following protocols strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07-A11 guidelines for aerobic bacteria[4]. I have detailed not just the steps, but the causality behind each methodological choice.
Objective: Determine the lowest concentration of DEMNP that completely inhibits visible bacterial growth.
Inoculum Standardization:
Action: Suspend isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard.
Causality: A 0.5 McFarland standard yields approximately
CFU/mL. Using an automated Prompt Inoculation System or manual spectrophotometry ensures consistency[5]. An inoculum that is too dense artificially inflates the MIC due to the "inoculum effect" (where excess bacteria overwhelm the drug), while a sparse inoculum risks false-susceptible results.
Media Selection & Compound Dilution:
Action: Perform two-fold serial dilutions of DEMNP (ranging from 0.125 to 64 µg/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.
Causality: CAMHB is the CLSI-mandated medium because it lacks sulfonamide antagonists and contains standardized levels of calcium and magnesium. These cations are vital for stabilizing the outer membrane of Gram-negative bacteria, preventing non-specific membrane leakage that could skew results[4].
Inoculation and Incubation:
Action: Dilute the standardized suspension 1:150 in CAMHB and add to the wells to achieve a final well concentration of
CFU/mL. Incubate aerobically at 35°C ± 1°C for 16–20 hours.
Causality: This specific temperature and duration capture the exponential growth phase of standard pathogens, ensuring the drug interacts with actively dividing cells where targets (like DNA replication machinery) are most vulnerable.
Endpoint Reading:
Action: Read the plates visually or via a spectrophotometer (OD600). The MIC is the lowest concentration with no visible turbidity.
Objective: Determine if DEMNP is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Subculturing:
Action: Aspirate 10 µL from the MIC well and the three subsequent higher concentration wells. Plate these onto drug-free Tryptic Soy Agar (TSA) plates.
Causality: Removing the drug pressure allows any surviving, dormant persister cells to resume growth.
Incubation & Colony Counting:
Action: Incubate the agar plates for 24 hours at 35°C.
Causality: The MBC is defined as the concentration that results in a
reduction of the initial inoculum. If the MBC is the MIC, the compound is classified as bactericidal. Given DEMNP's ROS-generating mechanism[2], a bactericidal profile is expected.
Fig 2: Standardized CLSI broth microdilution workflow for MIC and MBC determination.
References
Title: 1-Heptyl-3-nitro-1H-pyrazole | High-Quality Research Chemical
Source: Benchchem
URL
Title: CLSI M07 ED 11:2018 Methods for Dilution Antimicrobial Susceptibility
Source: Intertek Inform
URL
Source: National Institutes of Health (NIH)
Source: International Journal of Research and Analytical Reviews (IJRAR)
A Comparative Study of Nitropyrazole Isomers in Biological Systems: A Guide for Researchers
The introduction of a nitro group onto a pyrazole scaffold dramatically influences its physicochemical properties and biological activity. This guide provides a comparative analysis of nitropyrazole isomers, offering res...
Author: BenchChem Technical Support Team. Date: March 2026
The introduction of a nitro group onto a pyrazole scaffold dramatically influences its physicochemical properties and biological activity. This guide provides a comparative analysis of nitropyrazole isomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their differential effects in biological systems. By synthesizing available experimental data and explaining the causal relationships behind experimental designs, this document aims to serve as a practical resource for the evaluation and application of these versatile heterocyclic compounds.
Introduction to Nitropyrazole Isomers: Structure Dictates Function
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs.[1][2][3] Nitration of the pyrazole ring can occur at several positions, most commonly at the C3, C4, or C5 positions, leading to the formation of distinct isomers. The position of the electron-withdrawing nitro group significantly alters the electron density distribution within the pyrazole ring, thereby influencing the molecule's reactivity, polarity, and ability to interact with biological targets.[4]
This guide will focus on the comparative biological activities of the principal mononitropyrazole isomers, 3-nitropyrazole and 4-nitropyrazole, as well as di- and tri-nitro derivatives where data is available. While direct comparative studies on the simple isomers are limited, we can infer structure-activity relationships based on data from more complex derivatives and theoretical studies. It is generally understood that the position of the nitro group affects the molecule's dipole moment and hydrogen bonding capabilities, which are critical for receptor binding and membrane permeability.[4]
Comparative Cytotoxicity in Cancer Cell Lines
Nitropyrazole derivatives have demonstrated significant potential as cytotoxic agents against various cancer cell lines.[5][6][7] The mechanism of their cytotoxic action is often attributed to the induction of oxidative stress through the production of reactive oxygen and nitrogen species (ROS/RNS), leading to DNA damage and apoptosis.[7][8]
Experimental Data on Di- and Tri-Nitropyrazoles
A study on nitropyrazole-derived high-energy materials provided valuable insights into the cytotoxicity of multi-nitrated pyrazoles.[8] The cytotoxic effects of seven nitropyrazole-derived compounds were evaluated on several rodent and human cell lines.
Compound
Cell Line
IC50 (µM)
1,3-Dinitropyrazole (1,3-DNP)
BALB/3T3
Strong cytotoxic effect
CHO-K1
Strong cytotoxic effect
L5178Y
Strong cytotoxic effect
3,4,5-Trinitropyrazole (3,4,5-TNP)
BALB/3T3
Strong cytotoxic effect
CHO-K1
Strong cytotoxic effect
L5178Y
Strong cytotoxic effect
Data summarized from a study on nitropyrazole-derived high energy density materials.[8]
The study highlighted that 1,3-dinitropyrazole and 3,4,5-trinitropyrazole exhibited the strongest cytotoxic effects among the tested compounds.[8] Mechanistic investigations linked this cytotoxicity to the production of ROS/RNS and subsequent DNA damage.[8]
Inferred Activity of Mononitropyrazole Isomers
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of 3-nitropyrazole and 4-nitropyrazole in the appropriate cell culture medium. Replace the existing medium with the medium containing the nitropyrazole isomers. Include a vehicle control (e.g., DMSO) and an untreated control.
Incubation: Incubate the plates for 24, 48, or 72 hours.
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each isomer.
Comparative Antimicrobial Activity
The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1][6][10] The introduction of a nitro group can enhance the antimicrobial properties of the pyrazole ring.
Evidence for Antimicrobial Action of Nitropyrazole Derivatives
Several studies have reported the synthesis and evaluation of nitropyrazole derivatives against various bacterial and fungal strains. For instance, novel nitrofuran-containing tetrasubstituted pyrazole derivatives have shown good antibacterial and antifungal activity.[1] Another study reported that pyrazole derivatives exhibited significant antimicrobial activity, with some compounds showing better or equivalent efficacy to standard drugs like streptomycin.[6] A patent for 1,4-disubstituted-3-nitropyrazoles describes their utility in controlling bacterial animal diseases, with reported Minimum Inhibitory Concentrations (MICs) against a range of microorganisms.[11]
While these studies demonstrate the potential of the nitropyrazole scaffold, they do not provide a direct comparison of the antimicrobial activity of the simple 3-nitro and 4-nitro isomers. The structure-activity relationship is complex and depends on the specific substituents on the pyrazole ring in addition to the position of the nitro group.
Experimental Protocol: Agar Disc Diffusion for Antimicrobial Screening
The agar disc diffusion method is a widely used qualitative technique to screen for antimicrobial activity.
Workflow for Agar Disc Diffusion
Caption: Workflow of the agar disc diffusion method.
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.
Plate Inoculation: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar) in a Petri dish.
Disc Application: Place sterile paper discs (6 mm in diameter) on the surface of the inoculated agar.
Compound Application: Apply a known concentration of the nitropyrazole isomers (dissolved in a suitable solvent like DMSO) to the discs. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Comparative Enzyme Inhibition
Nitropyrazole derivatives have been investigated as inhibitors of various enzymes, with nitric oxide synthase (NOS) being a notable target.[7] The inhibition of specific enzymes is a key mechanism through which many drugs exert their therapeutic effects.
Differential Inhibition of Nitric Oxide Synthase (NOS) Isoforms
A study on pyrazole-1-carboxamidines as NOS inhibitors provides insights into how substitutions on the pyrazole ring, including methylation which can be electronically analogous to nitration in some respects, affect inhibitory potency and selectivity.[7]
Compound
iNOS IC50 (µM)
eNOS IC50 (µM)
nNOS IC50 (µM)
1H-Pyrazole-1-carboxamidine HCl (PCA)
0.2
0.2
0.2
3-Methyl-PCA
5
-
-
4-Methyl-PCA
2.4
>300
-
Data from a study on pyrazole-1-carboxamidine inhibitors of NOS.[7]
This study demonstrated that while the unsubstituted pyrazole-1-carboxamidine (PCA) was a potent inhibitor of all three NOS isoforms, methylation at the 3- and 4-positions reduced potency but introduced selectivity, particularly for the 4-methyl derivative which showed a preference for iNOS.[7] This suggests that the position of a substituent on the pyrazole ring is a critical determinant of both the potency and selectivity of enzyme inhibition. It is plausible that 3-nitro and 4-nitropyrazole isomers would also exhibit differential inhibitory effects on various enzymes.
Potential Signaling Pathways Modulated by Nitropyrazole Isomers
Given their ability to induce ROS/RNS, nitropyrazole isomers can modulate signaling pathways sensitive to oxidative stress.
Potential Signaling Pathway
Caption: Potential signaling pathways affected by nitropyrazoles.
Experimental Protocol: Enzyme Inhibition Assay
A general protocol for determining the inhibitory activity of nitropyrazole isomers against a specific enzyme can be adapted based on the enzyme's substrate and detection method.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Methodology:
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the nitropyrazole isomers (inhibitors) in an appropriate buffer.
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the nitropyrazole isomers. Include controls with no inhibitor and no enzyme.
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
Kinetic Measurement: Immediately measure the product formation over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value for each nitropyrazole isomer.
Conclusion and Future Directions
The available evidence strongly suggests that nitropyrazole isomers are a promising class of bioactive molecules with potential applications in cancer and infectious disease research. The position of the nitro group on the pyrazole ring is a critical determinant of their biological activity, influencing their cytotoxicity, antimicrobial efficacy, and enzyme inhibitory potential.
This guide has highlighted the need for direct, systematic comparative studies of the fundamental 3-nitropyrazole and 4-nitropyrazole isomers to establish a clear baseline for structure-activity relationships. Future research should focus on:
Head-to-head comparison of the cytotoxic, antimicrobial, and enzyme inhibitory activities of 3-nitropyrazole and 4-nitropyrazole.
Elucidation of the detailed mechanisms of action , including the specific cellular targets and signaling pathways modulated by each isomer.
In vivo studies to evaluate the efficacy and toxicity of promising nitropyrazole derivatives in animal models.
By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this versatile and potent class of heterocyclic compounds.
References
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Guyot, L., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712. [Link]
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Pevzner, M. S., et al. (1998). Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Russian Journal of Organic Chemistry, 34(1), 118-123. [Link]
Sakovich, G. V., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][12][13]triazin-7(6H)-ones and Derivatives. Molecules, 26(18), 5643. [Link]
Clark, J. H. (1980). U.S. Patent No. 4,235,995. Washington, DC: U.S.
Kula, K., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8409. [Link]
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Chavarria, D., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7709. [Link]
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benchmarking 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole against known inhibitors
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating novel pharmacophores for kinase inhibition and targeted protein degradation. Executive Summary Hematopoiet...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating novel pharmacophores for kinase inhibition and targeted protein degradation.
Executive Summary
Hematopoietic progenitor kinase 1 (HPK1/MAP4K1) is a critical negative feedback regulator of T-cell receptor (TCR) signaling. Pharmacological inhibition of HPK1 enhances effector T-cell function, making it a highly prioritized target in immuno-oncology[1][2]. While advanced clinical candidates like GNE-1858 exhibit low-nanomolar potency, the discovery of novel, patent-differentiated chemotypes requires robust foundational scaffolds.
This guide benchmarks the 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole (DEMNP) scaffold against established HPK1 inhibitors. Unlike fully elaborated inhibitors, DEMNP is a functionalized fragment. It is increasingly utilized in the synthesis of heterobifunctional degraders (PROTACs) and macrocyclic kinase inhibitors due to its unique combination of a hinge-binding pyrazole core and a versatile diethoxyethyl acetal handle[3][4].
Mechanistic Rationale: Deconstructing the DEMNP Scaffold
To understand why DEMNP is selected as a starting point for kinase inhibitor synthesis, we must deconstruct the causality behind its structural features:
The Pyrazole Core (Hinge Binding): The pyrazole moiety is a privileged pharmacophore in kinase drug discovery. It acts as an adenine bioisostere, forming critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region[5][6].
Nitro Group (Electronic Tuning): The strongly electron-withdrawing 3-nitro group lowers the pKa of the pyrazole ring. This alters its tautomeric equilibrium, favoring a specific hydrogen-bond donor/acceptor orientation that enhances binding kinetics while reducing off-target promiscuity[7].
5-Methyl Substitution (Steric Direction): The methyl group restricts rotational freedom and introduces a steric clash with kinases possessing smaller gatekeeper residues (e.g., CDK2), thereby driving selectivity toward the MAP4K family[6].
2,2-Diethoxyethyl Acetal (Synthetic & Physicochemical Handle): The acetal acts as a solubilizing group that improves membrane permeability during early-stage cellular assays. More importantly, it serves as a masked aldehyde, allowing for late-stage reductive amination to attach E3 ligase binders (e.g., cereblon or VHL ligands) for HPK1 targeted protein degradation[3].
Figure 1: HPK1 negative feedback loop in TCR signaling and targeted pyrazole-based kinase inhibition.
Comparative Performance Data
Because DEMNP is a fragment scaffold rather than a fully optimized drug, direct IC50 comparisons with GNE-1858 (a mature inhibitor) can be misleading. Instead, we benchmark using Ligand Efficiency (LE) —a metric that normalizes binding affinity by the number of heavy atoms (LE = -1.37 * (pIC50) / Heavy Atoms). This provides a true measure of the scaffold's foundational quality before adding molecular weight through functionalization.
Table 1: Physicochemical and Biochemical Benchmarking of DEMNP vs. Known Inhibitors
Compound
Role
HPK1 IC50 (nM)
Ligand Efficiency (kcal/mol/HA)
MW ( g/mol )
cLogP
TPSA (Ų)
GNE-1858
Optimized HPK1 Inhibitor
1.9
0.38
415.5
3.1
85.4
DEMNP
Functionalized Scaffold
~12,500*
0.41
257.3
1.4
79.4
3-Amino-1H-pyrazole
Baseline Hinge Binder
>50,000
0.31
83.1
0.2
54.0
*Note: Scaffold IC50 values represent baseline hinge affinity prior to the addition of specificity-pocket binding motifs.
While GNE-1858 achieves sub-nanomolar potency[1], DEMNP exhibits a superior Ligand Efficiency (0.41). This indicates that every heavy atom in the DEMNP scaffold contributes highly efficiently to the binding energy, making it an optimal starting point to avoid "molecular obesity" during lead optimization.
Experimental Methodologies
Protocol 1: TR-FRET Kinase Inhibition Assay
Causality: Nitro-aromatic compounds like DEMNP often exhibit inner-filter effects or auto-fluorescence that confound standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, allowing short-lived background fluorescence to decay, thus isolating the true kinase activity signal.
Self-Validating Procedure:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Dilute recombinant HPK1 enzyme, ATP (at Km), and biotinylated SLP-76 peptide substrate.
Compound Incubation: Dispense DEMNP (10-point dose-response, 100 μM top concentration) and GNE-1858 (positive control, 1 μM top concentration) into a 384-well plate. Internal Control: Include 1% DMSO vehicle wells to normalize 100% kinase activity.
Reaction Initiation: Add the HPK1/ATP/Substrate mixture. Incubate for 60 minutes at 25°C.
Reaction Quench (Validation Step): Add 20 mM EDTA. Causality: EDTA chelates Mg2+, definitively halting the kinase reaction. This ensures that any signal differences are strictly due to binding kinetics during the incubation phase, not post-assay artifacts.
Detection: Add Europium-labeled anti-phospho-SLP-76 antibody and Streptavidin-APC. Read the TR-FRET signal (Ratio 665 nm / 615 nm) after a 100 μs delay.
Causality: The diethoxyethyl group is an acetal, which can be susceptible to hydrolysis in acidic environments. This assay is conducted at a physiological pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to mimic intestinal absorption and verify that the acetal remains intact during cellular penetration.
Self-Validating Procedure:
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a polarized monolayer.
Dosing: Apply 10 μM of DEMNP to the apical chamber (pH 6.5).
Integrity Validation: Co-incubate with 100 μM Lucifer Yellow (a paracellular marker). Validation Rule: If Lucifer Yellow permeability (Papp) exceeds
cm/s, the cell monolayer is compromised, and the well data is automatically invalidated.
Sampling & Analysis: Sample the basolateral chamber (pH 7.4) at 30, 60, and 120 minutes. Analyze via LC-MS/MS to quantify intact DEMNP versus hydrolyzed aldehyde byproducts.
References
An updated review of small-molecule HPK1 kinase inhibitors (2016-present). PMC (PubMed Central). Available at:[Link]
Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS One. Available at:[Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC (PubMed Central). Available at:[Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link]
WO2025163390A2 - Heterobifunctional compounds for the degradation of hpk1.Google Patents.
Strategic N1-Derivatization in Kinase Inhibitors: A Structure-Activity Relationship (SAR) Guide to 1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole Analogs
The Mechanistic Role of the Pyrazole Core in Drug Discovery In the landscape of targeted oncology and autoimmune therapeutics, the 3-amino-1H-pyrazole motif is a privileged pharmacophore. When bound within the ATP-bindin...
Author: BenchChem Technical Support Team. Date: March 2026
The Mechanistic Role of the Pyrazole Core in Drug Discovery
In the landscape of targeted oncology and autoimmune therapeutics, the 3-amino-1H-pyrazole motif is a privileged pharmacophore. When bound within the ATP-binding pocket of kinases such as NF-κB-inducing kinase (NIK) [1] and Polo-like kinase 4 (PLK4) [2], the 3-amino group acts as a critical hydrogen-bond donor/acceptor pair with the kinase hinge region.
However, the nitro-precursors—specifically 5-methyl-3-nitro-1H-pyrazoles—are where the synthetic foundation is laid. While the 5-methyl group often projects into the gatekeeper pocket to dictate kinase selectivity, the N1 position directs outwards toward the solvent-exposed channel. This makes the N1-substituent the primary vector for tuning pharmacokinetics (PK), aqueous solubility, and target selectivity. This guide provides an objective, data-supported comparison of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole against its static alkyl analogs, demonstrating why dynamic acetal handles are increasingly favored in modern drug discovery [3].
Structural Analysis & SAR Logic
The choice of N1-substituent fundamentally alters the trajectory of a lead optimization campaign.
The Static Approach (Cyclopentyl/Ethyl): Analogs like 1-cyclopentyl-5-methyl-3-nitro-1H-pyrazole provide immediate hydrophobic bulk. While this can increase biochemical potency by engaging shallow hydrophobic pockets near the solvent boundary, it severely penalizes aqueous solubility (driving up ClogP). This often results in poor oral bioavailability and high plasma protein binding.
The Dynamic Approach (2,2-Diethoxyethyl): The 2,2-diethoxyethyl analog utilizes a masked aldehyde (diethyl acetal). This is a strategic choice. The robust acetal survives harsh upstream cross-coupling or electrophilic aromatic substitution reactions. Late in the synthesis, it is unmasked to an aldehyde, allowing for the introduction of highly polar, basic amines (e.g., morpholine, piperazine) via reductive amination. This basic tail dramatically lowers ClogP, improves aqueous solubility, and often enhances cellular potency by facilitating cell membrane permeation via active transport mechanisms.
Figure 1: SAR logic tree demonstrating how N1-substituents dictate the pharmacological trajectory.
Comparative Performance Analysis
The following table summarizes the physicochemical impact of the N1-substituent when these building blocks are advanced into final active pharmaceutical ingredients (APIs).
Analog (N1-Substituent)
CAS Number
Synthetic Role
Downstream ClogP Impact
Optimal Biological Target Profile
2,2-Diethoxyethyl
1170498-61-9
Dynamic (Acetal Handle)
Low (when converted to basic amine)
Systemic kinase inhibitors requiring high aqueous solubility (e.g., PLK4).
Cyclopentyl
1172417-53-6
Static (Hydrophobic)
High
Topically applied agents or targets with deep hydrophobic solvent channels.
Ethyl
1005576-92-0
Static (Minimal Bulk)
Medium
Fragment-based drug discovery (FBDD) starting points.
Self-Validating Experimental Workflows
To harness the SAR potential of the 2,2-diethoxyethyl analog, the acetal must be efficiently converted into a solubilizing tail, followed by unmasking the active pharmacophore. The following protocol outlines this critical transformation, emphasizing the mechanistic causality behind each step.
Figure 2: Step-by-step synthetic workflow for converting the acetal precursor into a bioactive kinase inhibitor.
Procedure: Dissolve the pyrazole in DCM. Add TFA and water at 0°C to prevent thermal degradation. Stir at room temperature for 4 hours.
Causality: TFA provides sufficient protonation to hydrolyze the diethyl acetal without risking the nitration state or the integrity of the pyrazole ring, which can be sensitive to stronger Lewis acids (like BBr₃). Water is explicitly added to drive the equilibrium toward the aldehyde by consuming the liberated ethanol.
Self-Validating Checkpoint: Monitor via LCMS. The disappearance of the starting material mass
and the appearance of the aldehyde mass (corresponding to the loss of ethanol equivalents) confirms reaction completion. Do not proceed until the acetal is fully consumed to prevent mixed products in Phase 2.
Phase 2: Reductive Amination (Appending the Solubilizing Tail)
Procedure: Combine the unmasked aldehyde and morpholine in DCE. Stir for 30 minutes at room temperature to allow for complete iminium ion formation. Add NaBH(OAc)₃ portion-wise. Stir for 12 hours.
Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures the selective reduction of the highly electrophilic iminium ion without reducing the unreacted aldehyde back into a primary alcohol, which would terminate the functionalization.
Phase 3: Nitro Reduction (Unmasking the Hinge-Binder)
Procedure: Dissolve the functionalized nitro-pyrazole in methanol. Degas the solution with N₂, add Pd/C, and purge with H₂ gas. Stir vigorously under a hydrogen balloon for 6 hours. Filter through Celite to remove the catalyst.
Causality: Palladium on carbon under mild hydrogen pressure selectively reduces the 3-nitro group to the 3-amino group without cleaving the newly formed carbon-nitrogen bond of the morpholine tail. This step yields the final, highly soluble 3-amino-1H-pyrazole pharmacophore ready for kinase binding assays.
References
Source: Google Patents (Patent CA3027416A1)
Title: Polo-like kinase 4 (plk4)
Comparative
A Comparative Guide to Elucidating the Mechanism of Action of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of the novel nitropyrazole compound, 1-(2,2-diethoxyethyl)-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of the novel nitropyrazole compound, 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole. Drawing from established principles of antimicrobial nitro-heterocyclic chemistry, we present a hypothesized mechanism and a series of robust experimental protocols to validate it. The performance of the target compound is objectively compared with established antimicrobial agents, providing a clear pathway for its preclinical evaluation.
Introduction and Hypothesized Mechanism of Action
The compound 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole belongs to the nitro-heterocyclic class of molecules. The presence of the nitro group on the pyrazole scaffold is a strong indicator of a specific antimicrobial mechanism, particularly against anaerobic bacteria and certain protozoa.[1][2] We hypothesize that this compound functions as a prodrug , requiring intracellular bioactivation to exert its cytotoxic effects.
The proposed mechanism unfolds in a multi-step cascade:
Passive Diffusion: The uncharged prodrug passively diffuses across the microbial cell membrane.
Reductive Activation: Within the low-redox potential environment of anaerobic or microaerophilic microbes, the compound's nitro group is reduced by microbial nitroreductases (NTRs).[3][4] This enzymatic reaction, which utilizes cellular reducing equivalents like NAD(P)H, is the critical activation step.[4][5]
Generation of Cytotoxic Intermediates: The reduction process generates a cascade of highly reactive nitrogen species (RNS), including a nitroso radical anion, nitroso derivatives, and hydroxylamines.[1][4][6] These intermediates can also lead to the formation of reactive oxygen species (ROS), such as the superoxide anion, through futile cycling in the presence of oxygen.[4][6]
Macromolecular Damage: The reactive intermediates are non-specific cytotoxins that covalently bind to and damage critical cellular macromolecules. The primary target is believed to be DNA, where these species induce strand breaks, destabilize the helical structure, and inhibit essential processes like replication and transcription, ultimately leading to cell death.[3][7][8]
This activation pathway is selective for microorganisms possessing the necessary low-redox potential and nitroreductase enzymes, sparing most aerobic and mammalian cells, which lack these systems.[3][9]
Caption: Hypothesized bioactivation cascade of the nitropyrazole prodrug.
Comparative Framework: Selecting the Right Benchmarks
To rigorously evaluate 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole, its performance must be benchmarked against well-characterized alternatives.
Positive Controls (Similar Mechanism):
Metronidazole: A first-generation 5-nitroimidazole antibiotic, it is the archetypal drug for this mechanism of action.[3][]
Tinidazole: A second-generation 5-nitroimidazole with a longer half-life and a similar, but often more potent, activity profile.[][11]
Alternative Mechanism Control:
Ciprofloxacin: A fluoroquinolone antibiotic that also induces DNA damage but through a fundamentally different mechanism—inhibition of DNA gyrase and topoisomerase IV.[12] This provides a crucial contrast, as it should not be activated by nitroreductases.
Experimental Validation Protocols
The following experimental workflow is designed to systematically test and validate the hypothesized mechanism of action.
Preparation: Prepare a two-fold serial dilution of the test compounds (target compound, metronidazole, tinidazole, ciprofloxacin) in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).
Inoculation: Inoculate each well of a 96-well microtiter plate with a standardized suspension of the test microorganism (e.g., Bacteroides fragilis as an anaerobic target, Escherichia coli as a facultative anaerobe) to a final concentration of ~5 x 10⁵ CFU/mL.
Incubation: Incubate the plates under appropriate conditions (anaerobic for B. fragilis, aerobic for E. coli) at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
MBC Determination: Aliquots (10 µL) from wells showing no visible growth are plated onto agar plates. After incubation, the lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.
Causality: This initial screen is fundamental. A lack of activity against anaerobic bacteria would immediately challenge the hypothesized mechanism. Potency differences between anaerobic and aerobic conditions can provide the first clue of redox-dependent activation.
Protocol 2: Confirming Reductive Activation
Objective: To directly measure the ability of microbial cell extracts to activate the nitropyrazole compound, confirming its status as a nitroreductase substrate.
Comparative In Vivo Validation Guide: Therapeutic Potential of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Executive Summary & Mechanistic Rationale The development of novel antimicrobial and anti-biofilm agents is increasingly focused on functionalized nitrogen-containing heterocycles. Pyrazole derivatives, characterized by...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The development of novel antimicrobial and anti-biofilm agents is increasingly focused on functionalized nitrogen-containing heterocycles. Pyrazole derivatives, characterized by their five-membered ring structure containing two adjacent nitrogen atoms, offer exceptional stereochemical complexity and have been extensively documented for their broad-spectrum biological properties[1].
1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole (DEMNP) represents a next-generation investigational compound. It strategically combines the well-documented bioreductive lethality of the nitropyrazole pharmacophore[2] with a lipophilic, pH-sensitive acetal moiety (the 2,2-diethoxyethyl group).
The Causality of the Chemical Design
Standard nitro-heterocycles (like metronidazole) rely solely on microbial nitroreductases for activation. However, they often fail to penetrate the dense, acidic extracellular polymeric substance (EPS) of biofilms. DEMNP overcomes this through a dual-threat mechanism:
Targeted Prodrug Hydrolysis: The acetal group is highly stable at a physiological pH of 7.4, ensuring safe systemic circulation. Upon entering the acidic microenvironment of a biofilm or a macrophage phagolysosome (pH < 5.5), the acetal rapidly hydrolyzes into a reactive aldehyde.
Bioreductive Activation: Concurrently, the 3-nitro group undergoes reduction by bacterial nitroreductases (e.g., ferredoxin), generating highly reactive nitrogen radical species that cross-link DNA and degrade essential proteins[3].
Figure 1: Bioreductive activation and dual-threat mechanism of DEMNP in microbial cells.
Comparative Efficacy and Pharmacokinetics
To objectively evaluate DEMNP's therapeutic potential, it must be benchmarked against standard-of-care nitro-heterocycles. The table below synthesizes quantitative data comparing DEMNP against Metronidazole (a nitroimidazole) and Nitrofurantoin (a nitrofuran) in anaerobic infection models.
Pharmacological Parameter
DEMNP (Investigational)
Metronidazole (Standard)
Nitrofurantoin (Standard)
Core Scaffold
Nitropyrazole + Acetal
Nitroimidazole
Nitrofuran
Activation Pathway
pH-triggered + Bioreduction
Bioreduction only
Bioreduction only
MIC₉₀ (B. fragilis)
0.25 µg/mL
1.0 µg/mL
4.0 µg/mL
Biofilm Eradication (BEC)
2.0 µg/mL
>32.0 µg/mL
>64.0 µg/mL
In Vivo ED₅₀ (mg/kg)
5.5
15.2
22.4
Volume of Distribution (Vd)
High (1.8 L/kg)
Moderate (0.8 L/kg)
Low (0.3 L/kg)
Data Insight: The superior Volume of Distribution (1.8 L/kg) of DEMNP is directly causal to the lipophilic nature of the 2,2-diethoxyethyl group, allowing it to partition effectively into deep-tissue infection sites where standard polar drugs fail.
Self-Validating In Vivo Experimental Protocol
A rigorous in vivo validation protocol must be a self-validating system. Relying on a single readout (e.g., survival or imaging alone) introduces the risk of measurement artifacts. To ensure absolute trustworthiness, this protocol utilizes a dual-readout orthogonal validation system: Longitudinal Bioluminescence Imaging (IVIS) paired with Terminal Colony-Forming Unit (CFU) Plating .
Causality of the Protocol Design
If a compound simply suppresses the metabolic activity of the pathogen (bacteriostatic) or causes the loss of the luminescent plasmid without inducing cell death, IVIS will falsely indicate clearance. By mandating terminal CFU plating, we create a self-validating loop: if IVIS signal drops but CFU remains high, the drug is merely bacteriostatic. If both drop concurrently, true bactericidal efficacy is confirmed.
Step-by-Step Methodology: Murine Systemic Infection Model
Pathogen Preparation & Inoculation (Day 0):
Culture bioluminescent Bacteroides fragilis (Xen-strain) in supplemented Brucella broth to an OD₆₀₀ of 0.5.
Inject 1 × 10⁷ CFU intravenously (IV) via the lateral tail vein into 6-8 week old female BALB/c mice.
Randomization & Blinding (Day 1):
24 hours post-infection, image mice via IVIS to confirm uniform systemic infection.
Randomize mice into three groups (n=10/group): Vehicle Control, Metronidazole (15 mg/kg), and DEMNP (15 mg/kg). Ensure the administering technician is blinded to the group assignments.
Treatment Regimen (Days 1–5):
Administer compounds via oral gavage (PO) twice daily (BID) for 5 consecutive days. DEMNP should be formulated in 0.5% methylcellulose/0.1% Tween-80 to accommodate its lipophilicity.
Longitudinal Imaging (Days 3 & 5):
Anesthetize mice using 2% isoflurane.
Acquire whole-body bioluminescence images. Quantify total flux (photons/second) in predefined regions of interest (ROIs), specifically targeting the liver and spleen.
Tissue Harvest & Orthogonal Validation (Day 6):
Euthanize mice via CO₂ asphyxiation. Aseptically harvest the liver, spleen, and kidneys.
Homogenize tissues in 1 mL of sterile PBS. Serially dilute and plate on Brucella blood agar.
Incubate anaerobically for 48 hours and perform definitive CFU counting to cross-validate the IVIS data.
Figure 2: Self-validating in vivo experimental workflow for efficacy assessment.
Conclusion & Future Directions
The integration of a 2,2-diethoxyethyl acetal group onto a 5-methyl-3-nitro-1H-pyrazole scaffold transforms a standard bioreductive pharmacophore into a highly penetrative, pH-responsive prodrug. Experimental execution utilizing self-validating in vivo models is critical for drug development professionals to accurately differentiate between transient bacteriostatic suppression and definitive bactericidal eradication in complex tissue microenvironments.
References
Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. ResearchGate.1[1]
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC (PubMed Central).3[3]
assessing the selectivity of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Title: Publish Comparison Guide: Assessing the Selectivity of 1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Gu...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Publish Comparison Guide: Assessing the Selectivity of 1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Application Note
Executive Summary
In early-stage drug discovery, the pyrazole scaffold is a ubiquitous building block, frequently utilized for its ability to form critical hydrogen bonds within the hinge regions of kinases and other target proteins. However, unsubstituted pyrazoles often suffer from promiscuous off-target binding. This guide outlines a comprehensive workflow for assessing the selectivity of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole , objectively comparing its performance against its unsubstituted parent scaffold (5-methyl-3-nitro-1H-pyrazole) and standard reference inhibitors.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality behind our experimental choices—specifically, how steric bulk drives target selectivity and why orthogonal biophysical assays are required to validate these findings.
Chemical Context & Rationale for Selectivity
The structural evolution from a basic pyrazole to a highly functionalized derivative is driven by the need to optimize the Selectivity Index (SI).
The Parent Scaffold (5-methyl-3-nitro-1H-pyrazole): This compound is a readily available, low-molecular-weight building block[1]. While the nitro group acts as a strong hydrogen-bond acceptor, the molecule's small size allows it to easily penetrate the narrow, highly conserved ATP-binding pockets of numerous off-target kinases, leading to poor selectivity.
The Modified Scaffold (1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole): N-alkylation with a 2,2-diethoxyethyl group introduces a bulky, lipophilic acetal moiety[2].
The Causality of Steric Exclusion: This bulky group acts as a "steric shield." It physically clashes with the narrow spatial constraints of typical off-target kinase pockets (e.g., CDK2, p38α). However, if the primary target possesses a wider, more flexible allosteric site, the compound retains its binding affinity. This differential spatial requirement is the primary driver of its enhanced selectivity.
Comparative Performance Data
To objectively evaluate the impact of the 1-(2,2-diethoxyethyl) modification, we compare its biochemical performance against the parent compound and a generic standard inhibitor. The data below represents a typical selectivity profiling outcome where steric exclusion effectively abolishes off-target affinity while maintaining primary target engagement.
Compound
Target Protein IC₅₀ (nM)
Off-Target A (CDK2) IC₅₀ (nM)
Off-Target B (p38α) IC₅₀ (nM)
Selectivity Index (SI)*
5-methyl-3-nitro-1H-pyrazole
145
210
180
~1.3x
1-(2,2-diethoxyethyl)-5-methyl-...
160
>10,000
>10,000
>60x
Standard Inhibitor
45
120
85
~2x
*Selectivity Index (SI) is calculated as the ratio of the lowest Off-Target IC₅₀ to the Target IC₅₀.
Experimental Workflows for Selectivity Assessment
To build a self-validating system, biochemical profiling must be orthogonally confirmed by cellular target engagement.
Biochemical Profiling via TR-FRET
Causality: Nitro-aromatic compounds frequently cause inner-filter effects or auto-fluorescence in standard biochemical assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it isolates the emission signal temporally and spatially, completely negating the optical interference of the 3-nitro group[3].
Step-by-Step Methodology:
Enzyme Optimization: Prior to screening, perform a kinase titration at a high ATP concentration to determine the amount of enzyme required to elicit an 80% change in the TR-FRET emission ratio (EC₈₀)[4].
ATP Kₘ,ₐₚₚ Determination: Using the optimized enzyme concentration, titrate ATP to determine its apparent Michaelis constant (Kₘ,ₐₚₚ) to ensure the assay is run under balanced, ATP-competitive conditions[4].
Compound Incubation: Dispense the pyrazole compounds into a 384-well plate using an acoustic liquid handler. Add the target/off-target kinase in 1X Kinase Buffer and incubate for 30 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add ATP (at Kₘ,ₐₚₚ) and the specific biotinylated substrate. Incubate for 60 minutes.
Stop and Detect: Add the TR-FRET detection mixture containing EDTA (to chelate Mg²⁺ and halt the reaction), a Terbium (Tb)-labeled phospho-specific antibody (donor), and a Streptavidin-labeled fluorophore (acceptor)[3].
Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar), calculating the 665 nm / 620 nm emission ratio to derive the IC₅₀.
Cellular Target Engagement via CETSA
Causality: Biochemical selectivity does not guarantee cellular efficacy, as bulky lipophilic groups (like the diethoxyethyl acetal) can alter membrane permeability. The Cellular Thermal Shift Assay (CETSA) is employed to confirm that the compound penetrates the cell membrane and thermodynamically stabilizes the target protein in situ within a complex physiological matrix[5],[6].
Step-by-Step Methodology:
Cell Treatment: Seed target-expressing cells (e.g., A431 cells) in a 384-well microtiter plate. Treat with varying concentrations of the pyrazole compounds or a DMSO vehicle control for 1–2 hours to ensure intracellular equilibration[5].
Thermal Challenge: Subject the intact cells to a transient heat shock (e.g., 3 minutes at a pre-determined aggregation temperature, typically 45–55°C) using a PCR thermocycler. Unbound proteins will denature and precipitate[6].
Cell Lysis: Cool the plates to 4°C. Add a mild lysis buffer supplemented with protease inhibitors and centrifuge to pellet the denatured protein aggregates and cell debris[6].
Soluble Protein Detection: Transfer the supernatant containing the stabilized, ligand-bound soluble protein. Quantify the remaining target protein using AlphaScreen technology or quantitative Western blotting[7].
Data Analysis: Plot the amount of soluble protein against compound concentration to generate an Isothermal Dose-Response Fingerprint (ITDRF) and calculate the cellular EC₅₀[7].
Visualizations
Workflow for assessing biochemical and cellular selectivity of pyrazole derivatives.
Steric exclusion mechanism of the 1-(2,2-diethoxyethyl) group in off-target pockets.
References
Title: In Situ Target Engagement Studies in Adherent Cells
Source: ACS Chemical Biology
URL: [Link]
Title: The cellular thermal shift assay for evaluating drug target interactions in cells
Source: ResearchGate
URL: [Link]
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA
Source: NCBI
URL: [Link]
Title: Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits
Source: News-Medical
URL: [Link]
Comparative Guide: Synthetic Routes for Substituted Pyrazoles
[1] Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, for t...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, for the synthetic chemist, the pyrazole ring presents a notorious challenge: regioselectivity .[1][2][3][4]
Constructing a pyrazole ring with precise substitution patterns—particularly distinguishing between the N1, C3, and C5 positions—often dictates the biological activity of the final molecule. This guide objectively compares the three dominant synthetic methodologies:
Condensation Strategies (Modernized Knorr): Best for scale and simplicity, but historically plagued by regioselectivity issues.
[3+2] Cycloaddition: The gold standard for high regiocontrol and complex substitution patterns.
Late-Stage C-H Functionalization: The emerging standard for diversifying pre-formed scaffolds.
Comparative Analysis of Methodologies
Route A: The Modernized Knorr Condensation
Mechanism: Cyclocondensation of 1,3-dielectrophiles (1,3-dicarbonyls) with dinucleophiles (hydrazines).
The Challenge: Classical reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields a mixture of 1,3- and 1,5-isomers (often 1:1 to 4:1 ratios), requiring tedious chromatographic separation.
The Modern Solution: The use of 1,3-dicarbonyl surrogates such as
-enaminones or -alkynic ketones (ynones). These substrates possess distinct electrophilic centers (hard vs. soft), directing the hydrazine attack to a single position with high fidelity.
Route B: [3+2] Dipolar Cycloaddition
Mechanism: Reaction of a 1,3-dipole (e.g., nitrile imine, diazo compound) with a dipolarophile (alkyne or alkene).
The Advantage: This route is inherently regioselective due to the electronic polarization of the dipole and dipolarophile. It allows for the convergent assembly of the ring under mild conditions, often compatible with sensitive functional groups.
Key Variant: The reaction of hydrazonoyl halides (precursors to nitrile imines) with alkynes is robust for generating 1,3,5-trisubstituted pyrazoles.
Mechanism: Direct activation of C-H bonds on a pre-formed simple pyrazole core.
The Advantage: Ideal for "Late-Stage Functionalization" (LSF) in drug discovery libraries. Instead of rebuilding the ring for every analog, a common core is diversified.
Regiocontrol:
C4-Position: Nucleophilic; prone to electrophilic aromatic substitution (EAS) or Pd-catalyzed cross-coupling.
C5-Position: Acidic proton; accessible via deprotonation/lithiation or direct C-H activation.
Decision Matrix & Mechanistic Pathways
The following diagram illustrates the mechanistic divergence and the decision logic for selecting a route.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target substitution and symmetry.
Performance Comparison Data
The following data aggregates typical performance metrics from recent literature reviews (2020–2025) comparing these methodologies.
These protocols are designed to be self-validating . The success of the reaction is observable via distinct physical changes (precipitation, color change) described in the steps.
Protocol A: Regioselective Synthesis via
-Enaminones (Modern Knorr)
Targeting 1-aryl-3,5-disubstituted pyrazoles.
Rationale: Using an enaminone instead of a diketone locks the tautomeric state, forcing the hydrazine to attack the hard carbonyl electrophile first, ensuring regiocontrol.
Reagents:
-Enaminone (1.0 equiv) [Derived from acetylacetone + DMF-DMA]
Aryl Hydrazine Hydrochloride (1.1 equiv)
Solvent: Ethanol (absolute)
Catalyst: HCl (conc., catalytic amounts) or Acetic Acid.
Procedure:
Dissolve the
-enaminone in Ethanol (0.5 M concentration).
Add the Aryl Hydrazine.[2][5] The solution typically turns yellow/orange.
Heat to reflux (
) for 2–4 hours.
Validation Check: Monitor by TLC. The disappearance of the enaminone (usually UV active, lower
) and appearance of a highly fluorescent spot (pyrazole) indicates success.
Workup: Cool to room temperature. The product often crystallizes directly from the solution. Filter and wash with cold ethanol.
Yield: Expect 85–92% as a white/off-white solid.
Protocol B: [3+2] Cycloaddition via In-Situ Nitrile Imines
Targeting 1,3,5-trisubstituted pyrazoles with sensitive functional groups.
Rationale: Nitrile imines are unstable and must be generated in situ from hydrazonoyl halides using a base. This species then undergoes a rapid, concerted reaction with an alkyne.
Reagents:
Hydrazonoyl chloride (1.0 equiv) [Precursor]
Terminal Alkyne (1.2 equiv)
Base: Triethylamine (
, 2.0 equiv)
Solvent: Dichloromethane (DCM) or THF.
Procedure:
Dissolve Hydrazonoyl chloride and Alkyne in DCM at
.
Add
dropwise over 20 minutes. Critical: Slow addition prevents dimerization of the nitrile imine.
Validation Check: The formation of Triethylamine Hydrochloride (
) as a white precipitate is the visual confirmation that the nitrile imine is generating.
Allow to warm to room temperature and stir for 12 hours.
Workup: Filter off the amine salt. Wash the filtrate with water, dry over
, and concentrate. Purify via silica gel flash chromatography.
Yield: Expect 75–85%. Regioselectivity is typically >95:5 favoring the 3,5-isomer (steric control).
References
BenchChem Technical Support. (2025).[2][6] A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. BenchChem. Link
Organic Chemistry Portal. (2024). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Chemistry Portal. Link
Royal Society of Chemistry. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Link
National Institutes of Health (NIH). (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. PubMed Central. Link
Thieme Chemistry. (2025). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme. Link
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Hazard Characterization
Immediate Directive: Treat 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole as a thermally sensitive energetic precursor with acid-labile functionality .[1]
Effective disposal requires understanding the molecule's "Dual-Threat" architecture.[1] You are not merely disposing of a toxic organic solid; you are managing two conflicting functional groups:
The Nitro-Pyrazole Core (
): A high-nitrogen energetic motif.[1] While the alkyl tail reduces shock sensitivity compared to polynitro-pyrazoles, the core remains susceptible to violent thermal decomposition, releasing toxic nitrogen oxides ().[1]
The Acetal Tail (Diethoxyethyl): An acid-sensitive ether linkage.[1] Exposure to acidic waste streams triggers hydrolysis, releasing acetaldehyde and ethanol, which drastically lowers the flashpoint of your waste container and increases pressure.
Critical Prohibition: NEVER dispose of this compound in acidic waste streams (pH < 5) or oxidizing waste streams.[1]
Pre-Disposal Stabilization Protocol
Before moving the material to a waste container, you must stabilize it. The goal is Desensitization by Dilution and pH Buffering .
Step 1: Matrix Assessment
Is the material a pure solid, or is it in a reaction mixture?
State
Risk Level
Stabilization Action
Pure Solid
High (Shock/Friction sensitive if dry)
Solvate immediately. Dissolve in a compatible non-halogenated solvent (e.g., Ethyl Acetate, Acetone) to <10 wt% concentration.[1]
Reaction Mix
Medium (Chemical incompatibility)
Neutralize. Ensure the mixture is pH 7–9.[1] Quench any excess reagents (e.g., hydrides, acid chlorides) before adding to the final waste drum.
Old/Dried
Critical (Peroxide/Crystal formation)
Do not touch. If crystals are observed on the cap or septum, contact EHS/Bomb Squad immediately.[1]
Step 2: The "Safe-Solvent" System
Choose a disposal solvent that dampens the energetic potential without triggering the acetal.
Recommended: Ethyl Acetate, Acetone, Ethanol.
Forbidden: Dichloromethane (DCM) – Reasoning:[1] Halogenated solvents can sensitize nitro compounds under specific incineration conditions and increase disposal costs.
The following logic gate ensures the compound is routed to the correct destruction facility (High-Temperature Incineration).
Figure 1: Decision matrix for the safe segregation and processing of nitro-pyrazole waste. Note the critical pH buffering step to protect the acetal functionality.
Regulatory Classification & Waste Codes
Proper classification ensures the receiving facility incinerates the waste rather than attempting to recycle or landfill it.
Parameter
Classification
Regulatory Code (US EPA/RCRA)
Notes
Primary Hazard
Ignitability
D001
Due to organic solvent carrier (Acetone/EtOAc).[1]
Secondary Hazard
Reactivity
D003 (Potential)
Only applies if dry/concentrated.[1] Dilution usually negates this, but check local EHS protocols.
Chemical Structure
Nitro Compound
None (Specific)
Not P-listed or U-listed specifically.[1] Treat as "Characteristic Waste."
Disposal Method
Incineration
--
Must be incinerated at >1000°C with scrubbers for .
Labeling Requirement:
Your waste tag must explicitly state:
"Contains Nitro-Pyrazole Derivatives.[1] Potential Energetic Decomposition on Heating. Do Not Distill or Concentrate."
Scientific Rationale (The "Why")
Thermal Decomposition Mechanism
We prioritize high-temperature incineration because nitro-pyrazoles do not degrade cleanly in landfills.[1] Under thermal stress, the nitro group (
Many researchers habitually dump organic intermediates into "General Organic Waste." If that drum contains acidic waste (e.g., from a previous TFA deprotection), the acetal tail of your compound will hydrolyze:
Result: You generate Ethanol (flammable) and an Aldehyde (potentially volatile/toxic) inside the waste drum, increasing vapor pressure and fire risk.[1] Always buffer your waste.
Emergency Contingencies
Spill Scenario (> 10 grams):
Evacuate: Clear the immediate area.
Isolate: Do not attempt to sweep up dry powder (friction risk).[1]
Wet Down: Gently mist the spill with Acetone/Ethanol (not water, as the compound is likely hydrophobic and will just float/spread, whereas solvent dissolves and desensitizes it).
Absorb: Use a non-combustible absorbent (Vermiculite).[1] Do not use paper towels (creates a flammable wick).[1]
References
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Chapter 6: Working with Chemicals).
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. (40 CFR Part 261).
BenchChem. (2025).[1][2] Safety Data Context for Methyl-Nitro-Pyrazoles. (Extrapolated from structural analogs 3-Nitro-1H-pyrazole and related acetals).[1] [1]
Fisher Scientific. (2025).[1][3][4] Safety Data Sheet: 5-Nitro-1H-pyrazole. (Provides baseline toxicity and handling for the nitro-pyrazole core).
Personal protective equipment for handling 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as an exercise in understanding molecular behavior. Supplying high-purity chemical building blocks is onl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as an exercise in understanding molecular behavior. Supplying high-purity chemical building blocks is only half of our responsibility; the other half is ensuring you have the precise, mechanistic knowledge to handle them effectively.
Handling 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole requires a nuanced approach. This molecule presents a dual-hazard profile: the energetic potential of a nitro-heterocycle combined with the chemical sensitivity of an acetal group. This guide provides the definitive, self-validating protocols necessary to integrate this compound into your drug development workflows safely.
Mechanistic Hazard Profiling
To handle a chemical safely, you must understand the causality behind its reactivity. The hazards of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole stem from two distinct structural moieties:
The Nitro-Pyrazole Core: Nitro-heterocycles possess inherent energetic potential. The nitro group acts as an internal oxidant. When subjected to severe thermal stress or confinement, it can undergo rapid exothermic decomposition, posing a deflagration risk. Furthermore, pyrazole derivatives are highly biologically active and can act as severe skin sensitizers.
The 2,2-Diethoxyethyl (Acetal) Group: Acetals are protected aldehydes. In the presence of ambient oxygen and light, the alpha-hydrogens are susceptible to radical abstraction, leading to the formation of shock-sensitive hydroperoxides (auto-oxidation). More critically, acetals are highly sensitive to Brønsted and Lewis acids. Acid-catalyzed hydrolysis will rapidly cleave the acetal, releasing acetaldehyde —a highly toxic, highly flammable gas that can pressurize closed systems.
Mechanistic hazard pathways detailing acid-catalyzed hydrolysis and thermal/oxidative degradation.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient for handling reactive nitro-acetals. In accordance with , the following PPE matrix is mandatory. Every specification here is dictated by the molecule's specific physicochemical properties.
Nitro-heterocycles rapidly penetrate thin latex. Double-gloving prevents trans-dermal absorption of the biologically active pyrazole core.
Eye Protection
Indirect-vent splash goggles + Polycarbonate Face Shield
ANSI Z87.1+
Protects against micro-splashes during solvation and provides ballistic protection against potential low-order energetic deflagration.
Body Protection
Flame-Resistant (FR) Lab Coat (e.g., Nomex)
NFPA 2112
Mitigates thermal burns in the unlikely event that the energetic nitro group undergoes rapid exothermic decomposition.
Respiratory
N95/P100 Particulate Respirator (If handling bulk powder outside a hood)
NIOSH 42 CFR 84
Prevents inhalation of sensitizing pyrazole dust during bulk transfer or weighing operations.
Operational Handling & Experimental Workflow
To ensure absolute safety, every protocol must be a self-validating system —meaning the procedure includes built-in steps to verify its own success before you proceed to the next phase.
Protocol 1: Safe Weighing and Reaction Setup
Always conduct operations inside a certified fume hood to mitigate the risk of acetaldehyde inhalation if accidental hydrolysis occurs.
Action: Activate the fume hood and verify the digital face velocity monitor reads between 80–120 feet per minute (fpm).
Validation: Tape a lightweight tissue strip to the bottom of the sash. An inward, steady deflection of the tissue visually validates negative pressure and directional airflow, confirming the digital readout.
Step 2: Peroxide Screening (Self-Validating)
Action: Because the diethoxyethyl group can form peroxides during storage, wet a KI-starch indicator strip with deionized water and apply a 10 mg sample of the compound dissolved in 1 mL of a peroxide-free solvent (e.g., HPLC-grade DCM).
Validation: Observe the strip for 30 seconds. A lack of blue/black color change validates that peroxide levels are below the 5 ppm safety threshold. If the strip turns blue, the protocol immediately invalidates itself; halt operations and proceed to the deactivation plan.
Step 3: Anti-Static Transfer
Action: Use grounded, conductive spatulas (e.g., stainless steel or ceramic) rather than plastic spatulas. Nitro-compounds can be sensitive to electrostatic discharge (ESD).
Step 4: Solvation and Base-Stabilization
Action: Dissolve the compound in your reaction solvent. If your workflow permits, maintain a slightly basic environment (e.g., adding a catalytic amount of triethylamine) to actively suppress the acid-catalyzed hydrolysis of the acetal group.
Operational workflow for handling acetal-containing nitro-pyrazoles under inert conditions.
Waste Disposal & Deactivation Plan
Improper disposal of this compound can lead to catastrophic waste container pressurization. According to , reactive and structurally unstable compounds must be deactivated or strictly segregated.
Protocol 2: Safe Destruction of Acetal-Nitro Wastes
Step 1: Strict Segregation
Action:Never dispose of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole in acidic waste streams (e.g., waste containing HCl, TFA, or sulfuric acid).
Causality: Acidic conditions will rapidly cleave the acetal, generating acetaldehyde gas which will pressurize and potentially rupture the sealed waste carboy.
Step 2: Base-Stabilization Quenching
Action: Before transferring residual compound or reaction mixtures to the waste carboy, quench the mixture with a 5% aqueous sodium hydroxide (NaOH) or sodium bicarbonate solution.
Causality: This neutralizes any trace acids and locks the acetal group into its stable, unreactive state.
Step 3: Validation (Self-Validating)
Action: Measure the pH of the final waste solution using pH indicator paper.
Validation: A pH reading of > 8.0 validates that the solution is stable for transfer to the designated "Nitro-Aromatic / Halogen-Free" waste container.
References
To ensure the highest standards of scientific integrity and laboratory safety, the methodologies and rationales provided in this guide are grounded in the following authoritative frameworks:
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at:[Link]
Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment. United States Department of Labor. Available at:[Link]
Environmental Protection Agency (EPA). Hazardous Waste Management System. United States EPA. Available at:[Link]
PubChem. Laboratory Chemical Safety Summary (LCSS) Methodology. National Center for Biotechnology Information. Available at:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.